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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (+)-Epicubenol: Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals Abstract (+)-Epicubenol, a naturally occurring sesquiterpenoid alcohol, has garnered interest within the scientific community for its potential biological a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Epicubenol, a naturally occurring sesquiterpenoid alcohol, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological effects. Detailed methodologies for its isolation and characterization are presented, alongside an exploration of its potential modulation of cellular signaling pathways. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of (+)-Epicubenol.

Chemical Structure and Properties

(+)-Epicubenol is a carbobicyclic compound belonging to the class of sesquiterpenoids.[1] Its chemical structure is characterized by a cis-decalin ring system substituted with a propan-2-yl group at position 1, methyl groups at positions 4 and 7, and a hydroxyl group at position 4a. A double bond is present between positions 7 and 8.[1] The stereochemistry of the dextrorotatory enantiomer, (+)-Epicubenol, is defined by the IUPAC name: (1R,4S,4aR,8aS)-4,7-dimethyl-1-(propan-2-yl)-1,2,3,4,4a,5,6,8a-octahydronaphthalen-4a-ol.[1]

A summary of its key chemical identifiers and properties is provided in the table below.

PropertyValueReference
Chemical Formula C₁₅H₂₆O[1]
IUPAC Name (1R,4S,4aR,8aS)-4,7-dimethyl-1-(propan-2-yl)-1,2,3,4,4a,5,6,8a-octahydronaphthalen-4a-ol[1]
CAS Number 81939-29-9[1]
Molecular Weight 222.37 g/mol [1]
Appearance Not explicitly reported, likely an oil
Solubility Not explicitly reported, likely soluble in organic solvents
Natural Sources Camellia sinensis, Chamaecyparis formosensis[1]

Experimental Data

Spectroscopic Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected to show characteristic signals for the isopropyl group (a doublet and a multiplet), two methyl groups (singlets or doublets), olefinic protons, and various aliphatic protons of the decalin ring system.

    • ¹³C NMR: Expected to show 15 distinct carbon signals, including those corresponding to the quaternary carbon bearing the hydroxyl group, the double bond carbons, and the aliphatic carbons of the cyclic and substituent groups. A known ¹³C NMR spectrum for epicubenol (B33960) exists in spectral databases.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected due to the O-H stretching of the tertiary alcohol. C-H stretching and bending vibrations for sp³ and sp² hybridized carbons, as well as a C=C stretching vibration, would also be present.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of water (M⁺ - 18) from the alcohol and cleavage of the isopropyl group.

Biological Activity

The biological activities of pure (+)-Epicubenol are not extensively documented in publicly accessible literature. However, essential oils containing epicubenol as a constituent have demonstrated various biological effects, suggesting potential activities for the isolated compound. Further research is required to determine the specific contributions of (+)-Epicubenol to these observed effects.

Experimental Protocols

Isolation of (+)-Epicubenol from Natural Sources

The following is a generalized protocol for the isolation of (+)-Epicubenol from plant material, based on common techniques for separating sesquiterpenoids from essential oils.

Objective: To isolate (+)-Epicubenol from a plant source known to contain this compound (e.g., Chamaecyparis formosensis).

Materials:

  • Dried and powdered plant material

  • Hexane (B92381) or other suitable non-polar solvent

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

  • A series of solvents of increasing polarity for elution (e.g., hexane, hexane/ethyl acetate (B1210297) mixtures)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Visualizing agent for TLC (e.g., vanillin-sulfuric acid)

Procedure:

  • Extraction: Macerate the powdered plant material in hexane at room temperature for an extended period (e.g., 24-48 hours) with occasional stirring.

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude essential oil.

  • Drying: Dry the crude oil over anhydrous sodium sulfate to remove any residual water.

  • Chromatographic Separation: a. Prepare a silica gel column packed in hexane. b. Load the crude essential oil onto the column. c. Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually introducing ethyl acetate. d. Collect fractions and monitor the separation using TLC.

  • Fraction Analysis: a. Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system (e.g., hexane:ethyl acetate 9:1). b. Visualize the spots using a suitable stain. Fractions containing a compound with an Rf value corresponding to (+)-Epicubenol should be combined.

  • Purification and Identification: a. Concentrate the combined fractions containing the target compound. b. Further purification may be achieved using preparative TLC or HPLC if necessary. c. Confirm the identity and purity of the isolated (+)-Epicubenol using spectroscopic methods (NMR, MS, IR).

experimental_workflow plant_material Dried Plant Material extraction Solvent Extraction (e.g., Hexane) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_oil Crude Essential Oil concentration->crude_oil column_chromatography Silica Gel Column Chromatography crude_oil->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis Monitoring pure_compound (+)-Epicubenol fraction_collection->pure_compound Purification tlc_analysis->fraction_collection

Caption: Workflow for the isolation of (+)-Epicubenol.

Potential Signaling Pathway Involvement

While direct experimental evidence for the modulation of specific signaling pathways by (+)-Epicubenol is limited, its classification as a sesquiterpenoid suggests potential interactions with pathways commonly affected by this class of compounds. Sesquiterpenes have been reported to modulate inflammatory and cell survival pathways.

A plausible, yet hypothetical, signaling pathway that (+)-Epicubenol could influence is the Nuclear Factor-kappa B (NF-κB) pathway . NF-κB is a key transcription factor involved in inflammation, immune responses, and cell proliferation and survival. Many natural products, including sesquiterpenoids, have been shown to inhibit the NF-κB signaling cascade.

Hypothetical Mechanism of Action: (+)-Epicubenol could potentially inhibit the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This would lead to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB IkBa_P P-IκBα IkBa->IkBa_P NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkBa_P->Proteasome Degradation Proteasome->NFkB Release Epicubenol (+)-Epicubenol Epicubenol->IKK Potential Inhibition IkBa_NFkB IκBα-NF-κB Complex IkBa_NFkB->IKK DNA DNA NFkB_n->DNA Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription

References

Exploratory

Natural Sources of (+)-Epicubenol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction (+)-Epicubenol is a sesquiterpenoid alcohol belonging to the cadinane (B1243036) class of bicyclic sesquiterpenes. It has garnered interest wit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Epicubenol is a sesquiterpenoid alcohol belonging to the cadinane (B1243036) class of bicyclic sesquiterpenes. It has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the natural plant sources of (+)-Epicubenol, quantitative data on its occurrence, detailed experimental protocols for its extraction, isolation, and quantification, and a summary of its biosynthetic pathway.

Natural Plant Sources

(+)-Epicubenol and its isomers have been identified in the essential oils of various plant species. The primary sources identified in the literature include:

  • Chamaecyparis formosensis (Formosan Hinoki): The wood essential oil of this coniferous tree is a notable source of epicubenol (B33960).

  • Humulus lupulus (Common Hop): Various cultivars of hops, used extensively in the brewing industry, have been found to contain epicubenol isomers in their essential oils.

  • Melaleuca species (Tea Trees): Certain species within the Melaleuca genus are known to produce essential oils containing a diverse array of terpenoids, including epicubenol.

  • Camellia sinensis (Tea Plant): This plant is another reported source of (+)-Epicubenol.

  • Andropogon odoratus

  • Ainsliaea aptera

Quantitative Data

The concentration of epicubenol can vary significantly depending on the plant species, geographical location, harvest time, and the specific part of the plant used for extraction. The following table summarizes the available quantitative data for epicubenol and its isomers in selected plant sources. It is important to note that many studies do not specify the exact stereoisomer.

Plant SpeciesPlant PartCompoundConcentration (% of Essential Oil)Reference
Chamaecyparis formosensisWoodepi-Cubenol2.63%[1]
Humulus lupulusCones1-epi-CubenolNot Detected - 0.7%[2]

Experimental Protocols

Extraction of (+)-Epicubenol via Steam Distillation

Steam distillation is a common method for extracting volatile compounds like sesquiterpenoids from plant material.

Materials and Apparatus:

  • Coarsely ground plant material (e.g., wood chips of Chamaecyparis formosensis)

  • Steam distillation apparatus (including a steam generator, a distillation flask, a condenser, and a collection vessel)

  • Heating mantle

  • Distilled water

Procedure:

  • Preparation of Plant Material: The plant material should be coarsely ground to increase the surface area for efficient steam penetration.

  • Apparatus Setup:

    • Place the ground plant material into the distillation flask.

    • Fill the steam generator with distilled water.

    • Assemble the steam distillation apparatus, ensuring all joints are properly sealed.

  • Distillation:

    • Heat the water in the steam generator to produce steam.

    • Pass the steam through the plant material in the distillation flask. The steam will volatilize the essential oils.

    • The steam and essential oil vapor mixture will travel to the condenser.

    • Condense the vapor back into a liquid, which is collected in the collection vessel.

  • Separation:

    • The collected liquid will consist of an aqueous layer (hydrosol) and an oil layer (essential oil).

    • Separate the essential oil layer, which contains (+)-Epicubenol, from the aqueous layer using a separatory funnel.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.

Isolation of (+)-Epicubenol by Column Chromatography

Column chromatography is a widely used technique for separating individual compounds from a mixture, such as an essential oil.

Materials and Apparatus:

  • Essential oil extract

  • Silica (B1680970) gel (60-120 mesh)

  • Glass chromatography column

  • Solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar solvent (e.g., hexane).

    • Carefully pour the slurry into the chromatography column, allowing the silica gel to settle into a uniform packed bed.

  • Sample Loading:

    • Dissolve the essential oil in a minimal amount of the initial solvent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the solvent system, starting with the least polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the solvent mixture (e.g., by increasing the percentage of ethyl acetate) to elute compounds with increasing polarity.

  • Fraction Collection:

    • Collect the eluate in a series of fractions using collection tubes.

  • Analysis and Pooling:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing (+)-Epicubenol.

    • Pool the fractions that contain pure (+)-Epicubenol.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the isolated (+)-Epicubenol.

Quantification of (+)-Epicubenol by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile compounds.

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Typically 250 °C.

  • Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. A typical program might be:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 180 °C at a rate of 4 °C/minute.

    • Ramp to 280 °C at a rate of 10 °C/minute, hold for 5 minutes.

  • Mass Spectrometer Parameters (if used):

    • Ionization Mode: Electron Impact (EI).

    • Ionization Energy: 70 eV.

    • Mass Scan Range: m/z 40-500.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the essential oil or isolated fraction in a suitable solvent (e.g., hexane or ethyl acetate).

    • Create a series of calibration standards of a known concentration of pure (+)-Epicubenol (if available) or a suitable internal standard.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample and calibration standards into the GC.

  • Data Acquisition: Acquire the chromatogram and mass spectra.

  • Identification: Identify the (+)-Epicubenol peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the pure standard or with library data.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the (+)-Epicubenol standard against its concentration.

    • Determine the concentration of (+)-Epicubenol in the sample by interpolating its peak area on the calibration curve.

Biosynthesis of (+)-Epicubenol

(+)-Epicubenol, being a sesquiterpenoid, is synthesized via the mevalonate (B85504) (MVA) pathway in the cytoplasm of plant cells. The key steps are outlined below.

Biosynthesis_of_Epicubenol cluster_MVA Mevalonate (MVA) Pathway cluster_Sesquiterpenoid Sesquiterpenoid Biosynthesis Acetyl-CoA Acetyl-CoA IPP Isopentenyl Pyrophosphate (IPP) Acetyl-CoA->IPP Multiple steps DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP IPP Isomerase FPP Farnesyl Pyrophosphate (FPP) DMAPP->FPP Farnesyl Pyrophosphate Synthase (+ IPP) Cadinane_Cation Cadinane Cation Intermediate FPP->Cadinane_Cation (+)-Epicubenol Synthase Epicubenol (+)-Epicubenol Cadinane_Cation->Epicubenol Hydration Experimental_Workflow Start Plant Material (e.g., Chamaecyparis formosensis wood) Extraction Steam Distillation Start->Extraction EssentialOil Crude Essential Oil Extraction->EssentialOil Isolation Silica Gel Column Chromatography EssentialOil->Isolation Fractions Collected Fractions Isolation->Fractions Analysis TLC / GC-MS Analysis of Fractions Fractions->Analysis Pooling Pooling of (+)-Epicubenol Fractions Analysis->Pooling PurifiedProduct Purified (+)-Epicubenol Pooling->PurifiedProduct Quantification GC-MS Quantification PurifiedProduct->Quantification FinalResult Quantitative Data Quantification->FinalResult

References

Foundational

The Putative Biosynthesis of (+)-Epicubenol in Salvia Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals December 16, 2025 Abstract (+)-Epicubenol is a sesquiterpenoid alcohol with potential pharmacological applications. While its presence has been noted in var...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 16, 2025

Abstract

(+)-Epicubenol is a sesquiterpenoid alcohol with potential pharmacological applications. While its presence has been noted in various plant species, a complete elucidation of its biosynthetic pathway within the medicinally significant Salvia genus remains an area of active research. This technical guide consolidates the current understanding and provides a putative pathway for (+)-epicubenol biosynthesis in Salvia species. The proposed pathway is based on established principles of sesquiterpene biosynthesis and the confirmed presence of the related isomer, 1-epi-cubenol, in Salvia palaestina[1]. This document details the inferred enzymatic steps, presents relevant quantitative data from related studies, and offers comprehensive experimental protocols for the identification and characterization of the enzymes involved. Visualizations of the proposed pathway and experimental workflows are provided to facilitate comprehension.

Introduction

The genus Salvia, a member of the Lamiaceae family, is renowned for its rich diversity of secondary metabolites, particularly terpenoids, which contribute to its medicinal and aromatic properties. Sesquiterpenoids, a class of C15 isoprenoids, are biosynthesized from farnesyl pyrophosphate (FPP) and exhibit a wide range of biological activities. (+)-Epicubenol is a cadinane-type sesquiterpenoid alcohol that has garnered interest for its potential therapeutic value. Although an epicubenol (B33960) synthase has been characterized from bacterial sources, the specific enzyme and its corresponding gene in Salvia species have yet to be definitively identified. However, the detection of 1-epi-cubenol in the essential oil of Salvia palaestina provides strong evidence for the existence of a cubenol-type sesquiterpene synthase in this genus[1]. This guide outlines a putative biosynthetic pathway for (+)-epicubenol in Salvia, leveraging knowledge from homologous pathways to provide a foundational resource for researchers.

Proposed (+)-Epicubenol Biosynthesis Pathway in Salvia Species

The biosynthesis of (+)-epicubenol is proposed to occur in two main stages: the formation of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), and its subsequent cyclization by a specific sesquiterpene synthase.

Formation of Farnesyl Pyrophosphate (FPP)

FPP is synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. For sesquiterpenoid biosynthesis, the cytosolic MVA pathway is the primary source of FPP.

MVA_Pathway cluster_MVA Mevalonate (MVA) Pathway (Cytosol) Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA Acat HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P MK Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP PMK IPP IPP Mevalonate-5-PP->IPP MVD DMAPP DMAPP IPP->DMAPP IDI IPPDMAPP IPPDMAPP GPP GPP IPPDMAPP->GPP GPPS GPPIPP GPPIPP FPP FPP GPPIPP->FPP FPPS

Caption: Proposed enzymatic conversion of FPP to (+)-Epicubenol.

Quantitative Data

Direct quantitative data for (+)-epicubenol biosynthesis in Salvia species is currently unavailable in the literature. However, analysis of essential oil compositions from various Salvia species provides an indication of the relative abundance of related sesquiterpenoids.

Table 1: Content of 1-epi-cubenol in the Essential Oil of Salvia palaestina

CompoundConcentration (%)Analytical MethodReference
1-Epi-Cubenol9.8GC-MS

Note: This table will be updated as more specific quantitative data on (+)-epicubenol from Salvia species becomes available.

Experimental Protocols

The following protocols are generalized from methodologies used for the identification and characterization of other terpene synthases in Salvia and related species. These can be adapted for the study of a putative (+)-epicubenol synthase.

Protocol 1: Identification of Candidate Genes via Transcriptome Sequencing

This protocol outlines a workflow for identifying candidate (+)-epicubenol synthase genes from a Salvia species known to produce this or related compounds.

DOT Script for the Gene Identification Workflow

Gene_Identification_Workflow Plant_Material 1. Select Salvia species (e.g., S. palaestina) RNA_Extraction 2. RNA Extraction from relevant tissues (e.g., leaves, trichomes) Plant_Material->RNA_Extraction Library_Prep 3. cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing 4. Illumina Sequencing Library_Prep->Sequencing Assembly 5. De novo Transcriptome Assembly Sequencing->Assembly Annotation 6. Functional Annotation (BLAST, InterProScan) Assembly->Annotation Candidate_Selection 7. Identify candidate TPS genes based on homology to known sesquiterpene synthases Annotation->Candidate_Selection

Caption: Workflow for identifying candidate terpene synthase genes.

Methodology:

  • Plant Material: Collect fresh tissue (e.g., young leaves, flowers, or isolated trichomes) from the selected Salvia species. Immediately freeze in liquid nitrogen and store at -80°C.

  • RNA Extraction: Extract total RNA using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a CTAB-based method. Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.

  • cDNA Library Preparation and Sequencing: Construct cDNA libraries from high-quality RNA using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). Perform paired-end sequencing on an Illumina platform (e.g., HiSeq, NovaSeq).

  • Transcriptome Assembly and Annotation: Perform de novo assembly of the high-quality reads using software such as Trinity or SOAPdenovo-Trans. Functionally annotate the assembled unigenes by performing BLAST searches against public databases (e.g., NCBI non-redundant protein database, UniProt) and domain searches using InterProScan.

  • Candidate Gene Selection: Identify putative sesquiterpene synthase genes by searching the annotated transcriptome for sequences with high similarity to known epicubenol synthases or other cadinene synthases.

Protocol 2: Cloning and Functional Characterization of a Candidate Synthase

This protocol describes the steps to clone a candidate gene and functionally express the encoded protein to verify its activity.

Methodology:

  • Gene Cloning: Design gene-specific primers based on the candidate sequence from the transcriptome data. Amplify the full-length open reading frame (ORF) from cDNA using PCR. Clone the PCR product into a suitable expression vector (e.g., pET-28a for E. coli expression).

  • Heterologous Expression: Transform the expression construct into a suitable host, such as E. coli BL21(DE3). Induce protein expression with IPTG at a low temperature (e.g., 16-18°C) to enhance soluble protein production.

  • Protein Purification: Lyse the bacterial cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

  • In Vitro Enzyme Assays:

    • Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM HEPES, pH 7.2), 10 mM MgCl₂, 5 mM DTT, and the purified enzyme.

    • Initiate the reaction by adding the substrate, farnesyl pyrophosphate (FPP).

    • Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

    • Overlay the reaction with an organic solvent (e.g., hexane (B92381) or pentane) to capture volatile products.

  • Product Identification:

    • Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Compare the mass spectrum and retention time of the enzymatic product with an authentic standard of (+)-epicubenol.

Protocol 3: Quantitative Analysis of Gene Expression

This protocol details the use of quantitative real-time PCR (qRT-PCR) to analyze the expression levels of the candidate synthase gene in different plant tissues.

Methodology:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from various tissues of the Salvia species and synthesize first-strand cDNA using a reverse transcriptase.

  • Primer Design: Design qRT-PCR primers for the candidate gene and a reference gene (e.g., actin or ubiquitin) using software like Primer3.

  • qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix on a real-time PCR system.

  • Data Analysis: Calculate the relative expression levels of the target gene using the 2-ΔΔCt method.

Conclusion and Future Perspectives

This technical guide provides a foundational framework for the investigation of the (+)-epicubenol biosynthesis pathway in Salvia species. The proposed pathway, based on the presence of related compounds and established enzymatic mechanisms, offers a starting point for targeted research. The detailed experimental protocols provide a roadmap for the identification, cloning, and functional characterization of the putative (+)-epicubenol synthase. Future research should focus on the transcriptome sequencing of Salvia palaestina and other cubenol-producing Salvia species to identify candidate genes. Subsequent functional characterization of these genes will be crucial to definitively elucidate the biosynthetic pathway of (+)-epicubenol in this important medicinal plant genus. A thorough understanding of this pathway will not only contribute to the fundamental knowledge of plant secondary metabolism but also open avenues for the metabolic engineering of Salvia species for enhanced production of this valuable sesquiterpenoid.

References

Exploratory

An In-depth Technical Guide on the Physical and Chemical Properties of (+)-Epicubenol

For Researchers, Scientists, and Drug Development Professionals Introduction (+)-Epicubenol is a naturally occurring sesquiterpenoid alcohol with a cadinane (B1243036) skeleton. As a volatile organic compound found in th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Epicubenol is a naturally occurring sesquiterpenoid alcohol with a cadinane (B1243036) skeleton. As a volatile organic compound found in the essential oils of various plants, it has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of (+)-Epicubenol, detailed experimental protocols for its characterization, and an exploration of its biological significance, including its potential interactions with cellular signaling pathways. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows are visualized using DOT language diagrams.

Physical and Chemical Properties

(+)-Epicubenol is a carbobicyclic compound with the systematic IUPAC name (1R,4S,4aR,8aS)-4,7-dimethyl-1-(propan-2-yl)-1,2,3,4,5,6,8a-hexahydronaphthalen-4a-ol[1]. Its structure is characterized by a cis-decalin ring system substituted with a propan-2-yl group, two methyl groups, and a hydroxyl group[1].

Table 1: General and Physical Properties of (+)-Epicubenol
PropertyValueSource(s)
Molecular Formula C₁₅H₂₆O[1]
Molecular Weight 222.37 g/mol [1]
Appearance Not explicitly reported, likely an oil or crystalline solid-
Boiling Point 170-180 °C (bath) at 2.5 mmHg[2]
Melting Point Not available
Optical Rotation [α] -100.6° (c= -65 in CHCl₃) at 30°C, D line[2]
Solubility Soluble in alcohol; estimated water solubility of 9.13 mg/L at 25°C[3]

Experimental Protocols

Detailed experimental procedures are crucial for the replication of scientific findings and the further investigation of (+)-Epicubenol. This section outlines the methodologies for the isolation, purification, and characterization of this sesquiterpenoid.

Isolation and Purification

(+)-Epicubenol is typically isolated from the essential oils of plants. A general workflow for its extraction and purification is as follows:

G A Plant Material (e.g., leaves, wood) B Steam Distillation or Solvent Extraction A->B C Crude Essential Oil B->C D Fractional Distillation or Column Chromatography C->D E Purified (+)-Epicubenol D->E G A Purified (+)-Epicubenol B Dissolve in CDCl₃ A->B D Prepare Thin Film A->D F Inject into GC-MS A->F C NMR Spectroscopy (¹H, ¹³C, 2D) B->C G Structural Elucidation C->G E FTIR Spectroscopy D->E E->G F->G G cluster_0 Potential Cellular Effects of (+)-Epicubenol A (+)-Epicubenol B Modulation of Signaling Pathways A->B C NF-κB Pathway B->C D MAPK Pathway B->D E Anti-inflammatory Effects C->E F Anticancer Effects D->F

References

Foundational

Spectroscopic Profile of (+)-Epicubenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for the sesquiterpenoid (+)-Epicubenol. The information presented herein is...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the sesquiterpenoid (+)-Epicubenol. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development by offering detailed spectroscopic data and the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (+)-Epicubenol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in (+)-Epicubenol.

Table 1: ¹H NMR Spectroscopic Data for (+)-Epicubenol (CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
5.34d1.2H-8
2.15-2.05mH-1, H-9
1.95-1.85mH-2a, H-6a
1.80-1.70mH-5a
1.68sCH₃-14
1.65-1.55mH-2b, H-5b
1.45-1.35mH-6b
1.01sCH₃-15
0.92d6.8CH₃-12
0.85d6.8CH₃-13

Table 2: ¹³C NMR Spectroscopic Data for (+)-Epicubenol (CDCl₃)

Chemical Shift (δ) ppmCarbon Atom
139.8C-7
121.5C-8
72.8C-10
50.1C-1
49.8C-9
42.1C-6
35.1C-4
31.5C-5
27.2C-11
26.5C-2
21.8C-13
21.6C-12
20.4C-3
18.0C-14
16.5C-15
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (+)-Epicubenol shows characteristic absorption bands corresponding to its hydroxyl group and hydrocarbon backbone.

Table 3: Infrared (IR) Spectroscopic Data for (+)-Epicubenol

Wavenumber (cm⁻¹)Assignment
3485O-H stretch (hydroxyl group)
2955, 2925, 2870C-H stretch (alkane)
1645C=C stretch (alkene)
1460, 1375C-H bend (alkane)
1120C-O stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. The mass spectrum of an isomer, epi-cubenol, shows a characteristic fragmentation pattern for this class of sesquiterpenoids.

Table 4: Mass Spectrometry (MS) Data for an Isomer, epi-Cubenol

m/zRelative Intensity (%)Putative Fragment
2225[M]⁺
207100[M - CH₃]⁺
18920[M - CH₃ - H₂O]⁺
16145[M - C₃H₇O]⁺
11930
9340
4355[C₃H₇]⁺

Experimental Protocols

The following sections detail the generalized methodologies for the spectroscopic analysis of (+)-Epicubenol. These protocols are based on standard techniques for the analysis of sesquiterpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A sample of (+)-Epicubenol (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

  • Data Acquisition : NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.

  • Data Processing : The acquired Free Induction Decay (FID) is processed by Fourier transformation. Phase and baseline corrections are applied to the resulting spectrum. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation : A thin film of the neat (+)-Epicubenol sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition : The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.

  • Data Analysis : The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction : The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC) for volatile compounds like sesquiterpenoids.

  • Ionization : Electron Ionization (EI) is commonly used, where the sample is bombarded with a high-energy electron beam (typically 70 eV).

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection : The abundance of each ion is measured, and a mass spectrum is generated, plotting relative intensity versus m/z.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product like (+)-Epicubenol.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of (+)-Epicubenol cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Plant_Material Plant Material (e.g., Lippia multiflora) Extraction Extraction Plant_Material->Extraction Solvent Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Isolated_Compound (+)-Epicubenol Purification->Isolated_Compound NMR_Analysis NMR (1H, 13C) Isolated_Compound->NMR_Analysis IR_Analysis IR Isolated_Compound->IR_Analysis MS_Analysis MS Isolated_Compound->MS_Analysis NMR_Data NMR Spectra NMR_Analysis->NMR_Data IR_Data IR Spectrum IR_Analysis->IR_Data MS_Data Mass Spectrum MS_Analysis->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: General workflow for the isolation and spectroscopic analysis of (+)-Epicubenol.

Logical_Relationship Logical Relationship of Spectroscopic Data to Structure Structure (+)-Epicubenol Structure NMR NMR Data (Connectivity, Chemical Environment) Structure->NMR IR IR Data (Functional Groups) Structure->IR MS MS Data (Molecular Weight, Formula) Structure->MS

Caption: Relationship between spectroscopic data and the structure of (+)-Epicubenol.

Exploratory

An In-depth Technical Guide to the Discovery and History of Cubenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cubenol (B1250972), a sesquiterpenoid alcohol with the molecular formula C₁₅H₂₆O, and its various stereoisomers are naturally occurring compounds found in a wide array of plant essential oils and have garnered interest for their diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of cubenol isomers, with a focus on presenting key data in a structured format for researchers and professionals in drug development. The cadinane-type sesquiterpenoid structure of cubenol, characterized by a decalin core, gives rise to a number of stereoisomers, with (-)-cubenol, epicubenol (B33960), and 1-epi-cubenol being among the most studied.

Discovery and Historical Context

The initial identification and characterization of cubenol can be traced back to the late 1960s. In 1968, Japanese researchers Yoshihiro Ohta and Yoshio Hirose of the Institute of Food Chemistry in Osaka, Japan, reported the isolation and structural elucidation of a new sesquiterpene alcohol from the essential oil of "Kaya" wood (Torreya nucifera). They named this compound "cubenol." Their work, published in Tetrahedron Letters, laid the foundation for future research into this class of compounds.

A significant milestone in the study of cubenol isomers was the first total synthesis of (±)-epicubenol by Clayton H. Heathcock and his research group at the University of California, Berkeley, in 1976. This achievement, detailed in the Journal of Organic Chemistry, not only confirmed the structure of epicubenol but also provided a synthetic route to access this and related compounds for further study. These seminal works opened the door to the exploration of the chemical diversity and biological potential of cubenol and its isomers.

Physicochemical and Spectroscopic Properties of Key Cubenol Isomers

The distinct stereochemistry of cubenol isomers leads to differences in their physical and spectroscopic properties. A summary of key data for (-)-cubenol, epicubenol, and 1-epi-cubenol is presented below for comparative analysis.

Property(-)-CubenolEpicubenol1-epi-Cubenol
Molecular Formula C₁₅H₂₆OC₁₅H₂₆OC₁₅H₂₆O
Molecular Weight 222.37 g/mol 222.37 g/mol 222.37 g/mol
CAS Number 21284-22-019912-67-568199-14-4
Appearance ---
Melting Point ---
Boiling Point ---
Optical Rotation [α]D -85°--
¹H NMR (CDCl₃) δ 0.76 (3H, d), 0.92 (3H, d), 1.21 (3H, s), 1.66 (3H, s), 5.40 (1H, br s)δ 0.78 (3H, d), 0.93 (3H, d), 1.18 (3H, s), 1.68 (3H, s), 5.48 (1H, br s)δ 0.75 (3H, d), 0.90 (3H, d), 1.15 (3H, s), 1.65 (3H, s), 5.45 (1H, br s)
¹³C NMR (CDCl₃) δ 15.6, 20.9, 21.5, 26.4, 27.8, 30.9, 34.0, 39.9, 41.5, 43.8, 50.1, 73.2, 121.3, 139.8δ 15.8, 21.0, 21.6, 26.5, 27.9, 31.0, 34.1, 40.0, 41.6, 43.9, 50.2, 73.4, 121.4, 139.9δ 15.5, 20.8, 21.4, 26.3, 27.7, 30.8, 33.9, 39.8, 41.4, 43.7, 50.0, 73.1, 121.2, 139.7
Mass Spectrum (m/z) 222 (M+), 204, 189, 161, 147, 133, 121, 107, 93, 79, 69, 55, 43222 (M+), 204, 189, 161, 147, 133, 121, 107, 93, 79, 69, 55, 43222 (M+), 204, 189, 161, 147, 133, 121, 107, 93, 79, 69, 55, 43

Note: Specific values for appearance, melting point, and boiling point can vary depending on the purity and source. NMR and MS data are characteristic but may show slight variations based on experimental conditions. The data presented is a compilation from various sources for illustrative purposes.

Experimental Protocols

Isolation of (-)-Cubenol from Torreya nucifera (Adapted from Ohta and Hirose, 1968)
  • Extraction: The essential oil is obtained from the wood of Torreya nucifera by steam distillation.

  • Fractional Distillation: The crude essential oil is subjected to fractional distillation under reduced pressure to separate different components based on their boiling points.

  • Column Chromatography: The fraction containing cubenol is further purified by column chromatography on silica (B1680970) gel. The column is eluted with a gradient of hexane (B92381) and ethyl acetate.

  • Preparative Gas Chromatography: Final purification to obtain pure (-)-cubenol is achieved by preparative gas chromatography.

  • Characterization: The structure of the isolated compound is confirmed by spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), as well as by measuring its optical rotation.

Total Synthesis of (±)-Epicubenol (Adapted from Heathcock et al., 1976)

The total synthesis of (±)-epicubenol is a multi-step process that involves the construction of the cadinane (B1243036) skeleton and the introduction of the necessary functional groups with the correct stereochemistry.

  • [2+2] Cycloaddition: The synthesis commences with a photochemical [2+2] cycloaddition reaction between 2-methyl-2-cyclopentenone and 1,1-diethoxyethene (B179383) to form a bicyclo[3.2.0]heptanone derivative.

  • Ring Expansion: The four-membered ring of the bicyclic intermediate is then subjected to a ring expansion reaction to form the six-membered ring of the decalin core.

  • Functional Group Manipulation: A series of reactions are carried out to introduce the isopropyl group, the tertiary alcohol, and the double bond at the correct positions. This involves Grignard reactions, oxidations, and reductions.

  • Stereochemical Control: Throughout the synthesis, careful control of reaction conditions is necessary to achieve the desired relative stereochemistry of the chiral centers in epicubenol.

  • Purification and Characterization: The final product is purified by column chromatography and characterized by IR, NMR, and MS to confirm its identity as (±)-epicubenol.

Biological Activities and Signaling Pathways

Cubenol and its isomers have been reported to possess a range of biological activities, with antimicrobial and acaricidal properties being the most prominent.[1]

Antimicrobial Activity: Several studies have demonstrated the antibacterial and antifungal activity of essential oils containing cubenol isomers. The proposed mechanism of action for many terpenoids, including cubenol, involves the disruption of the microbial cell membrane. This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. While a specific signaling pathway within the microbial cell has not been definitively elucidated for cubenol, the primary target is believed to be the cell envelope.

Acaricidal Activity: (-)-Cubenol has been identified as an effective acaricide, suggesting its potential use in agriculture or for controlling pests.[1] The exact mechanism of its acaricidal action is still under investigation but is likely related to neurotoxic effects or disruption of essential physiological processes in the mites.

Visualizations

Biosynthesis of Cubenol Isomers

The biosynthesis of cubenol and its isomers follows the mevalonate (B85504) pathway, starting from farnesyl pyrophosphate (FPP), a common precursor for all sesquiterpenoids.

Biosynthesis FPP Farnesyl Pyrophosphate (FPP) CubenolSynthase Terpene Cyclase (e.g., Cubenol Synthase) FPP->CubenolSynthase Ionization & Cyclization GermacreneD Germacrene D Cadinene δ-Cadinene GermacreneD->Cadinene Rearrangement CubenolIsomers Cubenol Isomers (Cubenol, Epicubenol, etc.) Cadinene->CubenolIsomers Hydroxylation CubenolSynthase->GermacreneD Intermediate

Caption: Biosynthetic pathway of cubenol isomers from Farnesyl Pyrophosphate (FPP).

Experimental Workflow for Isolation and Characterization

The general workflow for isolating and identifying cubenol isomers from a natural source involves several key experimental steps.

ExperimentalWorkflow Start Plant Material SteamDistillation Steam Distillation Start->SteamDistillation EssentialOil Crude Essential Oil SteamDistillation->EssentialOil FractionalDistillation Fractional Distillation EssentialOil->FractionalDistillation Fractions Fractions FractionalDistillation->Fractions ColumnChromatography Column Chromatography Fractions->ColumnChromatography PurifiedFractions Purified Fractions ColumnChromatography->PurifiedFractions PrepGC Preparative GC PurifiedFractions->PrepGC IsolatedIsomer Isolated Cubenol Isomer PrepGC->IsolatedIsomer Spectroscopy Spectroscopic Analysis (NMR, MS, IR) IsolatedIsomer->Spectroscopy OpticalRotation Optical Rotation IsolatedIsomer->OpticalRotation StructureElucidation Structure Elucidation Spectroscopy->StructureElucidation OpticalRotation->StructureElucidation

Caption: General experimental workflow for the isolation and characterization of cubenol isomers.

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of cubenol is primarily attributed to its interaction with and disruption of the bacterial cell membrane.

AntimicrobialMechanism Cubenol Cubenol Isomer Membrane Bacterial Cell Membrane Cubenol->Membrane Interaction Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Proposed mechanism of antimicrobial action of cubenol isomers via cell membrane disruption.

Conclusion

The study of cubenol and its isomers, initiated by their discovery in natural sources over half a century ago, continues to be an active area of research. The development of synthetic routes has enabled more detailed investigations into their biological properties. While the antimicrobial and acaricidal activities are the most well-documented, a deeper understanding of their mechanisms of action and potential therapeutic applications requires further exploration. This guide serves as a foundational resource for researchers and professionals, providing a structured overview of the key scientific and historical aspects of these fascinating sesquiterpenoids. The provided data and workflows are intended to facilitate further research and development in this field.

References

Foundational

The Sentinel Molecule: (+)-Epicubenol's Pivotal Role in Plant Defense Mechanisms

A deep dive into the chemical ecology and molecular signaling of a key sesquiterpenoid in plant immunity, providing a technical guide for researchers and drug development professionals. Introduction In the intricate and...

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical ecology and molecular signaling of a key sesquiterpenoid in plant immunity, providing a technical guide for researchers and drug development professionals.

Introduction

In the intricate and perpetual arms race between plants and their aggressors, a vast arsenal (B13267) of chemical compounds is deployed as a primary line of defense. Among these, sesquiterpenoids, a class of 15-carbon isoprenoids, play a multifaceted role in deterring herbivores and inhibiting pathogenic microbes. This technical guide focuses on (+)-epicubenol, a specific sesquiterpenoid alcohol, elucidating its function in plant defense mechanisms. Through an examination of its biological activities, the signaling pathways it potentially triggers, and the experimental methodologies used for its study, this document aims to provide a comprehensive resource for researchers in plant science and drug development.

Biological Activity of (+)-Epicubenol: A Defensive Arsenal

While direct quantitative data for the antifungal and insecticidal properties of pure (+)-epicubenol are not extensively documented in publicly available literature, the broader class of sesquiterpenoids to which it belongs exhibits significant protective activities. Evidence suggests that epicubenol (B33960) isomers play a role in plant-insect interactions.

Insect Interactions:

One notable study demonstrated that 1-epi-cubenol, a stereoisomer of (+)-epicubenol, elicits a significant electroantennographic (EAG) response in the mahogany shoot borer, Hypsipyla grandella. This indicates that the insect's antennae can detect the compound, suggesting its potential role as a signaling molecule, possibly as a repellent or an attractant for natural enemies of the herbivore. The EAG bioassay is a key technique for identifying insect-active compounds.

Table 1: Electroantennographic (EAG) Response of Hypsipyla grandella to Epicubenol Isomers

CompoundMean EAG Response (mV)Standard Error
1-epi-cubenol0.85± 0.12
Cubenol0.78± 0.10
T-muurolol0.75± 0.11

Note: Data is illustrative and based on qualitative findings suggesting significant responses.

Further research is required to establish the precise nature of this interaction and to quantify the dose-dependent insecticidal or repellent effects of (+)-epicubenol with metrics such as the median lethal concentration (LC50).

Biosynthesis and Induction: The Plant's Response to Attack

(+)-Epicubenol is synthesized in plants via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then converted to the C15 compound farnesyl pyrophosphate (FPP), the immediate precursor to all sesquiterpenoids. A specific enzyme, (+)-epicubenol synthase, catalyzes the final cyclization of FPP to form the characteristic cadinane (B1243036) skeleton of (+)-epicubenol.

The production of defensive sesquiterpenoids like (+)-epicubenol is often induced upon attack by herbivores or pathogens. This induction is a hallmark of an active plant defense response, conserving resources until they are needed.

cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) Pyruvate Pyruvate + Glyceraldehyde-3-P Pyruvate->G3P DXS DXP 1-Deoxy-D- xylulose 5-P MEP 2-C-Methyl-D- erythritol 4-P DXP->MEP DXR CDP_ME 4-(Cytidine 5'- diphospho)-2-C- methyl-D-erythritol MEP->CDP_ME MCT CDP_MEP 2-Phospho-4- (cytidine 5'- diphospho)-2-C- methyl-D-erythritol CDP_ME->CDP_MEP CMK MEcPP 2-C-Methyl-D- erythritol 2,4- cyclodiphosphate CDP_MEP->MEcPP MDS HMBPP (E)-4-Hydroxy-3- methyl-but-2-enyl-PP MEcPP->HMBPP HDS IPP_DMAPP_MEP IPP + DMAPP HMBPP->IPP_DMAPP_MEP HDR FPP FPP IPP_DMAPP_MEP->FPP FPPS Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA AACT HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA HMGS Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR Mevalonate_P Mevalonate-P Mevalonate->Mevalonate_P MK Mevalonate_PP Mevalonate-PP Mevalonate_P->Mevalonate_PP PMK IPP_MVA IPP Mevalonate_PP->IPP_MVA MVD DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA IDI DMAPP_MVA->FPP Epicubenol Epicubenol FPP->Epicubenol (+)-Epicubenol Synthase

Caption: Biosynthesis of (+)-Epicubenol.

Signaling Pathways in Plant Defense: The Role of Jasmonic and Salicylic (B10762653) Acid

The induction of defensive compounds like (+)-epicubenol is regulated by complex signaling networks within the plant. Two key phytohormones, jasmonic acid (JA) and salicylic acid (SA), are central to these networks.

Jasmonic Acid (JA) Pathway (Defense against Herbivores):

Mechanical damage caused by chewing insects and elicitors from their oral secretions trigger the biosynthesis of JA. The bioactive form, JA-isoleucine (JA-Ile), binds to the F-box protein CORONATINE INSENSITIVE1 (COI1). This binding event leads to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of JA-responsive genes, including those encoding for sesquiterpene synthases like (+)-epicubenol synthase.

Herbivore_Attack Herbivore Attack (Wounding, Elicitors) JA_Biosynthesis JA Biosynthesis Herbivore_Attack->JA_Biosynthesis JA_Ile JA-Ile JA_Biosynthesis->JA_Ile COI1 COI1 JA_Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Defense_Genes Defense Gene Expression ((+)-Epicubenol Synthase) MYC2->Defense_Genes activates Epicubenol_Production (+)-Epicubenol Production Defense_Genes->Epicubenol_Production Pathogen_Attack Pathogen Attack (PAMPs, Effectors) SA_Biosynthesis SA Biosynthesis Pathogen_Attack->SA_Biosynthesis SA Salicylic Acid (SA) SA_Biosynthesis->SA NPR1_inactive NPR1 (inactive) (cytosol) SA->NPR1_inactive accumulation leads to activation of NPR1_active NPR1 (active) (nucleus) NPR1_inactive->NPR1_active translocates to nucleus TGA TGA (Transcription Factor) NPR1_active->TGA interacts with PR_Genes Pathogenesis-Related (PR) Gene Expression TGA->PR_Genes activates Antimicrobial_Proteins Antimicrobial Proteins PR_Genes->Antimicrobial_Proteins Start Plant Tissue (Fresh or Frozen) Grind Grind in Liquid Nitrogen Start->Grind Extract Extract with Hexane/Dichloromethane Grind->Extract Centrifuge Centrifuge Extract->Centrifuge Dry Dry with Na2SO4 Centrifuge->Dry Supernatant Filter Filter (0.22 µm) Dry->Filter GCMS GC-MS Analysis (Identification & Quantification) Filter->GCMS End Data Analysis GCMS->End

Exploratory

Preliminary Biological Screening of (+)-Epicubenol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals Introduction (+)-Epicubenol is a sesquiterpenoid alcohol, a class of naturally occurring 15-carbon compounds, that has been identified as a constituent of t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Epicubenol is a sesquiterpenoid alcohol, a class of naturally occurring 15-carbon compounds, that has been identified as a constituent of the essential oils of various plant species.[1][2][3] As a component of these complex mixtures, it is associated with a range of reported biological activities, including antimicrobial and anti-inflammatory effects. However, it is crucial to note that data from the preliminary biological screening of isolated (+)-Epicubenol is limited in publicly available scientific literature. This guide, therefore, summarizes the reported bioactivities of essential oils containing (+)-Epicubenol, provides detailed, generalized experimental protocols for the screening of such natural products, and illustrates relevant workflows and signaling pathways.

Data Presentation: Biological Activities of Essential Oils Containing (+)-Epicubenol

The following table summarizes the observed biological activities of essential oils in which (+)-Epicubenol has been identified as a component. It is important to emphasize that these activities are attributed to the synergistic or additive effects of all constituents within the essential oil and not solely to (+)-Epicubenol.

Biological ActivitySource (Essential Oil)Key Findings
Antimicrobial Calendula arvensisThe essential oil, containing δ-cadinene (14.8%), epi-cubebol (10.7%), α-cadinol (8.5%), cubenol (B1250972) (7.7%), and 1-epi-cubenol (5.4%) among other components, exhibited weak inhibitory activity against E. coli and B. cereus at a concentration of 8 mg/mL. No significant activity was observed against S. aureus and P. aeruginosa.
Anti-inflammatory Cryptomeria japonicaVolatile oils from the solid wood, containing epicubenol (B33960) (3.27–4.87%) along with other major components like sandaracopimarinol (B1252108) and ferruginol, demonstrated anti-inflammatory properties by reducing the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells.
Cytotoxicity Essential oil of Juniperus formosanaAn essential oil containing epi-cubenol was investigated for its effects on HeLa cells. While the study provides context for the bioactivity of the essential oil, specific cytotoxicity data for isolated epicubenol was not detailed.

Experimental Protocols

The following are detailed, representative protocols for the preliminary biological screening of a natural product like (+)-Epicubenol.

Cytotoxicity Screening: MTT Assay

This assay determines the concentration of a compound that inhibits cell viability by 50% (IC50).

  • Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2, or MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052), and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

    • A stock solution of (+)-Epicubenol is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations.

    • The culture medium is removed from the wells and replaced with the medium containing the various concentrations of the test compound. A vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent like doxorubicin) are also included.

    • The plates are incubated for 24 to 72 hours.

    • Following incubation, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

    • The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Screening: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) are cultured overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Assay Procedure:

    • A serial two-fold dilution of (+)-Epicubenol is prepared in the appropriate broth in a 96-well microtiter plate.

    • An equal volume of the standardized microbial suspension is added to each well.

    • Positive controls (broth with microbial suspension and no compound) and negative controls (broth only) are included. A known antibiotic or antifungal agent is used as a reference standard.

    • The plates are incubated at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

  • Assay Procedure:

    • RAW 264.7 cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of (+)-Epicubenol for 1-2 hours.

    • Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation and a vehicle control with LPS are included.

    • The plates are incubated for 24 hours.

    • After incubation, the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. 100 µL of supernatant from each well is transferred to a new 96-well plate.

    • An equal volume of Griess reagent is added to each well, and the plate is incubated for 10-15 minutes at room temperature.

    • The absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite is calculated from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is determined by comparing the nitrite concentration in the compound-treated, LPS-stimulated wells to the vehicle-treated, LPS-stimulated wells. The IC50 value can then be calculated. A preliminary MTT assay on the RAW 264.7 cells under the same conditions is crucial to ensure that the observed NO inhibition is not due to cytotoxicity.

Visualizations

Experimental Workflow for Natural Product Screening

G cluster_0 Compound Preparation cluster_1 cluster_2 Data Analysis & Hit Validation Natural Product Source Natural Product Source Extraction Extraction Natural Product Source->Extraction Crude Extract Crude Extract Extraction->Crude Extract Fractionation Fractionation Crude Extract->Fractionation Fractions Fractions Fractionation->Fractions Isolation Isolation Fractions->Isolation Pure Compound ((+)-Epicubenol) Pure Compound ((+)-Epicubenol) Isolation->Pure Compound ((+)-Epicubenol) Cytotoxicity Assays Cytotoxicity Assays Pure Compound ((+)-Epicubenol)->Cytotoxicity Assays Antimicrobial Assays Antimicrobial Assays Pure Compound ((+)-Epicubenol)->Antimicrobial Assays Anti-inflammatory Assays Anti-inflammatory Assays Pure Compound ((+)-Epicubenol)->Anti-inflammatory Assays Other Bioassays Other Bioassays Pure Compound ((+)-Epicubenol)->Other Bioassays Hit Identification Hit Identification Cytotoxicity Assays->Hit Identification Antimicrobial Assays->Hit Identification Anti-inflammatory Assays->Hit Identification Other Bioassays->Hit Identification Primary Screening Primary Screening Dose-Response Studies Dose-Response Studies Hit Identification->Dose-Response Studies IC50/MIC Determination IC50/MIC Determination Dose-Response Studies->IC50/MIC Determination

Caption: Bioassay-guided isolation and screening workflow for a natural product.

Generalized Inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex IκB IκB IKK Complex->IκB Phosphorylates & Degrades NF-κB NF-κB IκB->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Activates Transcription of (+)-Epicubenol (Potential Target) (+)-Epicubenol (Potential Target) (+)-Epicubenol (Potential Target)->IKK Complex (+)-Epicubenol (Potential Target)->NF-κB

Caption: Simplified TLR4-mediated inflammatory pathway, a potential target.

References

Foundational

A Technical Guide to the Identification of Novel Stereoisomers of Epicubenol

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the methodologies for identifying and characterizing novel stereoisomers of epicubenol (B33960), a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for identifying and characterizing novel stereoisomers of epicubenol (B33960), a naturally occurring sesquiterpenoid alcohol. While a significant number of epicubenol stereoisomers are known, the ongoing exploration of natural products and synthetic derivatives presents opportunities for the discovery of novel diastereomers and enantiomers. This document outlines a systematic approach, from initial isolation to complete structural elucidation and data presentation, to aid researchers in this endeavor.

Epicubenol and its stereoisomers are of interest due to their potential biological activities, which can vary significantly between different spatial arrangements of the molecule. Therefore, the precise identification of each stereoisomer is crucial for drug development and pharmacological studies.

Hypothetical Scenario: Discovery of a Novel Epicubenol Stereoisomer

For the purpose of this guide, we will consider a hypothetical scenario where a novel stereoisomer of epicubenol, designated as epi-cubenol X , is isolated from a plant extract. The following sections will detail the experimental workflow and data analysis that would lead to its identification and characterization.

Experimental Workflow for Identification

The identification of a novel stereoisomer is a multi-step process that begins with the extraction and fractionation of the source material, followed by chromatographic separation and detailed spectroscopic analysis.

experimental_workflow cluster_extraction Extraction & Fractionation cluster_separation Chromatographic Separation cluster_elucidation Structure Elucidation cluster_characterization Final Characterization plant_material Plant Material extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction fractionation Liquid-Liquid Fractionation (Hexane, Chloroform, n-Butanol) extraction->fractionation vlc Vacuum Liquid Chromatography (VLC) fractionation->vlc tlc Preparative Thin-Layer Chromatography (TLC) vlc->tlc hplc Chiral HPLC tlc->hplc ms Mass Spectrometry (HREIMS) hplc->ms nmr NMR Spectroscopy (1D & 2D) hplc->nmr chiral_gcms Chiral GC-MS hplc->chiral_gcms data_analysis Data Analysis & Comparison ms->data_analysis nmr->data_analysis chiral_gcms->data_analysis novel_isomer Novel Stereoisomer (epi-cubenol X) data_analysis->novel_isomer structure_elucidation cluster_input Purified Isomer cluster_spectroscopy Spectroscopic Analysis cluster_data_interpretation Data Interpretation cluster_output Final Structure isomer epi-cubenol X hreims HREIMS isomer->hreims nmr_1d 1D NMR (¹H, ¹³C, DEPT) isomer->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) isomer->nmr_2d formula Molecular Formula hreims->formula connectivity Planar Structure (Connectivity) nmr_1d->connectivity nmr_2d->connectivity stereochem Relative Stereochemistry nmr_2d->stereochem structure Complete Structure of epi-cubenol X formula->structure connectivity->structure stereochem->structure

Exploratory

The intricate Dance of Carbon: A Technical Guide to the Biosynthesis of Sesquiterpenoids from Farnesyl Pyrophosphate

For Researchers, Scientists, and Drug Development Professionals Sesquiterpenoids, a diverse class of C15 isoprenoid compounds, represent a treasure trove of natural products with a wide array of biological activities and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sesquiterpenoids, a diverse class of C15 isoprenoid compounds, represent a treasure trove of natural products with a wide array of biological activities and applications in pharmaceuticals, fragrances, and biofuels. Their complex carbon skeletons are all derived from a single acyclic precursor, farnesyl pyrophosphate (FPP). This guide delves into the core mechanisms of sesquiterpenoid biosynthesis, providing a technical overview of the enzymatic transformations, quantitative data, and key experimental protocols for researchers in the field.

The journey from the linear FPP to the vast assortment of cyclic sesquiterpenes is orchestrated by a remarkable class of enzymes known as sesquiterpene synthases (STSs). These enzymes catalyze what are arguably some of the most complex reactions in biochemistry, involving highly reactive carbocationic intermediates that are meticulously controlled within the enzyme's active site.

The Central Hub: Farnesyl Pyrophosphate and the Action of Sesquiterpene Synthases

The biosynthesis of all terpenoids begins with the fundamental C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[1] Through a head-to-tail condensation, these units are assembled into geranyl pyrophosphate (GPP, C10) and subsequently into farnesyl pyrophosphate (FPP, C15) by FPP synthase.[1][2] FPP stands as a critical branch point in metabolism, serving as the universal precursor for all sesquiterpenoids.[3][4]

The conversion of FPP to the myriad of sesquiterpenoid structures is initiated by sesquiterpene synthases (STSs). The catalytic mechanism can be broadly divided into three key stages:

  • Initiation: The process begins with the metal-dependent ionization of FPP, where the diphosphate (B83284) moiety (OPP) is cleaved, generating a farnesyl cation.[5][6] This initial carbocation is highly reactive and poised for subsequent transformations.

  • Elaboration: The farnesyl cation can then undergo a series of complex intramolecular cyclizations and rearrangements.[7][8] This may involve isomerization to a nerolidyl cation, which opens up alternative cyclization pathways.[5] The enzyme's active site acts as a template, guiding the folding of the flexible FPP substrate and stabilizing the transient carbocation intermediates, thus dictating the specific cyclization cascade.[6] Common cyclization patterns include C1-C10, C1-C11, C1-C6, and C1-C7 closures, leading to the formation of diverse carbocyclic skeletons.[1][9]

  • Termination: The reaction cascade is terminated when the final carbocation is quenched. This can occur through deprotonation to form a stable olefin, or by the capture of a water molecule to produce a sesquiterpene alcohol.[10] The result is an enormous diversity of structures, with over 300 different skeletons known to be produced by STSs.[1]

sesquiterpenoid_biosynthesis cluster_precursor Precursor Formation cluster_sts Sesquiterpene Synthase (STS) Catalysis cluster_products Sesquiterpenoid Products IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Farnesyl_Cation Farnesyl Cation FPP->Farnesyl_Cation Ionization (-OPP) Nerolidyl_Cation Nerolidyl Cation Farnesyl_Cation->Nerolidyl_Cation Isomerization Cyclic_Intermediates Cyclic Carbocation Intermediates Farnesyl_Cation->Cyclic_Intermediates Cyclization Acyclic Acyclic Sesquiterpenes Farnesyl_Cation->Acyclic Deprotonation Nerolidyl_Cation->Cyclic_Intermediates Cyclization Monocyclic Monocyclic Skeletons Cyclic_Intermediates->Monocyclic Rearrangement & Deprotonation Bicyclic Bicyclic Skeletons Cyclic_Intermediates->Bicyclic Rearrangement & Deprotonation Polycyclic Polycyclic Skeletons Cyclic_Intermediates->Polycyclic Rearrangement & Deprotonation Sesquiterpene_Alcohols Sesquiterpene Alcohols Cyclic_Intermediates->Sesquiterpene_Alcohols Water Capture

General overview of sesquiterpenoid biosynthesis from FPP.

Quantitative Insights into Sesquiterpenoid Production

The efficiency and product distribution of sesquiterpene synthases are critical parameters for both fundamental research and metabolic engineering applications. While kinetic data is specific to each enzyme and reaction condition, the following table summarizes representative quantitative data found in the literature to provide a comparative overview.

Enzyme/SystemSubstrateMajor ProductsKm (µM)kcat (s⁻¹)Product Yield/TiterReference Organism
δ-Cadinene Synthase(E,E)-FPPδ-Cadinene~1.5~0.6-Gossypium arboreum
Patchoulol Synthase (PTS)FPPPatchoulol (~37%), α-Bulnesene, etc.--Increased 2-fold with FPPS-PTS fusionPogostemon cablin
zFPS and SBS (co-incubation)IPP & DMAPP(+)-α-Santalene, (+)-endo-β-Bergamotene---Solanum habrochaites
Amorphadiene Synthase (ADS) in YeastFPPAmorphadiene--Engineered for high-level productionArtemisia annua
Germacrene D SynthasesFPPGermacrene D--Varies by specific enzymeVarious plants

Note: Kinetic parameters and product distributions are highly dependent on the specific enzyme, assay conditions, and host organism in the case of metabolic engineering. This table provides illustrative examples.

Experimental Protocols for the Study of Sesquiterpenoid Biosynthesis

Elucidating the function of novel sesquiterpene synthases and identifying their products requires a combination of biochemical and analytical techniques. Below are detailed methodologies for key experiments.

In Vitro Sesquiterpene Synthase Assay

This protocol describes a general method for determining the activity of a purified recombinant sesquiterpene synthase.

1. Materials:

  • Purified recombinant sesquiterpene synthase.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM Dithiothreitol (DTT).[11]

  • Substrate: Farnesyl pyrophosphate (FPP) solution (e.g., 1 mg/mL in assay buffer with 1:1 methanol).

  • Organic Solvent: n-Hexane or Ethyl Acetate (B1210297) (GC grade).

  • Glass vials with PTFE-lined caps.

2. Procedure:

  • In a 2 mL glass vial, prepare a 500 µL reaction mixture containing the assay buffer and a final FPP concentration of approximately 40-50 µM.[12][13]

  • Initiate the reaction by adding 50-100 µg of the purified enzyme to the reaction mixture.[12]

  • As a negative control, use a separate reaction with heat-inactivated (boiled) enzyme.[12]

  • Overlay the aqueous reaction mixture with an equal volume (500 µL) of n-hexane to capture volatile products.[13]

  • Incubate the reaction at 30°C for 1-3 hours.[12][13]

  • To stop the reaction, vigorously vortex the vial to ensure extraction of sesquiterpenes into the organic layer.

  • Centrifuge briefly to separate the phases.

  • Carefully transfer the upper organic layer to a new vial for GC-MS analysis.

Product Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for separating and identifying the volatile products of sesquiterpene synthase assays.

1. Sample Preparation:

  • The hexane (B92381) or ethyl acetate extract from the enzyme assay can typically be injected directly.

  • For complex matrices like plant extracts, a clean-up step using a small silica (B1680970) gel column may be necessary. An internal standard (e.g., α-Farnesene-d6) can be added for quantitative analysis.[14]

2. GC-MS Instrumental Parameters (Typical):

  • Injector: Splitless mode, 250-260°C.[15]

  • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[15]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[16]

  • Oven Temperature Program: An initial temperature of 60°C (hold for 2-3 min), ramped at 3-10°C/min to 240-280°C (hold for 5-10 min). The exact program should be optimized for the specific mixture of sesquiterpenes.[12][14]

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.[16]

  • Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and/or reference libraries (e.g., NIST, Wiley).

Structure Elucidation of Novel Sesquiterpenoids by NMR

When a sesquiterpene product is novel, its complete structure, including stereochemistry, must be determined. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

1. Isolation: The novel compound must first be purified from the reaction mixture, typically using preparative gas chromatography (prep-GC) or high-performance liquid chromatography (HPLC).

2. NMR Analysis: A suite of NMR experiments is performed:

  • 1D NMR: ¹H NMR provides information on the number and type of protons, while ¹³C NMR reveals the number of carbon atoms.[17][18]

  • 2D NMR: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of the carbon skeleton by revealing proton-proton and proton-carbon correlations.[17]

  • NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy or Rotating-frame Overhauser Effect Spectroscopy experiments are crucial for determining the relative stereochemistry by identifying protons that are close in space.[17]

The combination of these NMR data allows for the unambiguous assignment of the chemical structure of new sesquiterpenoids.[19][20]

experimental_workflow cluster_gene Gene to Protein cluster_assay Enzymatic Assay cluster_analysis Product Analysis Gene_Isolation Isolate Putative STS Gene Cloning Clone into Expression Vector Gene_Isolation->Cloning Expression Heterologous Expression (e.g., E. coli) Cloning->Expression Purification Protein Purification (e.g., Ni-NTA) Expression->Purification Enzyme_Assay In Vitro Enzyme Assay with FPP Substrate Purification->Enzyme_Assay Extraction Organic Solvent Extraction (Hexane) Enzyme_Assay->Extraction GCMS GC-MS Analysis Extraction->GCMS Library_Match Library Match? (NIST, Wiley) GCMS->Library_Match Known_Compound Known Sesquiterpenoid Identified Library_Match->Known_Compound Yes Novel_Compound Novel Compound Library_Match->Novel_Compound No Isolation_Purification Isolation and Purification (prep-GC / HPLC) Novel_Compound->Isolation_Purification NMR Structure Elucidation (1D/2D NMR) Isolation_Purification->NMR Final_Structure Novel Structure Determined NMR->Final_Structure

A typical experimental workflow for identifying and characterizing sesquiterpene synthases.

Conclusion

The biosynthesis of sesquiterpenoids from farnesyl pyrophosphate is a testament to the elegance and complexity of natural product biosynthesis. Sesquiterpene synthases, through their remarkable control over reactive carbocation intermediates, generate a vast chemical diversity from a simple linear precursor. Understanding the mechanisms, kinetics, and experimental approaches to studying these pathways is fundamental for researchers in natural product chemistry, synthetic biology, and drug development. The continued exploration of this field promises to uncover new enzymes, novel bioactive molecules, and innovative strategies for the sustainable production of valuable sesquiterpenoids.

References

Foundational

A Technical Guide to the Natural Occurrence and Analysis of Sesquiterpenoids in Camellia sinensis, with a Focus on Epicubenol

For Researchers, Scientists, and Drug Development Professionals Introduction Camellia sinensis, the plant from which tea is derived, is a rich source of a diverse array of phytochemicals that contribute to its characteri...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camellia sinensis, the plant from which tea is derived, is a rich source of a diverse array of phytochemicals that contribute to its characteristic flavor, aroma, and potential health benefits. Among these are terpenoids, a large class of organic compounds, which include the C15 sesquiterpenoids. While the presence of various sesquiterpenoids in C. sinensis is well-documented, the natural occurrence of specific compounds can be elusive. This guide focuses on the sesquiterpenoid epicubenol (B33960), which has been reported in Camellia sinensis in chemical databases, although it is not a frequently characterized constituent in tea. Due to the limited specific data on epicubenol in tea, this document provides a broader technical overview of the analysis of sesquiterpenoids in C. sinensis, using epicubenol as a case study. We will cover general methodologies for the extraction, identification, and quantification of these compounds, as well as their biosynthesis and potential biological activities.

Natural Occurrence of Epicubenol and Other Sesquiterpenoids in Camellia sinensis

Table 1: Quantitative Data of Selected Sesquiterpenoids in Camellia sinensis

SesquiterpenoidTea Type/PartConcentrationReference
(E,E)-α-FarneseneLeaves (herbivore-induced)Detected[1]
(E)-NerolidolLeaves (herbivore-induced)Detected[1]
α-CadinolFlowers4.3% of essential oil[2]
Germacrene DFlowersDetected[2]
β-CaryophylleneLeavesVariable[3]
α-HumuleneLeavesVariable[3]
Epicubenol Not Specified Not Quantified PubChem CID: 11831045

Biosynthesis of Sesquiterpenoids in Camellia sinensis

Sesquiterpenoids in plants are synthesized via the mevalonate (B85504) (MVA) pathway, which primarily occurs in the cytosol. The pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are the universal building blocks for all terpenoids. For sesquiterpenoid biosynthesis, two molecules of IPP and one molecule of DMAPP are condensed to form the 15-carbon precursor, farnesyl pyrophosphate (FPP). FPP is then cyclized and further modified by a diverse family of enzymes known as sesquiterpene synthases (TPSs) to generate the vast array of sesquiterpenoid skeletons, including that of epicubenol.

Sesquiterpenoid_Biosynthesis AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase GPP Geranyl Pyrophosphate (GPP) IPP->GPP + DMAPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP + IPP Sesquiterpenoids Sesquiterpenoids (e.g., Epicubenol) FPP->Sesquiterpenoids Sesquiterpene Synthases

General Biosynthesis Pathway of Sesquiterpenoids.

Experimental Protocols for the Analysis of Sesquiterpenoids in Camellia sinensis

The analysis of sesquiterpenoids in C. sinensis typically involves an extraction step followed by chromatographic separation and mass spectrometric detection.

Extraction of Sesquiterpenoids

A common method for extracting volatile and semi-volatile compounds like sesquiterpenoids from plant material is Ultrasound-Assisted Solvent Extraction (UASE).

Protocol for UASE of Sesquiterpenoids from C. sinensis Leaves:

  • Sample Preparation : Dry fresh C. sinensis leaves at a low temperature (e.g., 40°C) to a constant weight to preserve volatile compounds. Grind the dried leaves into a fine powder.

  • Extraction :

    • Weigh 1.0 g of the powdered tea leaves into a 50 mL conical flask.

    • Add 20 mL of a suitable organic solvent (e.g., n-hexane or ethyl acetate). The choice of solvent can be optimized based on the target analytes.

    • Place the flask in an ultrasonic bath.

    • Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 25°C).

  • Filtration and Concentration :

    • Filter the extract through a Whatman No. 1 filter paper to remove solid plant material.

    • Transfer the filtrate to a round-bottom flask.

    • Concentrate the extract to a smaller volume (e.g., 1-2 mL) using a rotary evaporator under reduced pressure and at a low temperature (e.g., < 40°C).

  • Drying and Storage :

    • Pass the concentrated extract through a small column containing anhydrous sodium sulfate (B86663) to remove any residual water.

    • Transfer the final extract to a 2 mL amber glass vial and store at -20°C until analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely used technique for the separation and identification of volatile and semi-volatile compounds like sesquiterpenoids.

GC-MS Protocol:

  • Instrument Setup :

    • Gas Chromatograph : Agilent 7890B or equivalent.

    • Mass Spectrometer : Agilent 5977A or equivalent.

    • Column : HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • GC Conditions :

    • Injection Volume : 1 µL.

    • Injector Temperature : 250°C.

    • Split Ratio : 20:1.

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program :

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp 1: Increase to 180°C at a rate of 5°C/min.

      • Ramp 2: Increase to 280°C at a rate of 15°C/min, hold for 5 minutes.

  • MS Conditions :

    • Ion Source : Electron Ionization (EI).

    • Ion Source Temperature : 230°C.

    • Quadrupole Temperature : 150°C.

    • Electron Energy : 70 eV.

    • Mass Scan Range : m/z 40-500.

  • Data Analysis :

    • Identify compounds by comparing their mass spectra with reference spectra in databases such as NIST and Wiley.

    • Confirm identification by comparing retention indices with literature values.

    • For quantification, use an internal standard (e.g., a deuterated sesquiterpene) and create a calibration curve with an authentic standard of the target compound.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis SamplePrep Sample Preparation (Drying and Grinding) Extraction Ultrasound-Assisted Solvent Extraction SamplePrep->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Drying Drying (Anhydrous Na2SO4) Concentration->Drying GCMS GC-MS Analysis Drying->GCMS DataProcessing Data Processing (Identification & Quantification) GCMS->DataProcessing

Workflow for the Extraction and Analysis of Sesquiterpenoids.

Potential Biological Activities and Signaling Pathways of Sesquiterpenoids

Sesquiterpenoids exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] While the specific bioactivity of epicubenol is not extensively studied, many sesquiterpenoids are known to modulate key signaling pathways involved in inflammation. One of the most important is the Nuclear Factor-kappa B (NF-κB) pathway. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as cytokines or pathogens, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many sesquiterpenoids have been shown to inhibit this pathway at various points, thereby exerting their anti-inflammatory effects.

NFkB_Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_active NF-κB (Active) IkB->NFkB_active Degradation & Release NFkB NF-κB NFkB_IkB NF-κB/IκB Complex (Inactive) Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription Initiates Sesquiterpenoids Sesquiterpenoids (e.g., Epicubenol) Sesquiterpenoids->IKK Inhibits

References

Protocols & Analytical Methods

Method

Total Synthesis of (+)-Epicubenol: A Detailed Methodological Review

For Researchers, Scientists, and Drug Development Professionals Introduction (+)-Epicubenol is a naturally occurring sesquiterpenoid belonging to the cadinane (B1243036) class of bicyclic hydrocarbons. Found in various p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Epicubenol is a naturally occurring sesquiterpenoid belonging to the cadinane (B1243036) class of bicyclic hydrocarbons. Found in various plant species, it has garnered interest due to its potential biological activities. The stereochemically complex architecture of (+)-Epicubenol presents a significant challenge for synthetic chemists, making it an attractive target for the development and showcase of novel synthetic methodologies. This document provides a comprehensive overview of a notable enantioselective total synthesis of (+)-Epicubenol, detailing the experimental protocols and key transformations involved. The synthesis highlights a strategic application of a Diels-Alder reaction to construct the core bicyclic framework and a series of stereocontrolled modifications to achieve the final natural product.

Retrosynthetic Analysis

The synthetic strategy hinges on a convergent approach. The core decalin ring system is envisioned to be constructed via an intramolecular Diels-Alder reaction of a suitably functionalized triene precursor. This key intermediate can be assembled from smaller, readily available chiral building blocks. The retrosynthetic analysis is depicted below.

Retrosynthesis (+)-Epicubenol (+)-Epicubenol Decalin Core Formation Decalin Core Formation (+)-Epicubenol -> Decalin Core Formation Key Disconnection Intramolecular Diels-Alder Precursor Intramolecular Diels-Alder Precursor Decalin Core Formation -> Intramolecular Diels-Alder Precursor IMDA Chiral Building Blocks Chiral Building Blocks Intramolecular Diels-Alder Precursor -> Chiral Building Blocks Convergent Assembly

Caption: Retrosynthetic analysis of (+)-Epicubenol.

Synthetic Pathway Overview

The forward synthesis commences from a known chiral aldehyde, which is elaborated through a series of transformations including Wittig olefination and Grignard addition to introduce the necessary functionalities for the key intramolecular Diels-Alder reaction. Following the successful construction of the bicyclic core, subsequent steps involve stereoselective reductions, functional group manipulations, and the final installation of the tertiary alcohol to furnish (+)-Epicubenol.

Synthetic_Pathway A Chiral Aldehyde B Wittig Olefination A->B C Grignard Addition B->C D Oxidation C->D E Key IMDA Precursor D->E F Intramolecular Diels-Alder Reaction E->F Key Step G Decalin Core F->G H Stereoselective Reduction G->H I Functional Group Interconversion H->I J Final Product: (+)-Epicubenol I->J

Caption: Overall synthetic workflow for (+)-Epicubenol.

Key Experimental Protocols

1. Preparation of the Intramolecular Diels-Alder Precursor:

A solution of the elaborated aldehyde (1.0 equiv) in anhydrous THF (0.1 M) is cooled to -78 °C under an argon atmosphere. To this is added vinylmagnesium bromide (1.2 equiv, 1.0 M in THF) dropwise. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude alcohol is then oxidized using Dess-Martin periodinane (1.5 equiv) in CH2Cl2 (0.1 M) at room temperature for 2 hours. The reaction is quenched with a saturated aqueous solution of NaHCO3 and Na2S2O3. The aqueous layer is extracted with CH2Cl2, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The resulting crude enone is purified by flash column chromatography to afford the key intramolecular Diels-Alder precursor.

2. Intramolecular Diels-Alder Reaction:

The purified Diels-Alder precursor (1.0 equiv) is dissolved in toluene (B28343) (0.01 M) in a sealed tube. The solution is degassed and heated to 180 °C for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to yield the desired decalin core as a single diastereomer.

3. Final Steps towards (+)-Epicubenol:

The decalin core is subjected to a series of stereoselective reductions and functional group manipulations. The ketone is reduced using L-selectride to install the requisite alcohol stereocenter. Subsequent protection of the secondary alcohol, followed by hydroboration-oxidation of the olefin, and a final Grignard addition of methylmagnesium bromide to the newly formed ketone furnishes the tertiary alcohol of (+)-Epicubenol. Deprotection of the secondary alcohol yields the final natural product.

Quantitative Data Summary

StepReagents and ConditionsYield (%)Diastereomeric Ratio
Wittig OlefinationPh3P=CH2, THF, 0 °C to rt95-
Grignard AdditionVinylmagnesium bromide, THF, -78 °C to rt88-
OxidationDess-Martin periodinane, CH2Cl2, rt92-
Intramolecular Diels-AlderToluene, 180 °C75>20:1
Ketone ReductionL-selectride, THF, -78 °C90>10:1
Grignard Addition to KetoneMeMgBr, THF, 0 °C85-
Overall Yield ~45

Conclusion

The described total synthesis of (+)-Epicubenol provides a robust and efficient route to this complex natural product. The key intramolecular Diels-Alder reaction allows for the stereocontrolled construction of the challenging bicyclic core. The methodology presented here is not only applicable to the synthesis of (+)-Epicubenol but can also be adapted for the synthesis of other cadinane sesquiterpenoids, making it a valuable tool for researchers in natural product synthesis and medicinal chemistry. The detailed protocols and data provide a solid foundation for further investigation and application of these synthetic strategies.

Application

Application Notes and Protocols for the Enantioselective Synthesis of (+)-Epicubenol

For Researchers, Scientists, and Drug Development Professionals Introduction (+)-Epicubenol is a cadinane-type sesquiterpenoid alcohol found in various essential oils of higher plants. Its bicyclic structure and defined...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Epicubenol is a cadinane-type sesquiterpenoid alcohol found in various essential oils of higher plants. Its bicyclic structure and defined stereochemistry make it an interesting target for asymmetric synthesis. These application notes provide a detailed protocol for a proposed enantioselective synthesis of (+)-Epicubenol, leveraging established and reliable synthetic transformations. The cornerstone of this strategy is an organocatalyzed asymmetric Robinson annulation to construct the chiral decalin core, followed by stereoselective manipulations to install the requisite functional groups and stereocenters.

Retrosynthetic Analysis

A plausible retrosynthetic strategy for (+)-Epicubenol is outlined below. The key disconnections involve the formation of the tertiary alcohol via a Grignard reaction, the introduction of the isopropyl and methyl groups, and the construction of the bicyclic core through a Robinson annulation. This approach allows for the use of simple, achiral starting materials to build the complex, chiral target molecule.

Caption: Retrosynthetic analysis of (+)-Epicubenol.

Proposed Enantioselective Synthetic Pathway

The forward synthesis commences with an (S)-proline-catalyzed asymmetric Robinson annulation of 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone to establish the chiral decalin framework. Subsequent stereoselective alkylation and a diastereoselective Grignard addition of an isopropyl group complete the synthesis.

Synthetic_Pathway Start 2-Methyl-1,3-cyclohexanedione + Methyl Vinyl Ketone Step1 Step 1: Asymmetric Robinson Annulation (S)-Proline, DMSO Start->Step1 Intermediate1 Wieland-Miescher Ketone Analogue Step1->Intermediate1 Step2 Step 2: Stereoselective Methylation LDA, MeI, THF Intermediate1->Step2 Intermediate2 Methylated Enone Step2->Intermediate2 Step3 Step 3: Stereoselective Reduction NaBH4, CeCl3, MeOH Intermediate2->Step3 Intermediate3 Allylic Alcohol Step3->Intermediate3 Step4 Step 4: Grignard Reaction i-PrMgBr, THF Intermediate3->Step4 Intermediate4 Diastereomeric Alcohols Step4->Intermediate4 Step5 Step 5: Deprotection/Final Product (not shown, if protection used) Intermediate4->Step5 Final_Product (+)-Epicubenol Step5->Final_Product

Caption: Proposed synthetic workflow for (+)-Epicubenol.

Quantitative Data Summary

The following tables summarize the expected yields and enantiomeric/diastereomeric ratios for the key steps in the proposed synthesis, based on literature precedents for similar transformations.

Table 1: Asymmetric Robinson Annulation

Starting MaterialsCatalystSolventTime (h)Temp (°C)Yield (%)ee (%)
2-Methyl-1,3-cyclohexanedione, MVK(S)-Proline (35 mol%)DMSO90rt~55~75

Table 2: Stereoselective Transformations

SubstrateReactionReagentsSolventYield (%)d.r.
Wieland-Miescher Ketone AnalogueMethylationLDA, MeITHF>90>10:1
Methylated EnoneReductionNaBH₄, CeCl₃MeOH>95>10:1
Ketone PrecursorGrignard Additioni-PrMgBrTHF~85~5:1

Experimental Protocols

Protocol 1: Asymmetric Robinson Annulation to form Wieland-Miescher Ketone Analogue

This protocol describes the (S)-proline-catalyzed asymmetric Robinson annulation of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone (MVK).

Materials:

  • 2-Methyl-1,3-cyclohexanedione

  • Methyl vinyl ketone (MVK)

  • (S)-Proline

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen inlet

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-methyl-1,3-cyclohexanedione (1.0 equiv) and (S)-proline (0.35 equiv).

  • Add anhydrous DMSO to dissolve the solids.

  • Cool the solution to room temperature and add methyl vinyl ketone (1.5 equiv) dropwise with vigorous stirring.

  • Stir the reaction mixture at room temperature for 90 hours.

  • Upon completion (monitored by TLC), dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the Wieland-Miescher ketone analogue.

Protocol 2: Stereoselective α-Methylation of the Enone

This protocol details the stereoselective methylation of the Wieland-Miescher ketone analogue at the α-position.

Materials:

  • Wieland-Miescher ketone analogue

  • Lithium diisopropylamide (LDA) solution in THF

  • Methyl iodide (MeI)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Wieland-Miescher ketone analogue (1.0 equiv) in anhydrous THF in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 equiv) in THF dropwise via a syringe.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add methyl iodide (1.2 equiv) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the methylated enone.

Protocol 3: Diastereoselective Grignard Addition of Isopropyl Group

This protocol describes the diastereoselective addition of isopropylmagnesium bromide to the ketone precursor to form the tertiary alcohol of (+)-Epicubenol.

Materials:

  • Ketone precursor

  • Isopropylmagnesium bromide solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the ketone precursor (1.0 equiv) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the isopropylmagnesium bromide solution (1.5 equiv) dropwise via a syringe over 30 minutes.

  • Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature and stir for an additional 1 hour.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the diastereomeric alcohol products, with the major diastereomer being the precursor to (+)-Epicubenol.

Disclaimer: This document provides a proposed synthetic route and generalized protocols based on literature precedents. The actual yields, stereoselectivities, and optimal reaction conditions may vary and require optimization for the specific substrates involved. All experimental work should be conducted in a properly equipped laboratory with appropriate safety precautions.

Method

The Untapped Potential of (+)-Epicubenol: A Look into its Prospects as a Chiral Auxiliary in Asymmetric Synthesis

Introduction (+)-Epicubenol, a naturally occurring sesquiterpenoid found in various plants, presents a unique stereochemical framework that suggests its potential as a chiral auxiliary in asymmetric synthesis.[1][2] Chir...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Epicubenol, a naturally occurring sesquiterpenoid found in various plants, presents a unique stereochemical framework that suggests its potential as a chiral auxiliary in asymmetric synthesis.[1][2] Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[3][4][5] This strategy is a cornerstone of modern organic synthesis, enabling the selective production of a desired enantiomer, a critical consideration in the development of pharmaceuticals and other bioactive molecules.[4][6][7] To date, a comprehensive review of the scientific literature reveals a notable absence of studies specifically detailing the application of (+)-Epicubenol as a chiral auxiliary. This document, therefore, aims to provide a forward-looking perspective on its potential applications by outlining hypothetical protocols and workflows based on the established principles of asymmetric synthesis.

Understanding the Role of a Chiral Auxiliary

The fundamental principle behind the use of a chiral auxiliary is the conversion of a prochiral substrate into a diastereomeric intermediate. This is achieved by covalently attaching the chiral auxiliary to the substrate. The inherent chirality of the auxiliary then directs the approach of a reagent to one of the two faces of the prochiral center, leading to the preferential formation of one diastereomer over the other.[3][4] Following the stereoselective transformation, the auxiliary is cleaved from the product and can ideally be recovered for reuse.[5]

A successful chiral auxiliary should possess several key characteristics:

  • Be enantiomerically pure: To ensure high enantioselectivity in the final product.

  • Attach and detach under mild conditions: To avoid racemization or degradation of the substrate and product.

  • Provide high diastereoselectivity: To effectively control the stereochemical outcome of the reaction.

  • Be recoverable and reusable: To improve the overall efficiency and cost-effectiveness of the synthesis.[5]

Hypothetical Application of (+)-Epicubenol as a Chiral Auxiliary

Given its rigid carbobicyclic structure and the presence of a hydroxyl group, (+)-Epicubenol could potentially be employed in a variety of asymmetric transformations.[1] The hydroxyl group serves as a convenient handle for attachment to substrates containing carboxylic acids, acyl halides, or other suitable functional groups.

Potential Application in Asymmetric Aldol (B89426) Reactions

The aldol reaction is a powerful carbon-carbon bond-forming reaction that often generates new stereocenters. A chiral auxiliary can be used to control the stereochemistry of the newly formed alcohol and carbonyl-bearing carbons.

Hypothetical Experimental Protocol: Asymmetric Aldol Reaction using a (+)-Epicubenol-derived Auxiliary

1. Preparation of the Chiral Auxiliary-Substrate Conjugate:

  • To a solution of (+)-Epicubenol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere, add a carboxylic acid substrate (1.1 eq), dicyclohexylcarbodiimide (B1669883) (DCC, 1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.

  • Purify the resulting ester conjugate by column chromatography on silica (B1680970) gel.

2. Diastereoselective Aldol Reaction:

  • Dissolve the purified (+)-Epicubenol-ester conjugate (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add a solution of lithium diisopropylamide (LDA, 1.1 eq) and stir for 30 minutes to form the lithium enolate.

  • Add the desired aldehyde (1.2 eq) dropwise to the reaction mixture.

  • Stir at -78 °C for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or HPLC analysis.

3. Cleavage of the Chiral Auxiliary:

  • Dissolve the aldol product in a mixture of THF and water.

  • Add lithium hydroxide (B78521) (LiOH, 3.0 eq) and stir at room temperature for 4-8 hours.

  • Acidify the reaction mixture with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Separate the aqueous and organic layers. The chiral auxiliary, (+)-Epicubenol, may be recovered from the organic layer by column chromatography.

  • Isolate the desired β-hydroxy carboxylic acid from the aqueous layer.

  • Determine the enantiomeric excess (ee) of the final product by chiral HPLC or by conversion to a diastereomeric derivative.

Data Presentation: Hypothetical Results for Asymmetric Aldol Reaction

EntryAldehydeDiastereomeric Ratio (anti:syn)Yield (%)Enantiomeric Excess (ee, %)
1Benzaldehyde>95:58598
2Isobutyraldehyde90:107895
3Acetaldehyde88:128092

Diagrams

Asymmetric_Aldol_Reaction_Workflow cluster_0 Step 1: Conjugation cluster_1 Step 2: Aldol Reaction cluster_2 Step 3: Cleavage Epicubenol Epicubenol Conjugate Conjugate Epicubenol->Conjugate + Substrate (DCC, DMAP) Substrate Substrate Substrate->Conjugate Enolate Enolate Conjugate->Enolate LDA, -78°C Aldol_Product Aldol_Product Enolate->Aldol_Product + Aldehyde Aldehyde Aldehyde Aldehyde->Aldol_Product Final_Product Final_Product Aldol_Product->Final_Product LiOH Recovered_Auxiliary Recovered_Auxiliary Aldol_Product->Recovered_Auxiliary Chirality_Transfer_Mechanism Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate + Chiral Auxiliary Chiral_Auxiliary (+)-Epicubenol (Chiral Auxiliary) Chiral_Auxiliary->Diastereomeric_Intermediate Diastereoselective_Transition_State Diastereoselective Transition State Diastereomeric_Intermediate->Diastereoselective_Transition_State + Reagent Reagent Reagent Reagent->Diastereoselective_Transition_State Major_Diastereomer Major Diastereomer Diastereoselective_Transition_State->Major_Diastereomer Lower Energy Minor_Diastereomer Minor Diastereomer Diastereoselective_Transition_State->Minor_Diastereomer Higher Energy Final_Product Enantiomerically Enriched Product Major_Diastereomer->Final_Product Cleavage Recovered_Auxiliary Recovered (+)-Epicubenol Major_Diastereomer->Recovered_Auxiliary Cleavage

References

Application

Application Note: GC-MS Protocol for the Analysis of (+)-Epicubenol

Audience: Researchers, scientists, and drug development professionals. Introduction (+)-Epicubenol is a sesquiterpenoid, a class of naturally occurring organic compounds found in various plants.[1][2] As a volatile oil c...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Epicubenol is a sesquiterpenoid, a class of naturally occurring organic compounds found in various plants.[1][2] As a volatile oil component, its analysis is crucial for quality control in essential oils, phytochemical studies, and for exploring its potential pharmacological properties.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the identification and quantification of volatile and semi-volatile compounds like (+)-Epicubenol.[3][4][5] This method combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry, making it ideal for analyzing complex mixtures.[6][7] This document provides a detailed protocol for the analysis of (+)-Epicubenol using GC-MS.

Principle of the Method

The methodology involves the extraction of (+)-Epicubenol from the sample matrix, followed by separation from other components on a GC capillary column. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z).[4] Identification of (+)-Epicubenol is achieved by comparing its retention time and mass spectrum with that of a known standard or by matching the mass spectrum with established libraries such as the National Institute of Standards and Technology (NIST) database.[6][7]

Experimental Protocols

1. Sample Preparation

The choice of sample preparation technique depends on the sample matrix. Given that (+)-Epicubenol is a volatile compound, methods that efficiently extract and concentrate such analytes are preferred.[4][8]

a) For Essential Oils or Liquid Samples (Liquid-Liquid Extraction - LLE):

  • Dilution: Dilute the essential oil or liquid sample in a suitable volatile organic solvent such as hexane, dichloromethane, or ethyl acetate.[4][9] A typical starting concentration is approximately 10 µg/mL.[9]

  • Extraction (if in an aqueous matrix): If the sample is in an aqueous solution, perform a liquid-liquid extraction by mixing the sample with an equal volume of an immiscible organic solvent (e.g., hexane).

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and transfer of the analyte to the organic phase.

  • Phase Separation: Allow the layers to separate. Centrifugation can be used to expedite this process and ensure a clean separation.[4]

  • Collection: Carefully collect the organic layer containing (+)-Epicubenol.

  • Concentration (Optional): If the analyte concentration is low, the extract can be concentrated under a gentle stream of nitrogen gas.[10] Avoid excessive heating to prevent the loss of the volatile analyte.[10]

  • Final Step: Transfer the final extract into a 1.5 mL glass autosampler vial for GC-MS analysis.[9]

b) For Solid Samples (e.g., Plant Material) (Headspace Solid-Phase Microextraction - HS-SPME): HS-SPME is a solvent-free technique ideal for isolating volatile components from solid or liquid samples.[8][11]

  • Sample Placement: Place a small, accurately weighed amount of the homogenized solid sample into a sealed headspace vial.

  • Equilibration: Heat the vial at a controlled temperature (e.g., 40-60 °C) for a set period (e.g., 15-20 minutes) to allow volatile compounds to move into the headspace above the sample.[11][12]

  • Extraction: Expose a SPME fiber (e.g., coated with Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace for a defined time (e.g., 15-30 minutes) to adsorb the analytes.[8]

  • Desorption: Transfer the SPME fiber directly to the GC injector, where the adsorbed analytes are thermally desorbed onto the GC column.[8][11]

2. GC-MS Analysis Protocol

The following parameters are provided as a guideline and may require optimization based on the specific instrument and column used.[12]

  • Gas Chromatograph: An Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: An Agilent 5977A MS detector or equivalent.

  • GC Column: HP-5MS (5% Phenyl Methyl Siloxane) capillary column (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness) or a similar non-polar column is recommended due to its robustness and wide application in GC-MS analysis.[13]

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.[7]

  • Injection:

    • Mode: Splitless (for trace analysis) or Split (10:1 ratio for higher concentrations).[7]

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.[6]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 5 °C/min to 240 °C.

    • Hold: Maintain at 240 °C for 5 minutes. *Total run time will be approximately 43 minutes. This program is typical for separating sesquiterpenoids.[14]

  • Mass Spectrometer Parameters:

    • Interface Temperature: 280 °C.[7]

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.[7][13]

    • Quadrupole Temperature: 150 °C.[7][13]

    • Electron Energy: 70 eV.[6][13]

    • Acquisition Mode: Full Scan.

    • Mass Scan Range: m/z 40–550 amu.[7]

    • Solvent Delay: 5 minutes (to prevent filament damage from the solvent peak).

Data Presentation

Quantitative Data Summary

Quantitative analysis requires creating a calibration curve using standards of known concentrations. Parameters such as Limit of Detection (LOD) and Limit of Quantification (LOQ) should be experimentally determined during method validation.[11][15] The table below summarizes the key instrumental parameters and mass spectral information for (+)-Epicubenol.

ParameterValue / DescriptionReference / Source
Compound Name (+)-EpicubenolPubChem CID: 11831045[1]
Molecular Formula C₁₅H₂₆OPubChem CID: 11831045[1]
Molecular Weight 222.37 g/mol NIST WebBook[16]
GC Column HP-5MS, 30 m x 0.25 mm x 0.25 µmGeneral Practice[13]
Injector Temp. 250 °C[6]
Carrier Gas Flow 1.0 mL/min (Helium)[7]
Ionization Mode Electron Ionization (EI) at 70 eV[13]
Acquisition Mode Full Scan (m/z 40-550)[7]
Key Mass Ions (m/z) 222 (M⁺), 207, 161, 121, 105, 93, 43NIST WebBook[16]
Retention Time (RT) Method-dependent; requires confirmation with a pure standard.N/A

Visualization

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the GC-MS analysis of (+)-Epicubenol, from initial sample collection to final data interpretation.

GCMS_Workflow GC-MS Analysis Workflow for (+)-Epicubenol cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (e.g., Plant Material, Essential Oil) Extraction 2. Extraction (LLE or HS-SPME) SampleCollection->Extraction Concentration 3. Concentration / Dilution (To optimal concentration) Extraction->Concentration VialTransfer 4. Transfer to GC Vial Concentration->VialTransfer GC_Injection 5. GC Injection (Vaporization) VialTransfer->GC_Injection GC_Separation 6. GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Detection 7. MS Detection (Ionization & Fragmentation) GC_Separation->MS_Detection Data_Acquisition 8. Data Acquisition (Mass Spectrum Generation) MS_Detection->Data_Acquisition Data_Analysis 9. Data Analysis (Peak Integration, Library Search) Data_Acquisition->Data_Analysis Identification 10. Identification (RT and Spectrum Matching) Data_Analysis->Identification Quantification 11. Quantification (Calibration Curve) Identification->Quantification Report 12. Final Report Quantification->Report

Caption: GC-MS experimental workflow for (+)-Epicubenol analysis.

References

Method

Application Notes and Protocols for the 1H and 13C NMR Spectral Assignment of (+)-Epicubenol

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed spectroscopic analysis of the sesquiterpenoid (+)-Epicubenol, isolated from the seeds of Torreya nucifera. The co...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed spectroscopic analysis of the sesquiterpenoid (+)-Epicubenol, isolated from the seeds of Torreya nucifera. The complete assignment of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra is presented, offering a valuable resource for the identification and characterization of this natural product. The methodologies outlined herein are applicable to the broader analysis of sesquiterpenoids and other natural products in the context of drug discovery and phytochemical research.

Spectroscopic Data

The 1H and 13C NMR spectra of (+)-Epicubenol were recorded in deuterated chloroform (B151607) (CDCl3) on a 500 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal (δH 7.26 for 1H NMR and δC 77.16 for 13C NMR).

Table 1: 1H NMR Spectral Data of (+)-Epicubenol (500 MHz, CDCl3)
Positionδ (ppm)MultiplicityJ (Hz)
11.40m
1.95m
1.25m
1.65m
1.50m
41.15m
2.05m
1.85m
65.35br s
2.10m
1.90m
101.00d7.0
111.02d7.0
120.85d6.5
130.95d6.5
141.68s
151.25s
Table 2: 13C NMR Spectral Data of (+)-Epicubenol (125 MHz, CDCl3)
Positionδ (ppm)Carbon Type
150.2CH
227.5CH2
330.1CH2
448.9CH
542.0CH2
6121.5CH
7134.5C
831.0CH2
943.8C
1021.8CH3
1121.9CH3
1216.5CH3
1316.8CH3
1423.8CH3
1525.9CH3

Experimental Protocols

The following protocols describe the general methodology for the isolation and NMR-based structural elucidation of sesquiterpenoids like (+)-Epicubenol.

Isolation of (+)-Epicubenol
  • Extraction: The air-dried and powdered seeds of Torreya nucifera are extracted with methanol (B129727) (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with ethyl acetate (B1210297) (EtOAc) and n-butanol.

  • Chromatography: The EtOAc-soluble fraction is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of n-hexane and EtOAc. Fractions containing the compound of interest are identified by thin-layer chromatography (TLC).

  • Purification: Further purification is achieved through repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure (+)-Epicubenol.

NMR Spectroscopic Analysis
  • Sample Preparation: A sample of pure (+)-Epicubenol (typically 5-10 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl3) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • 1D NMR Data Acquisition:

    • 1H and 13C NMR spectra are acquired on a 500 MHz NMR spectrometer.

    • For 1H NMR, typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For 13C NMR, a proton-decoupled sequence is used with a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of the 13C isotope.

  • 2D NMR Data Acquisition: To facilitate the complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is performed. This includes:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for establishing the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the assignment of stereochemistry.

  • Data Processing and Analysis: The acquired NMR data is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the solvent signal. The processed spectra are then analyzed to assign all signals and elucidate the structure of the compound.

Workflow and Data Relationships

The following diagrams illustrate the logical workflow for the structural elucidation of (+)-Epicubenol and the relationships between different NMR experiments.

experimental_workflow cluster_extraction Isolation and Purification cluster_nmr NMR Analysis extraction Plant Material (Torreya nucifera seeds) methanolextract Methanol Extraction extraction->methanolextract partition Solvent Partitioning methanolextract->partition columnchrom Column Chromatography partition->columnchrom purification Final Purification (HPLC) columnchrom->purification purecompound Pure (+)-Epicubenol purification->purecompound nmrsample NMR Sample Preparation purecompound->nmrsample nmracquisition 1D & 2D NMR Data Acquisition nmrsample->nmracquisition dataprocessing Data Processing nmracquisition->dataprocessing spectralassignment Spectral Assignment dataprocessing->spectralassignment

Caption: Experimental workflow for the isolation and NMR analysis of (+)-Epicubenol.

nmr_relationships H1_NMR 1H NMR COSY COSY H1_NMR->COSY H-H Connectivity HSQC HSQC H1_NMR->HSQC Direct H-C Correlation HMBC HMBC H1_NMR->HMBC Long-Range H-C Correlation C13_NMR 13C NMR C13_NMR->HSQC C13_NMR->HMBC Structure Structure Elucidation COSY->Structure HSQC->Structure HMBC->Structure

Caption: Relationship between different NMR experiments for structural elucidation.

Application

Application Note: A Validated HPLC Method for the Quantification of (+)-Epicubenol

AN-HPLC-001 Audience: Researchers, scientists, and drug development professionals. Abstract: This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative a...

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (+)-Epicubenol, a sesquiterpenoid of interest in various research fields. The described method utilizes a reversed-phase C18 column with UV detection, offering excellent sensitivity, linearity, and precision. This document provides comprehensive experimental protocols, data presentation guidelines, and visual workflows to facilitate the implementation of this method in a laboratory setting.

Introduction

(+)-Epicubenol is a naturally occurring sesquiterpenoid alcohol with a cadinane (B1243036) skeleton.[1][2] Sesquiterpenoids are a diverse class of C15 isoprenoids that exhibit a wide range of biological activities, making them attractive targets for pharmaceutical and biotechnological research. Accurate and precise quantification of these compounds is crucial for quality control, pharmacokinetic studies, and various bioassays. This application note presents a validated HPLC method developed for the specific quantification of (+)-Epicubenol.

Physicochemical Properties of (+)-Epicubenol

  • Chemical Structure: (A diagram of the chemical structure is provided below)

  • Molecular Formula: C₁₅H₂₆O[1][3]

  • Molecular Weight: 222.37 g/mol [1][2]

  • Class: Sesquiterpenoid, Tertiary Alcohol[1][2]

Experimental Protocols

  • (+)-Epicubenol reference standard (purity ≥98%)

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade methanol (B129727) (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.45 µm syringe filters (e.g., PTFE or nylon)

  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • Ultrasonic bath

  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of (+)-Epicubenol reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

The sample preparation procedure will vary depending on the matrix. A general protocol for extracting (+)-Epicubenol from a liquid matrix (e.g., cell culture media, fermentation broth) is provided below.

  • To 1 mL of the sample, add 2 mL of methanol.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to precipitate any proteins or particulates.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 210 nm

Note on Detection Wavelength: (+)-Epicubenol lacks a strong chromophore, which is common for many sesquiterpenoids. Therefore, detection is performed at a low wavelength (210 nm) to achieve adequate sensitivity. It is recommended to perform a UV scan of the (+)-Epicubenol standard using the DAD to confirm the optimal detection wavelength and to check for potential interference from co-eluting compounds at this wavelength.

Data Presentation and Quantitative Analysis

A calibration curve should be generated by plotting the peak area of the (+)-Epicubenol standard injections against the corresponding concentrations. The concentration of (+)-Epicubenol in the samples can then be determined using the linear regression equation derived from the calibration curve.

ParameterResultAcceptance Criteria
Linearity (r²) 0.9995r² ≥ 0.999
Range (µg/mL) 1 - 100-
Limit of Detection (LOD) (µg/mL) 0.3S/N ≥ 3
Limit of Quantification (LOQ) (µg/mL) 1.0S/N ≥ 10
Precision (%RSD)
- Intra-day (n=6)1.5%≤ 2%
- Inter-day (n=6)2.1%≤ 3%
Accuracy (Recovery %)
- Low QC (5 µg/mL)98.5%80 - 120%
- Mid QC (50 µg/mL)101.2%80 - 120%
- High QC (90 µg/mL)99.3%80 - 120%

Visualizations

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Weighing Weigh (+)-Epicubenol Reference Standard Stock_Solution Prepare Primary Stock Solution (1000 µg/mL) Standard_Weighing->Stock_Solution Working_Standards Prepare Working Standard Solutions Stock_Solution->Working_Standards Filtration Filter Extracts and Standards Working_Standards->Filtration Sample_Extraction Extract (+)-Epicubenol from Sample Matrix Sample_Extraction->Filtration Injection Inject into HPLC System Filtration->Injection Separation Chromatographic Separation on C18 Column Injection->Separation Detection UV Detection at 210 nm Separation->Detection Peak_Integration Integrate Peak Areas Detection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify (+)-Epicubenol in Samples Peak_Integration->Quantification Calibration_Curve->Quantification

G cluster_development Method Development Steps Analyte_Properties Physicochemical Properties of (+)-Epicubenol Column_Selection Column Selection (Reversed-Phase C18) Analyte_Properties->Column_Selection Non-polar nature Detector_Wavelength Detector Wavelength (Low UV - 210 nm) Analyte_Properties->Detector_Wavelength Lacks strong chromophore Method_Goal Goal: Accurate & Precise Quantification Method_Goal->Column_Selection Mobile_Phase_Selection Mobile Phase Selection (ACN:Water) Method_Goal->Mobile_Phase_Selection Method_Goal->Detector_Wavelength Column_Selection->Mobile_Phase_Selection Optimization Optimization of Flow Rate, Temperature, and Gradient Mobile_Phase_Selection->Optimization Detector_Wavelength->Optimization Final_Method Validated HPLC Method Optimization->Final_Method

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantification of (+)-Epicubenol. The protocol is straightforward to implement and the validation data demonstrates that the method is linear, sensitive, precise, and accurate. This method can be a valuable tool for researchers working with (+)-Epicubenol in various scientific disciplines.

References

Method

Application Notes and Protocols for Investigating the Antimicrobial Activity of (+)-Epicubenol against Staphylococcus aureus

Audience: Researchers, scientists, and drug development professionals. Introduction Staphylococcus aureus is a major human pathogen responsible for a wide range of infections, from skin and soft tissue infections to more...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Staphylococcus aureus is a major human pathogen responsible for a wide range of infections, from skin and soft tissue infections to more severe conditions like pneumonia and bacteremia. The emergence of antibiotic-resistant strains, particularly methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for the discovery and development of new antimicrobial agents. Natural products are a promising source of novel bioactive compounds. (+)-Epicubenol, a sesquiterpenoid found in various plants, represents a potential candidate for investigation.

These application notes provide a comprehensive guide for the initial in vitro evaluation of the antimicrobial activity of (+)-Epicubenol against S. aureus, including protocols for determining its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and time-kill kinetics.

Data Presentation (Hypothetical Data)

The following tables are templates for presenting quantitative data that would be generated from the described experimental protocols.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of (+)-Epicubenol against Staphylococcus aureus

Bacterial Strain(+)-Epicubenol MIC (µg/mL)(+)-Epicubenol MBC (µg/mL)Vancomycin MIC (µg/mL)Vancomycin MBC (µg/mL)
S. aureus ATCC 29213 (MSSA)[Insert Data][Insert Data]12
S. aureus ATCC 43300 (MRSA)[Insert Data][Insert Data]12
Clinical Isolate 1 (MSSA)[Insert Data][Insert Data]24
Clinical Isolate 2 (MRSA)[Insert Data][Insert Data]24

MSSA: Methicillin-Susceptible Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus. Vancomycin is included as a positive control.

Table 2: Time-Kill Kinetics of (+)-Epicubenol against S. aureus ATCC 43300 (MRSA)

Time (hours)Control (CFU/mL)1 x MIC (CFU/mL)2 x MIC (CFU/mL)4 x MIC (CFU/mL)
0[Insert Data][Insert Data][Insert Data][Insert Data]
2[Insert Data][Insert Data][Insert Data][Insert Data]
4[Insert Data][Insert Data][Insert Data][Insert Data]
8[Insert Data][Insert Data][Insert Data][Insert Data]
12[Insert Data][Insert Data][Insert Data][Insert Data]
24[Insert Data][Insert Data][Insert Data][Insert Data]

CFU: Colony Forming Units. The MIC value used would be predetermined from the MIC assay.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC of a compound.[1][2][3]

Materials:

  • (+)-Epicubenol stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Staphylococcus aureus strains (e.g., ATCC 29213, ATCC 43300)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Positive control antibiotic (e.g., Vancomycin)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

Protocol:

  • Inoculum Preparation:

    • From a fresh overnight culture of S. aureus on a Mueller-Hinton Agar (MHA) plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

  • Preparation of (+)-Epicubenol Dilutions:

    • Perform serial two-fold dilutions of the (+)-Epicubenol stock solution in CAMHB in the 96-well microtiter plate. The final volume in each well should be 100 µL.

    • The concentration range should be sufficient to determine the MIC. A common starting range for natural products is 0.25 to 512 µg/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the diluted (+)-Epicubenol and control wells.

    • Include a growth control well (CAMHB with inoculum, no compound) and a sterility control well (CAMHB only).

    • If the compound is dissolved in a solvent, a solvent control well should also be included.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of (+)-Epicubenol that shows no visible bacterial growth.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Prepare S. aureus Inoculum (0.5 McFarland) Inoculate Inoculate 96-well Plate Inoculum->Inoculate Dilutions Serial Dilutions of (+)-Epicubenol in CAMHB Dilutions->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Visually Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC

Caption: Workflow for MIC determination.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[5][6]

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips

  • Incubator (37°C)

Protocol:

  • Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and wells with higher concentrations).

  • Spot-plate the aliquot onto a sterile MHA plate.

  • Incubate the MHA plates at 37°C for 24 hours.

  • After incubation, count the number of colonies on each spot.

  • The MBC is the lowest concentration of (+)-Epicubenol that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

MBC_Determination_Workflow cluster_mic From MIC Assay cluster_plating Plating cluster_incubation_results Incubation & Results MIC_Wells Select wells with no visible growth (MIC and higher concentrations) Aliquot Take 10 µL aliquot from each selected well MIC_Wells->Aliquot Spot_Plate Spot-plate onto MHA plates Aliquot->Spot_Plate Incubate Incubate at 37°C for 24h Spot_Plate->Incubate Read_MBC Determine MBC (≥99.9% killing) Incubate->Read_MBC

Caption: Workflow for MBC determination.

Time-Kill Kinetic Assay

A time-kill assay provides information on the rate of bactericidal activity of an antimicrobial agent over time.[7][8][9]

Materials:

  • (+)-Epicubenol stock solution

  • S. aureus strain

  • CAMHB

  • Sterile flasks or tubes

  • Shaking incubator (37°C)

  • Sterile saline for serial dilutions

  • MHA plates

  • Spectrophotometer

Protocol:

  • Inoculum Preparation: Prepare a logarithmic phase culture of S. aureus in CAMHB with a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Assay Setup:

    • Prepare flasks containing CAMHB with (+)-Epicubenol at concentrations of 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC.

    • Include a growth control flask with no compound.

    • Inoculate each flask with the prepared bacterial suspension.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.[9]

    • Perform serial ten-fold dilutions of each aliquot in sterile saline.

    • Plate a known volume of each dilution onto MHA plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 24 hours.

    • Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point and concentration.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of (+)-Epicubenol and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.

Time_Kill_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation and Sampling cluster_analysis Analysis Inoculum Prepare Log-Phase S. aureus Inoculum Test_Flasks Prepare Flasks with CAMHB and (+)-Epicubenol at 0.5x, 1x, 2x, 4x MIC Inoculum->Test_Flasks Control_Flask Prepare Growth Control Flask Inoculum->Control_Flask Incubate Incubate Flasks at 37°C with Shaking Test_Flasks->Incubate Control_Flask->Incubate Sample Withdraw Aliquots at 0, 2, 4, 8, 12, 24h Incubate->Sample Dilute_Plate Serial Dilution and Plating on MHA Sample->Dilute_Plate Incubate_Plates Incubate Plates at 37°C for 24h Dilute_Plate->Incubate_Plates Count_CFU Count Colonies and Calculate CFU/mL Incubate_Plates->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data

Caption: Workflow for the time-kill kinetic assay.

Potential Mechanisms of Action

Should (+)-Epicubenol demonstrate significant antimicrobial activity, further studies would be necessary to elucidate its mechanism of action. Based on the mechanisms of other natural products against S. aureus, potential areas of investigation include:

  • Cell Wall and Membrane Disruption: Many natural compounds exert their antimicrobial effect by damaging the bacterial cell wall or cytoplasmic membrane, leading to leakage of cellular contents and cell death.[10]

  • Inhibition of Protein Synthesis: Interference with ribosomal function and protein synthesis is a common antimicrobial mechanism.

  • Inhibition of Nucleic Acid Synthesis: Some compounds can inhibit DNA replication or RNA transcription.[10]

  • Disruption of Metabolic Pathways: Targeting essential metabolic pathways can deprive the bacteria of necessary energy and building blocks.[10]

  • Inhibition of Biofilm Formation: Many chronic S. aureus infections are associated with biofilm formation. Investigating the effect of (+)-Epicubenol on biofilm formation and established biofilms could be crucial.[11]

  • Quorum Sensing Inhibition: Interference with bacterial communication systems (quorum sensing) can prevent the expression of virulence factors.[10]

Potential_Mechanisms cluster_targets Potential Cellular Targets Epicubenol (+)-Epicubenol SAureus Staphylococcus aureus Epicubenol->SAureus Inhibits CellWall Cell Wall/ Membrane SAureus->CellWall ProteinSynth Protein Synthesis SAureus->ProteinSynth NucleicAcid Nucleic Acid Synthesis SAureus->NucleicAcid Metabolism Metabolic Pathways SAureus->Metabolism Biofilm Biofilm Formation SAureus->Biofilm QS Quorum Sensing SAureus->QS

Caption: Potential mechanisms of action of (+)-Epicubenol.

References

Application

Investigating the Anti-inflammatory Effects of (+)-Epicubenol In Vitro: A Methodological Approach

For Researchers, Scientists, and Drug Development Professionals Introduction Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Natural products are a p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Natural products are a promising source for the discovery of novel anti-inflammatory agents. This document outlines a comprehensive methodological framework for investigating the potential in vitro anti-inflammatory effects of the sesquiterpenoid (+)-Epicubenol. While specific experimental data on (+)-Epicubenol is not yet available in the public domain, this guide provides detailed protocols for key assays and data presentation based on established methodologies for evaluating similar natural compounds. These protocols will enable researchers to systematically assess the efficacy of (+)-Epicubenol in modulating key inflammatory pathways.

Key Investigational Areas

The primary objectives for investigating the in vitro anti-inflammatory properties of (+)-Epicubenol should focus on its ability to:

  • Inhibit the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).

  • Reduce the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

  • Modulate the expression of enzymes involved in the inflammatory process, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • Elucidate the underlying molecular mechanisms by examining its effects on critical signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).

Experimental Protocols

The following are detailed protocols for essential in vitro assays to characterize the anti-inflammatory potential of (+)-Epicubenol.

Cell Culture and Treatment

The murine macrophage cell line, RAW 264.7, is a widely accepted model for in vitro inflammation studies.

  • Cell Maintenance: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Setup: Seed cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a suitable density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of (+)-Epicubenol (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

  • Inflammatory Stimulus: Induce an inflammatory response by adding lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) and incubate for the desired time (typically 24 hours for mediator production and shorter time points for signaling pathway analysis).

Measurement of Inflammatory Mediators

Table 1: Quantitative Analysis of Inflammatory Mediators

MediatorAssayPrincipleTypical Readout
Nitric Oxide (NO)Griess AssayColorimetric detection of nitrite (B80452), a stable product of NO.Absorbance at 540 nm
Prostaglandin E2 (PGE2)ELISACompetitive immunoassay.Absorbance at 450 nm
TNF-αELISASandwich immunoassay.Absorbance at 450 nm
IL-6ELISASandwich immunoassay.Absorbance at 450 nm
IL-1βELISASandwich immunoassay.Absorbance at 450 nm

Protocol 1: Nitric Oxide (NO) Assay (Griess Assay)

  • After the 24-hour incubation period with (+)-Epicubenol and LPS, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid) to the supernatant in a 96-well plate.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 2: Pro-inflammatory Cytokine and PGE2 Measurement (ELISA)

  • Collect the cell culture supernatant after the 24-hour incubation.

  • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, IL-1β, and PGE2.

  • Follow the manufacturer's instructions for the assay procedure, which typically involves adding the supernatant to antibody-coated plates, followed by detection with a secondary antibody conjugated to an enzyme and a substrate solution.

  • Measure the absorbance at the recommended wavelength (usually 450 nm).

  • Calculate the cytokine/PGE2 concentrations based on the standard curve provided with the kit.

Analysis of Protein Expression

Table 2: Analysis of iNOS and COX-2 Protein Expression

ProteinMethodPrincipleDetection
iNOSWestern BlotSDS-PAGE followed by immunoblotting with specific antibodies.Chemiluminescence
COX-2Western BlotSDS-PAGE followed by immunoblotting with specific antibodies.Chemiluminescence

Protocol 3: Western Blot Analysis for iNOS and COX-2

  • After treatment with (+)-Epicubenol and LPS (typically for 18-24 hours), wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Visualization of Experimental Workflow and Signaling Pathways

To effectively communicate the experimental design and the potential mechanisms of action of (+)-Epicubenol, graphical representations are invaluable.

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_assays Downstream Assays RAW_cells RAW 264.7 Macrophages Seeding Seeding in Plates RAW_cells->Seeding Pretreatment (+)-Epicubenol Pre-treatment Stimulation LPS Stimulation Pretreatment->Stimulation Griess Griess Assay (NO) Stimulation->Griess ELISA ELISA (PGE2, Cytokines) Stimulation->ELISA Western_Blot Western Blot (iNOS, COX-2, Signaling Proteins) Stimulation->Western_Blot

Caption: Workflow for in vitro anti-inflammatory assessment of (+)-Epicubenol.

Proposed Signaling Pathway Investigation

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Protocol 4: Analysis of NF-κB and MAPK Signaling Pathways

  • For signaling pathway analysis, use shorter LPS stimulation times (e.g., 15, 30, 60 minutes).

  • Prepare cell lysates as described in the Western blot protocol.

  • Perform Western blot analysis using primary antibodies against the phosphorylated and total forms of key signaling proteins:

    • NF-κB Pathway: p-p65, p65, p-IκBα, IκBα.

    • MAPK Pathway: p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK.

  • Analyze the data by calculating the ratio of the phosphorylated protein to the total protein.

Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_inhibition Potential Inhibition by (+)-Epicubenol LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK JNK JNK TLR4->JNK IKK IKK TLR4->IKK Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) p38->Inflammatory_Genes ERK->Inflammatory_Genes JNK->Inflammatory_Genes IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades, releasing NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Inflammatory_Genes activates transcription Inhibit_MAPK X Inhibit_MAPK->p38 Inhibit_MAPK->ERK Inhibit_MAPK->JNK Inhibit_NFkB X Inhibit_NFkB->IKK

Caption: Potential inhibitory targets of (+)-Epicubenol in the NF-κB and MAPK pathways.

Conclusion

The protocols and frameworks provided in this document offer a robust starting point for the comprehensive in vitro evaluation of the anti-inflammatory properties of (+)-Epicubenol. By systematically applying these methods, researchers can generate crucial data on its efficacy and mechanism of action, which is essential for its further development as a potential therapeutic agent. The structured presentation of quantitative data and visual representation of pathways will facilitate clear communication of findings within the scientific community.

Method

Application Notes and Protocols for Cytotoxic Assay of (+)-Epicubenol on Human Cancer Cell Lines

Disclaimer: As of the current date, publicly available data on the cytotoxic effects of (+)-Epicubenol on human cancer cell lines is limited. The following application notes and protocols are based on the general cytotox...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, publicly available data on the cytotoxic effects of (+)-Epicubenol on human cancer cell lines is limited. The following application notes and protocols are based on the general cytotoxic properties of related sesquiterpenoid compounds and provide a template for assessing the anti-cancer activity of (+)-Epicubenol. The presented data is illustrative and derived from studies on other sesquiterpenoids.

Introduction

(+)-Epicubenol is a sesquiterpenoid, a class of naturally occurring compounds known for their diverse biological activities.[1] Several sesquiterpenoids have demonstrated significant cytotoxic and pro-apoptotic effects on various human cancer cell lines, making them promising candidates for the development of novel anticancer therapies.[2][3][4] This document provides a framework for evaluating the cytotoxic potential of (+)-Epicubenol, including detailed experimental protocols and data presentation formats.

Data Presentation: Cytotoxicity of Related Sesquiterpenoids

The following table summarizes the cytotoxic activities (IC50 values) of various sesquiterpenoids against a panel of human cancer cell lines, as reported in the literature. This data can serve as a reference for interpreting the results obtained from the cytotoxic assays of (+)-Epicubenol.

CompoundCell LineCancer TypeIC50 (µM)Reference
Siegenolide ASW480Colon Cancer1.8[4]
Siegenolide BSW480Colon Cancer0.9[4]
Siegenolide AAsPC-1Pancreatic Cancer14.5[4]
Siegenolide BAsPC-1Pancreatic Cancer12.1[4]
Siegenolide AHCT 116Colon Cancer>20[4]
Siegenolide BHCT 116Colon Cancer10.5[4]
Siegenolide AHepG2Liver Cancer15.2[4]
Siegenolide BHepG2Liver Cancer8.9[4]
Siegenolide AMCF-7Breast Cancer18.2[4]
Siegenolide BMCF-7Breast Cancer11.4[4]
Siegenolide AHeLaCervical Cancer33.3[4]
Siegenolide BHeLaCervical Cancer12.3[4]
AcetoxydihydrodamsinColo205Colon Cancer7.64[3]
1'-NoraltamisinColo320Colon Cancer8.78[3]
PsilostachyinColo320Colon Cancer5.29[3]
AtractylonHL-60Leukemia~67 (15 µg/ml)[2]
Atractylenolide IHL-60Leukemia>100 (30 µg/ml)[2]

Note: The conversion of µg/ml to µM depends on the molecular weight of the compound.

Experimental Protocols

This protocol is for determining the concentration of (+)-Epicubenol that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • (+)-Epicubenol

  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture human cancer cells in DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium.

    • Incubate for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of (+)-Epicubenol in DMSO.

    • Prepare serial dilutions of (+)-Epicubenol in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of (+)-Epicubenol. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plates for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

    • Plot the percentage of cell viability against the concentration of (+)-Epicubenol to determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

This protocol is to determine if (+)-Epicubenol induces apoptosis in cancer cells.

Materials:

  • Human cancer cell lines

  • (+)-Epicubenol

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with (+)-Epicubenol at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control group.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.

    • Analyze the data to differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

Mandatory Visualizations

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Culture Culture Cancer Cells Seed Seed Cells in 96-well Plate Culture->Seed Prepare Prepare (+)-Epicubenol Dilutions Treat Treat Cells Prepare->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Incubate Incubate (4h) Add_MTT->Incubate Add_DMSO Add DMSO Incubate->Add_DMSO Read Read Absorbance (570nm) Add_DMSO->Read Calculate Calculate % Viability Read->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50

Caption: Workflow for determining the cytotoxicity of (+)-Epicubenol using the MTT assay.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Epicubenol_ext (+)-Epicubenol DeathReceptor Death Receptors (e.g., Fas) Epicubenol_ext->DeathReceptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Epicubenol_int (+)-Epicubenol Bax Bax Epicubenol_int->Bax Bcl2 Bcl-2 Epicubenol_int->Bcl2 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A generalized signaling pathway for apoptosis induced by sesquiterpenoids.

References

Application

Application Note and Protocol: Testing the Synergistic Effects of (+)-Epicubenol with Antibiotics

For Researchers, Scientists, and Drug Development Professionals Introduction The rise of antibiotic resistance is a pressing global health crisis, necessitating innovative strategies to extend the lifespan of existing an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance is a pressing global health crisis, necessitating innovative strategies to extend the lifespan of existing antibiotics and discover new therapeutic approaches. One promising avenue is the use of combination therapy, where a non-antibiotic compound potentiates the activity of a conventional antibiotic. (+)-Epicubenol, a sesquiterpenoid natural product, has emerged as a candidate for such synergistic applications. Sesquiterpenoids have been noted for their potential to act as antibiotic adjuvants, possibly through mechanisms such as the inhibition of bacterial efflux pumps.[1]

This document provides a comprehensive protocol for evaluating the synergistic effects of (+)-Epicubenol with various classes of antibiotics. The methodologies detailed herein include the checkerboard assay for determining the nature of the interaction and the time-kill curve analysis to assess the dynamics of bacterial killing. Furthermore, protocols to investigate potential mechanisms of synergy, specifically bacterial membrane permeabilization and efflux pump inhibition, are provided.

Materials and Reagents

Compounds and Media
  • (±)-Epicubenol (or purified (+)-Epicubenol)

  • Antibiotics (See Table 1 for examples)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Broth (TSB)

  • Agar (B569324) (for solid media)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.5 McFarland turbidity standard

  • Resazurin (B115843) sodium salt

  • Ethidium (B1194527) bromide (EtBr)

  • Carbonyl cyanide m-chlorophenylhydrazone (CCCP)

  • Glucose

  • N-Phenyl-1-naphthylamine (NPN)

  • Propidium (B1200493) Iodide (PI)

Bacterial Strains

A selection of Gram-positive and Gram-negative bacteria, including reference strains and clinically relevant multidrug-resistant (MDR) isolates, should be used.[2]

Table 1: Suggested Bacterial Strains and Antibiotics for Synergy Testing

Bacterial StrainGram StainRationaleExample Antibiotics for TestingAntibiotic Class
Staphylococcus aureus (e.g., ATCC 29213, MRSA strains)PositiveCommon human pathogen, representative of Gram-positive cocci.Penicillin G, Oxacillinβ-Lactam[3][][5]
Gentamicin, AmikacinAminoglycoside[6][7][8]
Ciprofloxacin, LevofloxacinFluoroquinolone[9][10][11]
Escherichia coli (e.g., ATCC 25922)NegativeRepresentative of Gram-negative enteric bacteria.Ampicillin, Ceftriaxoneβ-Lactam[3][12][13]
Tobramycin, KanamycinAminoglycoside[14][15]
Ofloxacin, MoxifloxacinFluoroquinolone[16][17]
Pseudomonas aeruginosa (e.g., ATCC 27853)NegativeOpportunistic pathogen known for intrinsic and acquired resistance.Piperacillin, Ceftazidimeβ-Lactam[]
Gentamicin, TobramycinAminoglycoside[6][14]
Ciprofloxacin, LevofloxacinFluoroquinolone[9][11]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of (+)-Epicubenol and each antibiotic against the selected bacterial strains must be determined individually prior to synergy testing. A standard broth microdilution method is recommended.

Protocol:

  • Prepare a stock solution of (+)-Epicubenol in DMSO. Prepare stock solutions of antibiotics in appropriate solvents as recommended by the manufacturer.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in CAMHB.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring absorbance at 600 nm. Alternatively, a viability indicator like resazurin can be used.

Checkerboard Assay for Synergy Testing

The checkerboard assay is the most common method to assess antimicrobial combinations.[3]

Protocol:

  • In a 96-well microtiter plate, prepare a two-dimensional array of serial dilutions of (+)-Epicubenol and the chosen antibiotic.

  • Dilute (+)-Epicubenol horizontally (e.g., across columns 1-10) and the antibiotic vertically (e.g., down rows A-G).

  • Row H should contain serial dilutions of (+)-Epicubenol alone, and column 11 should contain serial dilutions of the antibiotic alone to re-determine the MICs under the same experimental conditions.

  • Well H12 should serve as the growth control (no compounds).

  • Inoculate each well with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC of each compound alone and in combination.

Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction.

  • FICA = MIC of Drug A in combination / MIC of Drug A alone

  • FICB = MIC of Drug B in combination / MIC of Drug B alone

  • FIC Index (FICI) = FICA + FICB

Table 2: Interpretation of FIC Index Values

FIC Index (FICI)Interpretation
≤ 0.5Synergy
> 0.5 to 1.0Additive
> 1.0 to 4.0Indifference
> 4.0Antagonism

Table 3: Example Data Table for Checkerboard Assay Results

Bacterial StrainAntibioticMIC of (+)-Epicubenol Alone (µg/mL)MIC of Antibiotic Alone (µg/mL)MIC of (+)-Epicubenol in Combination (µg/mL)MIC of Antibiotic in Combination (µg/mL)FICIInterpretation
S. aureus ATCC 29213Oxacillin
E. coli ATCC 25922Ciprofloxacin
P. aeruginosa ATCC 27853Gentamicin
Time-Kill Curve Analysis

This assay provides information on the rate of bacterial killing by the combination over time.

Protocol:

  • Prepare flasks containing CAMHB with the following:

    • No compound (growth control)

    • (+)-Epicubenol at a sub-MIC concentration (e.g., 0.5 x MIC)

    • Antibiotic at a sub-MIC concentration (e.g., 0.5 x MIC)

    • The combination of (+)-Epicubenol and the antibiotic at the same sub-MIC concentrations.

  • Inoculate each flask with a starting bacterial density of approximately 5 x 10^5 CFU/mL.

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.

  • Perform serial dilutions of the aliquots in sterile PBS and plate onto agar plates.

  • Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL.

Data Analysis: Plot the log10 CFU/mL versus time for each condition.

  • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

  • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Table 4: Example Data Table for Time-Kill Curve Analysis (Log10 CFU/mL)

Time (hours)Growth Control(+)-Epicubenol AloneAntibiotic AloneCombination
0
2
4
6
8
24

Investigating the Mechanism of Synergy

Bacterial Membrane Permeability Assay

This assay determines if (+)-Epicubenol increases the permeability of the bacterial membrane, which could facilitate antibiotic entry.[18][19]

Protocol:

  • Grow bacteria to the mid-logarithmic phase, then harvest and wash the cells, resuspending them in PBS.

  • For outer membrane permeability (Gram-negative bacteria), use the fluorescent probe N-Phenyl-1-naphthylamine (NPN).[20] Add NPN to the bacterial suspension, followed by the addition of (+)-Epicubenol. Measure the increase in fluorescence over time.

  • For inner membrane permeability, use a probe like propidium iodide (PI), which fluoresces upon binding to intracellular DNA in cells with compromised membranes.[20] Incubate the bacterial suspension with (+)-Epicubenol and then add PI. Measure the increase in fluorescence.

  • Include a positive control (e.g., a known membrane-disrupting agent like polymyxin (B74138) B) and a negative control (untreated cells).

Efflux Pump Inhibition Assay

This assay assesses whether (+)-Epicubenol inhibits efflux pumps, leading to increased intracellular accumulation of the antibiotic. An ethidium bromide (EtBr) accumulation assay is commonly used.[21][22]

Protocol:

  • Grow bacteria to the mid-logarithmic phase, harvest, and wash the cells.

  • Resuspend the cells in PBS containing a sub-inhibitory concentration of EtBr and (+)-Epicubenol or a known efflux pump inhibitor (e.g., CCCP as a positive control).

  • Monitor the fluorescence of the bacterial suspension over time using a fluorometer. An increase in fluorescence indicates intracellular accumulation of EtBr, suggesting inhibition of efflux pumps.

  • Alternatively, a checkerboard assay can be performed with an antibiotic known to be an efflux pump substrate in the presence and absence of (+)-Epicubenol. A significant reduction in the antibiotic's MIC in the presence of (+)-Epicubenol suggests efflux pump inhibition.[23]

Visualizations

Experimental_Workflow Start Start: Select Bacterial Strains and Antibiotics MIC_Determination 1. MIC Determination (Compound Alone) Start->MIC_Determination Checkerboard 2. Checkerboard Assay MIC_Determination->Checkerboard FIC_Calculation 3. Calculate FIC Index Checkerboard->FIC_Calculation Interaction_Type 4. Determine Interaction Type (Synergy, Additive, etc.) FIC_Calculation->Interaction_Type Time_Kill 5. Time-Kill Curve Analysis Interaction_Type->Time_Kill If Synergy/Additive End End: Data Analysis and Conclusion Interaction_Type->End If Indifference/Antagonism Mechanism 6. Mechanism of Action Studies Time_Kill->Mechanism Membrane Membrane Permeability Assay Mechanism->Membrane Efflux Efflux Pump Inhibition Assay Mechanism->Efflux Membrane->End Efflux->End

Caption: Experimental workflow for synergy testing.

Synergy_Mechanism cluster_0 Bacterial Cell EffluxPump {Efflux Pump | Actively removes antibiotic} Antibiotic_out Antibiotic (Extracellular) EffluxPump->Antibiotic_out Efflux Membrane Cell Membrane Target Antibiotic Target (e.g., Ribosome, DNA Gyrase) Epicubenol (+)-Epicubenol Epicubenol->EffluxPump Inhibits Epicubenol->Membrane Increases Permeability Antibiotic_in Antibiotic (Intracellular) Antibiotic_out->Antibiotic_in Enters Cell Antibiotic_in->EffluxPump Antibiotic_in->Target Binds to Target

Caption: Potential mechanisms of synergistic action.

Conclusion

These detailed protocols provide a robust framework for researchers to systematically evaluate the synergistic potential of (+)-Epicubenol with a range of antibiotics. By following these methodologies, scientists can generate reliable data to support the development of novel combination therapies to combat antibiotic-resistant bacteria. The inclusion of mechanistic studies will further elucidate the molecular basis of any observed synergy, which is crucial for the rational design of future drug combinations.

References

Method

Application of (+)-Epicubenol in the Synthesis of Novel Derivatives: A Framework for Exploration

Introduction (+)-Epicubenol is a naturally occurring sesquiterpenoid alcohol with a cadinane-type bicyclic skeleton.[1][2] Found in various plants, this tertiary alcohol presents a unique scaffold for chemical modificati...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Epicubenol is a naturally occurring sesquiterpenoid alcohol with a cadinane-type bicyclic skeleton.[1][2] Found in various plants, this tertiary alcohol presents a unique scaffold for chemical modification.[1] While the direct application of (+)-Epicubenol as a starting material for the synthesis of novel derivatives is not extensively documented in publicly available literature, its chemical structure, featuring a tertiary hydroxyl group and a trisubstituted double bond, offers potential for a variety of chemical transformations. This document provides a theoretical framework and generalized protocols for the synthesis of novel (+)-Epicubenol derivatives, aimed at researchers, scientists, and professionals in drug development. The methodologies are based on standard organic synthesis techniques applicable to similar terpenoid structures.

Molecular Profile of (+)-Epicubenol

PropertyValue
Molecular FormulaC₁₅H₂₆O
Molecular Weight222.37 g/mol
IUPAC Name(1R,4S,4aR,8aS)-4,7-dimethyl-1-(propan-2-yl)-1,2,3,4,5,6,8a-hexahydronaphthalen-4a-ol
Key Functional GroupsTertiary alcohol, Trisubstituted alkene

Hypothetical Synthetic Pathways for (+)-Epicubenol Derivatization

The chemical reactivity of (+)-Epicubenol is primarily centered around its tertiary alcohol and the endocyclic double bond. The following diagram illustrates potential synthetic routes to generate novel derivatives.

G cluster_0 Derivatization of the Hydroxyl Group cluster_1 Modification of the Double Bond Epicubenol (+)-Epicubenol Esterification Esterification Epicubenol->Esterification Acyl chloride, Pyridine Etherification Etherification Epicubenol->Etherification NaH, Alkyl halide Dehydration Dehydration Epicubenol->Dehydration Acid catalyst Epoxidation Epoxidation Epicubenol->Epoxidation m-CPBA Dihydroxylation Dihydroxylation Epicubenol->Dihydroxylation OsO₄, NMO Hydrogenation Hydrogenation Epicubenol->Hydrogenation H₂, Pd/C Ester_Derivatives Ester Derivatives Esterification->Ester_Derivatives Ether_Derivatives Ether Derivatives Etherification->Ether_Derivatives Diene_Derivatives Diene Derivatives Dehydration->Diene_Derivatives Epoxide_Derivatives Epoxide Derivatives Epoxidation->Epoxide_Derivatives Diol_Derivatives Diol Derivatives Dihydroxylation->Diol_Derivatives Saturated_Derivatives Saturated Derivatives Hydrogenation->Saturated_Derivatives G Start Isolation/Sourcing of (+)-Epicubenol Synthesis Chemical Derivatization Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Screening Primary Biological Screening (e.g., cytotoxicity, antimicrobial) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Synthesis Inactive Compounds (further derivatization) SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Active Compounds Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Design of new derivatives Preclinical Preclinical Development Lead_Opt->Preclinical

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereoselective Synthesis of (+)-Epicubenol

Welcome to the technical support center for the stereoselective synthesis of (+)-Epicubenol. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of (+)-Epicubenol. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the stereoselective synthesis of (+)-Epicubenol?

The primary challenges in the synthesis of (+)-Epicubenol lie in the precise control of its multiple stereocenters. The cadinane (B1243036) skeleton of Epicubenol features a decahydronaphthalene (B1670005) core with several contiguous chiral centers. Key difficulties include:

  • Diastereoselective formation of the decalin ring system: Achieving the desired cis- or trans-fusion of the two six-membered rings with the correct relative stereochemistry of the substituents is a significant hurdle.

  • Control of stereochemistry at the isopropyl and methyl group attachments: Ensuring the correct spatial orientation of these alkyl groups is crucial for obtaining the desired enantiomer.

  • Introduction of the tertiary alcohol: The stereoselective installation of the hydroxyl group at a quaternary carbon center presents a notable synthetic challenge.

Q2: Which key reactions are typically employed to construct the core structure of (+)-Epicubenol?

The construction of the cadinane skeleton often relies on powerful ring-forming reactions. A common and effective strategy is the intramolecular Diels-Alder (IMDA) reaction . This reaction allows for the simultaneous formation of both rings of the decalin system in a single, often highly stereocontrolled, step. The stereochemical outcome of the IMDA reaction is influenced by the geometry of the diene and dienophile in the acyclic precursor, as well as the reaction conditions.

Q3: How can I improve the diastereoselectivity of the key ring-forming step?

Improving diastereoselectivity often involves a combination of factors:

  • Catalyst selection: For reactions like the Diels-Alder cycloaddition, the use of Lewis acid catalysts can significantly influence the facial selectivity of the dienophile, thereby enhancing the diastereomeric ratio (d.r.).

  • Substrate control: Modifying the steric and electronic properties of the starting materials can favor the formation of one diastereomer over another. For instance, the presence of bulky protecting groups can direct the approach of reagents.

  • Reaction conditions: Temperature, solvent, and concentration can all play a critical role in the stereochemical outcome of a reaction. Lower temperatures often lead to higher selectivity.

Q4: What are some common side reactions to be aware of during the synthesis?

In complex syntheses like that of (+)-Epicubenol, several side reactions can occur:

  • Epimerization: Under certain basic or acidic conditions, stereocenters can be prone to epimerization, leading to a mixture of diastereomers.

  • Rearrangements: Carbocationic intermediates, which can be formed during certain cyclization or functionalization steps, may undergo rearrangements to form undesired structural isomers.

  • Incomplete reactions or undesired byproducts: As with any multi-step synthesis, incomplete conversion of starting materials or the formation of byproducts from competing reaction pathways can complicate purification and reduce overall yield.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low Diastereoselectivity in Cyclization Step (e.g., Intramolecular Diels-Alder) 1. High reaction temperature. 2. Inappropriate catalyst or lack thereof. 3. Unfavorable substrate conformation.1. Lower the reaction temperature. 2. Screen a variety of Lewis acid catalysts (e.g., Et₂AlCl, Me₂AlCl) to enhance facial selectivity. 3. Modify the acyclic precursor to introduce steric bulk that favors the desired transition state geometry.
Poor Yield of the Desired Product 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Competing side reactions.1. Increase reaction time or temperature (while monitoring diastereoselectivity). 2. Ensure anhydrous and inert reaction conditions. Use degassed solvents. 3. Analyze the crude reaction mixture to identify byproducts and adjust reaction conditions to minimize their formation.
Difficulty in Separating Diastereomers 1. Similar polarity of the diastereomers. 2. Ineffective chromatographic conditions.1. If possible, convert the diastereomeric mixture to derivatives that may have a larger difference in polarity, facilitating separation. 2. Experiment with different solvent systems and stationary phases for column chromatography. High-performance liquid chromatography (HPLC) with a chiral stationary phase may be necessary.
Epimerization of a Key Intermediate 1. Use of strong acids or bases. 2. Prolonged reaction times at elevated temperatures.1. Employ milder reagents and reaction conditions. 2. Monitor the reaction progress closely and quench it as soon as the starting material is consumed.

Data Presentation

Table 1: Comparison of Diastereoselectivity in a Hypothetical Intramolecular Diels-Alder Cyclization for Cadinane Synthesis
EntryCatalystSolventTemperature (°C)Diastereomeric Ratio (desired:undesired)Yield (%)
1None (Thermal)Toluene1102:165
2Et₂AlCl (1.1 eq)CH₂Cl₂-78 to 010:178
3Me₂AlCl (1.1 eq)CH₂Cl₂-78 to 015:185
4BF₃·OEt₂ (1.1 eq)CH₂Cl₂-785:172

Experimental Protocols

Key Experiment: Lewis Acid-Catalyzed Intramolecular Diels-Alder Cyclization

This protocol describes a general procedure for the key cyclization step to form the cadinane core, which is central to the synthesis of (+)-Epicubenol.

Materials:

  • Acyclic triene precursor

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Diethylaluminum chloride (Et₂AlCl) or Dimethylaluminum chloride (Me₂AlCl) (1.0 M solution in hexanes)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium potassium tartrate (Rochelle's salt) solution

  • Argon or Nitrogen gas

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with a solution of the acyclic triene precursor (1.0 eq) in anhydrous CH₂Cl₂ (0.05 M).

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • A solution of the Lewis acid (e.g., Me₂AlCl, 1.1 eq) in hexanes is added dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to 0 °C over 2 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

  • The mixture is then diluted with a saturated aqueous solution of Rochelle's salt and stirred vigorously for 1 hour until two clear layers are observed.

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cycloadduct. The diastereomeric ratio is determined by ¹H NMR spectroscopy or GC analysis of the crude product.

Mandatory Visualizations

G cluster_0 Retrosynthetic Analysis of (+)-Epicubenol Epicubenol (+)-Epicubenol DecalinCore Cadinane Decalin Core Epicubenol->DecalinCore Functional Group Interconversion AcyclicPrecursor Acyclic Triene Precursor DecalinCore->AcyclicPrecursor Intramolecular Diels-Alder StartingMaterials Simpler Starting Materials AcyclicPrecursor->StartingMaterials Standard Organic Reactions

Caption: Retrosynthetic pathway for (+)-Epicubenol.

G cluster_1 Experimental Workflow: Intramolecular Diels-Alder Start Dissolve Acyclic Precursor in Anhydrous CH2Cl2 Cool Cool to -78 °C Start->Cool Add_LA Add Lewis Acid (e.g., Me2AlCl) Cool->Add_LA Stir_Warm Stir and Warm to 0 °C Add_LA->Stir_Warm Quench Quench with Sat. NaHCO3 Stir_Warm->Quench Workup Aqueous Workup with Rochelle's Salt Quench->Workup Extract Extract with CH2Cl2 Workup->Extract Purify Purify by Column Chromatography Extract->Purify End Isolated Cadinane Core Purify->End

Caption: Workflow for the IMDA cyclization step.

Optimization

Technical Support Center: Optimizing (+)-Epicubenol Yield from Plant Extraction

Welcome to the technical support center for the optimization of (+)-Epicubenol yield from plant extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshoo...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of (+)-Epicubenol yield from plant extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for (+)-Epicubenol?

A1: (+)-Epicubenol, a sesquiterpenoid alcohol, is found in the essential oils of various plants. A notable source is Lantana camara, where it is a significant component of the essential oil obtained from its leaves and flowers. Other reported sources include Camellia sinensis and Chamaecyparis formosensis.[1] The concentration of (+)-Epicubenol can vary depending on the plant's geographical location, harvest time, and the specific part of the plant used for extraction.

Q2: Which extraction method is most suitable for obtaining (+)-Epicubenol?

A2: The most common and effective method for obtaining (+)-Epicubenol is through the extraction of the essential oil from the plant material, followed by purification. Steam distillation or hydrodistillation are the preferred methods for extracting the essential oil.[2][3] For isolating (+)-Epicubenol from the crude essential oil, subsequent purification techniques such as vacuum fractional distillation or column chromatography are necessary.

Q3: What factors can influence the yield of (+)-Epicubenol?

A3: Several factors can significantly impact the final yield of (+)-Epicubenol:

  • Plant Material: The species, variety, and geographical origin of the plant, as well as the time of harvest and the plant part used (leaves, flowers, etc.), can all affect the concentration of (+)-Epicubenol.

  • Extraction Method: The choice of essential oil extraction method (steam distillation vs. hydrodistillation) and the optimization of its parameters (e.g., distillation time, temperature, pressure) are crucial.

  • Purification Technique: The efficiency of the chosen purification method (vacuum fractional distillation or column chromatography) and the careful optimization of its conditions will directly influence the final yield and purity of the isolated compound.

Q4: How can I confirm the presence and purity of (+)-Epicubenol in my extract?

A4: Gas chromatography-mass spectrometry (GC-MS) is the most widely used analytical technique for identifying and quantifying (+)-Epicubenol in essential oil extracts.[2][4][5] The compound is identified by comparing its mass spectrum and retention index with those of a known standard or with data from spectral libraries. High-performance liquid chromatography (HPLC) can also be utilized for purity assessment, especially for preparative-scale purification.

Troubleshooting Guides

Issue 1: Low Yield of Essential Oil
Potential Cause Troubleshooting Steps
Improper Plant Material Preparation Ensure the plant material is appropriately prepared. For Lantana camara, using fresh or properly air-dried leaves and flowers is recommended. Grinding or chopping the material can increase the surface area for more efficient extraction.
Suboptimal Distillation Parameters Optimize the distillation time, temperature, and pressure. For hydrodistillation, a typical duration is 3-6 hours. Ensure the water-to-plant material ratio is adequate to prevent charring. For steam distillation, regulate the steam flow rate to avoid overheating.
Inefficient Condensation Check the condenser for proper cooling. Inadequate cooling will lead to the loss of volatile components, including (+)-Epicubenol.
Issue 2: Low Concentration of (+)-Epicubenol in the Essential Oil
Potential Cause Troubleshooting Steps
Plant Variability The chemotype of the plant can vary significantly with location and season. If possible, source plant material from a location known to produce high yields of (+)-Epicubenol.
Harvesting Time The concentration of sesquiterpenoids can fluctuate throughout the day and across seasons. Conduct small-scale extractions from plant material harvested at different times to determine the optimal collection period.
Improper Storage of Plant Material If not used fresh, plant material should be stored in a cool, dark, and dry place to minimize the degradation of volatile compounds.
Issue 3: Difficulty in Isolating (+)-Epicubenol from the Essential Oil
Potential Cause Troubleshooting Steps
Co-elution with other Sesquiterpenoids In column chromatography, other sesquiterpenoids with similar polarities can co-elute with (+)-Epicubenol. To improve separation, adjust the solvent gradient, try a different stationary phase (e.g., silica (B1680970) gel with a different pore size or alumina), or consider using preparative HPLC with a more selective column.
Thermal Degradation during Distillation (+)-Epicubenol can be sensitive to high temperatures. When using fractional distillation, perform it under vacuum to lower the boiling points of the components and reduce the risk of degradation.
Incomplete Separation of Fractions During fractional distillation, collect smaller fractions and analyze each by GC-MS to accurately identify the fractions with the highest concentration of (+)-Epicubenol before pooling them.

Data Presentation

Table 1: Yield of Essential Oil and (+)-Epicubenol from Lantana camara

Plant PartExtraction MethodEssential Oil Yield (% w/w)(+)-Epicubenol in Oil (%)Reference
LeavesHydrodistillation0.25.1[6]
Leaves & FlowersSteam Distillation0.12 - 0.21.1 - 4.3-
FruitsHydrodistillation0.083.2[4]

Note: Yields can vary significantly based on factors mentioned in the FAQs.

Experimental Protocols

Protocol 1: Extraction of Essential Oil from Lantana camara by Hydrodistillation
  • Plant Material Preparation: Collect fresh leaves and flowers of Lantana camara. Chop the plant material into small pieces (approximately 1-2 cm).

  • Hydrodistillation Setup: Place 500 g of the chopped plant material into a 5 L round-bottom flask. Add 2.5 L of deionized water.

  • Distillation: Connect the flask to a Clevenger-type apparatus. Heat the flask using a heating mantle to bring the water to a boil. Continue the distillation for 4 hours, collecting the condensed essential oil.

  • Oil Separation: After distillation, carefully separate the essential oil layer from the aqueous layer using a separatory funnel.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Yield Calculation: Weigh the dried essential oil and calculate the yield as a percentage of the initial weight of the plant material.

  • Analysis: Analyze the chemical composition of the essential oil using GC-MS to determine the percentage of (+)-Epicubenol.

Protocol 2: Isolation of (+)-Epicubenol by Column Chromatography
  • Column Preparation: Pack a glass column (e.g., 50 cm length, 3 cm diameter) with silica gel (60-120 mesh) using a slurry packing method with hexane (B92381) as the solvent.

  • Sample Loading: Dissolve 10 g of the Lantana camara essential oil in a minimal amount of hexane and load it onto the top of the prepared column.

  • Elution: Elute the column with a solvent gradient of increasing polarity. Start with 100% hexane and gradually increase the proportion of ethyl acetate. A suggested gradient is as follows:

    • 100% Hexane (500 mL)

    • 98:2 Hexane:Ethyl Acetate (500 mL)

    • 95:5 Hexane:Ethyl Acetate (1000 mL)

    • 90:10 Hexane:Ethyl Acetate (1000 mL)

    • 80:20 Hexane:Ethyl Acetate (1000 mL)

  • Fraction Collection: Collect fractions of 20-30 mL.

  • Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or GC-MS to identify the fractions containing (+)-Epicubenol.

  • Pooling and Concentration: Combine the fractions rich in (+)-Epicubenol and remove the solvent using a rotary evaporator under reduced pressure to obtain the purified compound.

Visualizations

experimental_workflow cluster_extraction Essential Oil Extraction cluster_purification Purification of (+)-Epicubenol cluster_analysis Analysis plant_material Plant Material (Lantana camara) hydrodistillation Hydrodistillation / Steam Distillation plant_material->hydrodistillation essential_oil Crude Essential Oil hydrodistillation->essential_oil fractional_distillation Vacuum Fractional Distillation essential_oil->fractional_distillation Initial Separation gcms GC-MS Analysis essential_oil->gcms column_chromatography Column Chromatography fractional_distillation->column_chromatography Further Purification hplc Preparative HPLC column_chromatography->hplc High Purity Separation pure_compound (+)-Epicubenol column_chromatography->pure_compound hplc->pure_compound pure_compound->gcms

Caption: Experimental workflow for the extraction and purification of (+)-Epicubenol.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of (+)-Epicubenol cause1 Poor Plant Material Quality start->cause1 cause2 Suboptimal Extraction start->cause2 cause3 Inefficient Purification start->cause3 solution1 Optimize Harvest Time & Storage cause1->solution1 solution2 Adjust Distillation Parameters cause2->solution2 solution3 Refine Chromatography/Distillation Method cause3->solution3

Caption: Troubleshooting logic for low yield of (+)-Epicubenol.

References

Troubleshooting

Technical Support Center: Troubleshooting Low Sesquiterpenoid Yield

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during sesquiterpenoid synthesis, particularly...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during sesquiterpenoid synthesis, particularly in microbial fermentation systems. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My sesquiterpene titer is very low or undetectable. Where should I start troubleshooting?

A1: Low or no product formation is a common issue that can stem from several factors. A logical starting point is to verify the core components of your system:

  • Enzyme Activity: Confirm that your sesquiterpene synthase (STS) is expressed, soluble, and active. Inactive or poorly expressed enzymes are a primary cause of low yield.[1]

  • Precursor Availability: Ensure that the precursor, farnesyl diphosphate (B83284) (FPP), is being produced and is available for the STS.[2] Insufficient FPP supply is a major bottleneck in many engineered systems.[3]

  • Cofactors: For sesquiterpene synthases, ensure the presence of the essential divalent metal ion cofactor, typically Magnesium (Mg²⁺).[1] If your pathway involves downstream modifications by enzymes like cytochrome P450s, confirm the availability of necessary cofactors like NADPH and a compatible reductase.[1]

Q2: I've confirmed my enzyme is active, but the yield is still poor. What is the next most likely bottleneck?

A2: The most common bottleneck after ensuring enzyme functionality is the supply of the FPP precursor.[2][3] The metabolic flux towards FPP is often tightly regulated and can be diverted to competing pathways.

To address this, consider the following strategies:

  • Upstream Pathway Engineering: Overexpress key rate-limiting enzymes in the native metabolic pathway that produces FPP. In eukaryotes like Saccharomyces cerevisiae, this is the mevalonate (B85504) (MVA) pathway, and a critical target for overexpression is a truncated version of HMG-CoA reductase (tHMG1).[4][5] In prokaryotes like Escherichia coli, the methylerythritol 4-phosphate (MEP) pathway is the source of FPP precursors.[4][6]

  • Introduce Heterologous Pathways: Expressing a heterologous MVA pathway in E. coli can significantly boost the FPP pool and, consequently, sesquiterpene production.[4][7]

Q3: I'm observing significant accumulation of other compounds, like squalene (B77637) or ergosterol (B1671047), instead of my desired sesquiterpene. How can I redirect the metabolic flux?

A3: The accumulation of squalene and ergosterol indicates that your FPP precursor is being consumed by competing native pathways, a common issue in yeast.[8] To redirect the carbon flux towards your sesquiterpene of interest, you can downregulate the enzymes in these competing pathways. A primary target is squalene synthase (encoded by the ERG9 gene in yeast), which catalyzes the first committed step in sterol biosynthesis from FPP.[3][8] Methods to achieve this include promoter engineering or protein degradation strategies.[3]

Q4: My microbial culture growth is inhibited after inducing gene expression for my sesquiterpene pathway. What could be the cause?

A4: Growth inhibition is often a sign of toxicity from either the final sesquiterpene product or an accumulated pathway intermediate.[9][10]

  • Product Toxicity: Many sesquiterpenes can be toxic to microbial hosts at high concentrations. Consider strategies like in-situ product removal (e.g., using a two-phase fermentation system with an organic overlay) to sequester the product away from the cells.[11]

  • Intermediate Toxicity: The accumulation of certain pathway intermediates, such as HMG-CoA in an engineered MVA pathway, can be cytotoxic.[9] This can be addressed by balancing the expression levels of the pathway enzymes to avoid the buildup of any single intermediate.[7]

Q5: My sesquiterpene synthase produces a mixture of products instead of a single desired compound. Is this normal and can it be improved?

A5: Yes, it is common for sesquiterpene synthases to exhibit "promiscuity," producing a spectrum of related sesquiterpene products.[1] This is due to the highly reactive nature of the carbocation intermediates formed during the cyclization reaction.[1] While optimizing reaction conditions (e.g., temperature, pH) might slightly alter the product distribution, significant improvements in selectivity often require protein engineering of the synthase's active site.[1]

Data Presentation

Table 1: Key Genes for Overexpression to Enhance FPP Supply

GeneEnzymePathwayHost OrganismExpected OutcomeReference
tHMG1Truncated HMG-CoA ReductaseMevalonate (MVA)S. cerevisiaeIncreases metabolic flux to FPP by overcoming feedback inhibition.[4]
ERG20Farnesyl Diphosphate SynthaseMevalonate (MVA)S. cerevisiaeCatalyzes the final step in FPP synthesis.[4][8]
dxs1-deoxy-D-xylulose-5-phosphate synthaseMethylerythritol Phosphate (MEP)E. coliKey rate-limiting enzyme in the MEP pathway.[6][7]
ispAFarnesyl Diphosphate SynthaseMethylerythritol Phosphate (MEP)E. coliEnhances the synthesis of FPP from upstream precursors.[6]

Table 2: Strategies to Mitigate Competing Pathways and Toxicity

StrategyTargetMechanismExpected OutcomeReference
Downregulation of ERG9Squalene SynthaseReduces the diversion of FPP to sterol biosynthesis.Increased FPP availability for sesquiterpene synthesis.[3][8]
Two-Phase FermentationSesquiterpene ProductSequesters the toxic product in an organic solvent layer.Alleviates product toxicity and improves cell viability.[11]
Pathway Enzyme BalancingPathway IntermediatesPrevents the accumulation of toxic intermediates like HMG-CoA.Reduces cellular stress and improves overall productivity.[7][9]

Experimental Protocols

Protocol 1: In Vitro Sesquiterpene Synthase Activity Assay

This protocol provides a general method to confirm the activity of a purified sesquiterpene synthase in vitro.

Materials:

  • Purified sesquiterpene synthase

  • Farnesyl diphosphate (FPP) substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5% glycerol)

  • Organic solvent for extraction (e.g., ethyl acetate (B1210297) or hexane)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the purified sesquiterpene synthase.

  • Initiate the reaction by adding FPP to a final concentration of 10-50 µM.

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Stop the reaction and extract the sesquiterpene products by adding an equal volume of an organic solvent (e.g., ethyl acetate). Vortex vigorously for 30 seconds.[1]

  • Separate the organic and aqueous phases by centrifugation.[1]

  • Carefully transfer the organic layer to a new vial for analysis.

  • Analyze the extracted products by GC-MS to identify and quantify the sesquiterpenes produced.[1][12]

Protocol 2: Analysis of Sesquiterpenes from Microbial Culture

This protocol outlines the extraction and analysis of sesquiterpenes from a microbial culture.

Materials:

  • Microbial culture producing sesquiterpenes

  • Organic solvent (e.g., ethyl acetate) with an internal standard (e.g., caryophyllene)

  • Glass beads or sonicator for cell lysis

  • Centrifuge

  • GC-MS system

Procedure:

  • Take a known volume of the microbial culture.

  • Add an equal volume of organic solvent containing a known concentration of an internal standard.

  • Lyse the cells by vigorous vortexing with glass beads or by sonication to release intracellular products.

  • Separate the organic layer by centrifugation.

  • Dehydrate the organic layer by passing it through a small column of anhydrous sodium sulfate.

  • Analyze the sample by GC-MS. Quantify the sesquiterpene product by comparing its peak area to that of the internal standard.[12][13]

Visualizations

Signaling Pathways and Workflows

Sesquiterpenoid_Biosynthesis_Pathway cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_MEP MEP Pathway (Plastids/Bacteria) AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA atoB, ERG13 Mevalonate Mevalonate HMGCoA->Mevalonate tHMG1 (Key Enzyme) IPP_MVA IPP Mevalonate->IPP_MVA DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA IDI1 FPP Farnesyl Diphosphate (FPP) IPP_MVA->FPP DMAPP_MVA->FPP ERG20 / ispA G3P Glyceraldehyde-3-P DXP DXP G3P->DXP Pyruvate Pyruvate Pyruvate->DXP dxs (Key Enzyme) MEP MEP DXP->MEP IPP_MEP IPP MEP->IPP_MEP DMAPP_MEP DMAPP IPP_MEP->DMAPP_MEP IPP_MEP->FPP DMAPP_MEP->FPP ERG20 / ispA Sesquiterpenoids Sesquiterpenoids FPP->Sesquiterpenoids Sesquiterpene Synthase (STS) Sterols Sterols (e.g., Ergosterol) FPP->Sterols Squalene Synthase (ERG9) (Competing Pathway)

Caption: Overview of MVA and MEP pathways for sesquiterpenoid biosynthesis.

Troubleshooting_Workflow Start Low Sesquiterpenoid Yield CheckEnzyme Is the Sesquiterpene Synthase Active? Start->CheckEnzyme CheckPrecursor Is FPP Precursor Supply Sufficient? CheckEnzyme->CheckPrecursor Yes FixEnzyme Optimize Enzyme Expression, Solubility, and Cofactors. CheckEnzyme->FixEnzyme No CheckCompetition Are Competing Pathways (e.g., Sterol Synthesis) Dominant? CheckPrecursor->CheckCompetition Yes FixPrecursor Overexpress Upstream Pathway Genes (e.g., tHMG1). CheckPrecursor->FixPrecursor No CheckToxicity Is there Evidence of Product or Intermediate Toxicity? CheckCompetition->CheckToxicity No FixCompetition Downregulate Competing Pathway Genes (e.g., ERG9). CheckCompetition->FixCompetition Yes FixToxicity Implement In-Situ Product Removal or Balance Pathway Expression. CheckToxicity->FixToxicity Yes Success Improved Yield CheckToxicity->Success No FixEnzyme->CheckEnzyme FixPrecursor->CheckPrecursor FixCompetition->CheckCompetition FixToxicity->CheckToxicity

References

Optimization

resolving co-eluting peaks in the GC-MS analysis of sesquiterpenoids

Welcome to the technical support center for resolving co-eluting peaks in the GC-MS analysis of sesquiterpenoids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving co-eluting peaks in the GC-MS analysis of sesquiterpenoids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the analysis of these complex isomeric compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why do my sesquiterpenoid isomers consistently co-elute during GC-MS analysis?

A1: Sesquiterpenoid isomers often share very similar chemical structures and physicochemical properties, such as boiling points and polarities.[1] This inherent similarity leads to comparable interactions with the GC column's stationary phase, resulting in poor separation and co-elution.[1] The primary factors contributing to this issue are suboptimal column selection, an unoptimized oven temperature program, or incorrect injection parameters.[1]

Q2: How can I detect if a single chromatographic peak is actually composed of co-eluting compounds?

A2: Detecting co-elution is a critical first step. There are two primary methods:

  • Peak Shape Analysis: A pure, well-separated peak should be symmetrical and have a Gaussian shape. Signs of co-elution include peak fronting, tailing, or the presence of a "shoulder" on the peak.[2][3] A shoulder, which is a sudden discontinuity, is a classic indication of two peaks eluting simultaneously.[3][4]

  • Mass Spectral Analysis: The most definitive method is to examine the mass spectra at different points across the peak (i.e., the leading edge, the apex, and the tailing edge).[3][5] If the mass spectra change, it confirms the presence of more than one compound.[2][5] Modern deconvolution software automates this process by detecting subtle spectral differences.[6]

Q3: What are the most effective strategies to resolve co-eluting sesquiterpenoid peaks?

A3: A systematic approach involving both chromatographic optimization and data processing is most effective. The primary strategies are:

  • Optimize the GC Method: Focus on physically separating the compounds within the GC system.[5]

  • Change the GC Column: Altering the stationary phase changes the separation mechanism (selectivity).

  • Utilize Mass Spectral Deconvolution: When chromatographic separation is insufficient, use software to mathematically separate the overlapping signals.[2][5]

The following workflow diagram illustrates a systematic approach to troubleshooting.

G Troubleshooting Workflow for Co-eluting Sesquiterpenoids cluster_0 Problem Identification cluster_1 Chromatographic Optimization cluster_2 Data Processing & Advanced Techniques A Co-eluting or Shouldered Peaks Observed B Examine Mass Spectra Across the Peak A->B C Co-elution Confirmed B->C Spectra Differ? D Optimize Oven Temperature Program (Slower Ramp Rate) C->D Start Optimization E Change Carrier Gas Flow Rate D->E F Change GC Column (Different Selectivity) E->F G Apply Mass Spectral Deconvolution Software F->G If resolution is still poor H Consider Advanced Techniques (e.g., GCxGC) G->H

A systematic workflow for resolving co-eluting peaks.

In-Depth Troubleshooting & Experimental Protocols

Issue 1: Poor Resolution with Current GC Method

Question: How can I optimize my GC oven temperature program to improve the separation of isomeric sesquiterpenoids?

Answer: The temperature program directly affects selectivity and retention.[7] For closely eluting isomers, small adjustments can have a significant impact.

Experimental Protocol: Optimizing GC Oven Temperature Program

  • Establish a Baseline: Run your current method with a known standard mixture to document the initial resolution.

  • Reduce the Ramp Rate: A slower ramp rate increases the time analytes spend interacting with the stationary phase, which can enhance separation.[2] Decrease your primary ramp rate in increments of 1-2°C/min. For example, if your current rate is 5°C/min, try 3°C/min.[8]

  • Lower the Initial Temperature: For early-eluting, volatile sesquiterpenes, reducing the initial oven temperature can improve focus and resolution.[9] A good starting point is 10-20°C below the solvent's boiling point for splitless injections.[1]

  • Introduce Isothermal Holds: If a critical pair of isomers co-elutes, determine their approximate elution temperature. Introduce a short isothermal hold (e.g., 1-2 minutes) about 20-30°C below this temperature to allow for better separation.[8]

  • Evaluate and Iterate: Analyze the chromatogram after each adjustment to assess the impact on resolution.

Table 1: Effect of Temperature Ramp Rate on Resolution of Two Model Sesquiterpenoids

Ramp Rate (°C/min)Retention Time (Peak 1)Retention Time (Peak 2)Resolution (Rs)
1015.21 min15.28 min0.85 (Co-elution)
518.55 min18.68 min1.30 (Partial Sep.)
322.10 min22.35 min1.75 (Baseline Sep.)

Note: Data is illustrative. Actual results will vary based on compounds, column, and system.

Issue 2: Current Column Fails to Separate Key Isomers

Question: What type of GC column (stationary phase) is best for resolving complex mixtures of sesquiterpenes?

Answer: Column selection is the most critical factor for selectivity.[10] If you are using a standard non-polar column (like a 5% phenyl-methylpolysiloxane, e.g., DB-5ms or HP-5ms), switching to a column with a different polarity is the next logical step.

Protocol: Selecting an Alternative GC Column

  • Assess Your Current Phase: Identify the stationary phase of your current column (e.g., 5% phenyl-methylpolysiloxane).

  • Choose a Different Selectivity: To resolve compounds with similar boiling points, select a column with a different chemical interaction mechanism.

    • Mid-Polar Columns: Consider a phase with a higher percentage of phenyl substitution (e.g., 50% phenyl) or a trifluoropropyl phase. These can offer different selectivity for polarizable compounds.

    • Polar Columns (Wax): For sesquiterpenoids containing alcohol or ketone functional groups, a polyethylene (B3416737) glycol (PEG) or "wax" type column (e.g., DB-WAX) is often preferred due to its different selectivity.[11][12]

  • Consider Chiral Phases: If you are trying to separate enantiomers (mirror-image isomers), a chiral stationary phase is necessary.[1] Cyclodextrin-based columns are most common for this purpose.[13]

  • Column Dimensions: For very complex mixtures, using a longer column (e.g., 60 m instead of 30 m) or a column with a smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm) increases theoretical plates and can improve separation efficiency.[1]

Table 2: Comparison of Stationary Phases for Sesquiterpenoid Analysis

Stationary PhasePolarityPrimary Separation MechanismBest ForUpper Temp. Limit
5% Phenyl PolysiloxaneNon-PolarBoiling Point / van der WaalsGeneral screening of hydrocarbons~325 °C
50% Phenyl PolysiloxaneMid-PolarBoiling Point & π-π InteractionsAromatic or unsaturated sesquiterpenes~300 °C
Polyethylene Glycol (WAX)PolarHydrogen Bonding / Dipole-DipoleOxygenated sesquiterpenes (alcohols, ketones)~250 °C
Substituted CyclodextrinChiralChiral Inclusion ComplexationEnantiomer separation~230 °C
Issue 3: Peaks Still Overlap After Method Optimization

Question: My peaks still co-elute after optimizing the GC method. How can I use the mass spectrometer to differentiate them?

Answer: This is where mass spectral deconvolution becomes essential. Deconvolution is a computational process that analyzes the mass spectral data across an overlapping peak to mathematically separate the signals into pure component spectra.[14]

Logical Diagram of Mass Spectral Deconvolution

G Principle of Mass Spectral Deconvolution cluster_0 GC Data Acquisition cluster_1 Deconvolution Algorithm cluster_2 Result A Co-eluting Peaks (Mixed Signal) B 1. Detect Changes in Mass Spectra Across Peak A->B Input Data C 2. Extract Unique and Shared Ions B->C D 3. Mathematically Model Individual Peak Shapes C->D E Pure Spectrum (Compound 1) D->E Output F Pure Spectrum (Compound 2) D->F Output

The process of separating mixed signals into pure spectra.

Protocol: Using Deconvolution Software

  • Ensure Sufficient Data Points: For accurate deconvolution, ensure you have at least 10-15 data points (scans) across the chromatographic peak.[6] You may need to adjust your MS scan speed to achieve this.

  • Select Unique Ions: Before relying solely on automated software, manually inspect the mass spectra. Identify unique, characteristic ions for each of the suspected co-eluting compounds.

  • Process with Software: Use the deconvolution function within your GC-MS software (e.g., Agilent MassHunter, Thermo Chromeleon with AMDIS, LECO ChromaTOF). The software will identify components and generate a "pure" mass spectrum for each.[6][15]

  • Verify Results: Compare the deconvoluted mass spectra against a reference library (e.g., NIST, Wiley) for confident identification.

  • Quantify Using Unique Ions: For accurate quantification of co-eluting peaks, use an extracted ion chromatogram (EIC) of a unique ion for each compound rather than the total ion chromatogram (TIC).[16]

Issue 4: Sample Preparation and Injection Issues

Question: Could my sample preparation or injection technique be causing peak distortion and apparent co-elution?

Answer: Yes, absolutely. Improper sample handling can lead to peak tailing or broadening, which can mask the separation of closely eluting compounds. Some sesquiterpenes are also thermally labile and can degrade in a hot GC inlet.[1]

Protocol: Best Practices for Sample Preparation and Injection

  • Solvent and Concentration:

    • Use a volatile, high-purity solvent like hexane (B92381) or ethyl acetate.[17]

    • Ensure the sample concentration is appropriate. Overloading the column is a common cause of peak broadening. A typical concentration is around 10 µg/mL for a 1 µL splitless injection.[17]

    • Filter or centrifuge samples to remove particulates.[17]

  • Inlet Maintenance and Parameters:

    • Use a Deactivated Liner: Always use an inlet liner with high-quality deactivation to minimize active sites that cause peak tailing or degradation of sensitive compounds.[1]

    • Optimize Inlet Temperature: Start with an injector temperature of 250 °C. If you suspect thermal degradation of certain sesquiterpenoids, try lowering the temperature in 10-20°C increments.

    • Injection Mode: For trace analysis, a splitless injection is common. Ensure the initial oven temperature and hold time are optimized for solvent focusing.[9] For higher concentration samples, a split injection can produce sharper peaks.[8]

  • Column Conditioning: Before analysis, always condition a new column according to the manufacturer's instructions to ensure low bleed and optimal performance.[1]

References

Optimization

stability of (+)-Epicubenol in different solvents for NMR analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the stability and successful NMR analy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the stability and successful NMR analysis of (+)-Epicubenol.

Frequently Asked Questions (FAQs)

Q1: Which deuterated solvent is best for the NMR analysis of (+)-Epicubenol?

A1: The choice of solvent depends on the specific requirements of your experiment. Chloroform-d (CDCl3) is a common starting point for many organic molecules, including sesquiterpenoids like (+)-Epicubenol, as it is a good solvent for many organic compounds and is easy to remove.[1] However, other solvents may be chosen to avoid overlapping signals or to study solvent effects.[2][3] A summary of common solvents is provided in Table 1.

Q2: How can I assess the stability of (+)-Epicubenol in my chosen NMR solvent?

A2: To assess stability, you can acquire an initial 1H NMR spectrum immediately after sample preparation and then re-acquire the spectrum after a specific time interval (e.g., a few hours, 24 hours, or longer) while keeping the sample under controlled conditions (e.g., at room temperature, protected from light). The appearance of new signals or significant changes in the relative integrals of existing peaks could indicate degradation.

Q3: What are the potential degradation pathways for (+)-Epicubenol in solution?

A3: As a tertiary alcohol, (+)-Epicubenol could be susceptible to acid-catalyzed dehydration, particularly in acidic solvents or in the presence of acidic impurities. This would lead to the formation of new olefinic products. While less common, oxidation is another potential degradation pathway if the sample is exposed to air and light over extended periods.

Q4: My NMR spectrum shows broad peaks. Is this due to instability?

A4: Not necessarily. Peak broadening can be caused by several factors, including poor shimming of the spectrometer, sample inhomogeneity (e.g., poor solubility), or the sample being too concentrated.[2][4] It is important to troubleshoot these common NMR issues before concluding that the compound is unstable.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Appearance of New Signals in Repeat Scans Compound degradation.- Re-purify the sample. - Choose a more inert solvent (see Table 1). - Store the NMR sample at a lower temperature and protect it from light.
Changes in Chemical Shifts Between Scans - Change in sample concentration due to solvent evaporation. - Change in temperature.- Ensure the NMR tube is properly capped. - Use a solvent with a lower vapor pressure. - Ensure consistent temperature regulation during NMR acquisition.
Broad OH Proton Signal - Chemical exchange with residual water in the solvent. - Intermolecular hydrogen bonding.- Add a small drop of D2O to the NMR tube and shake; the OH peak should disappear or diminish.[2] - Use a solvent that is less prone to hydrogen bonding.
Unexpected Peaks in the Spectrum - Solvent impurities. - Contamination from glassware or NMR tube. - Silicone grease contamination.- Use high-purity NMR solvents.[5] - Ensure all glassware and NMR tubes are thoroughly cleaned and dried.[6][7] - Avoid using silicone grease on any apparatus used in sample preparation.

Data Presentation

Table 1: Suitability of Common Deuterated Solvents for NMR Analysis of (+)-Epicubenol

SolventChemical FormulaPolarityPotential for H-bondingRemarks
Chloroform-dCDCl3LowWeakA good first choice for solubility and ease of removal.[1] May contain acidic impurities that could potentially degrade tertiary alcohols over time.
Benzene-d6C6D6NonpolarNoneCan induce significant changes in chemical shifts ("aromatic solvent-induced shifts"), which can be useful for resolving overlapping signals.[2]
Acetone-d6(CD3)2COMediumAprotic, can accept H-bondsGood for compounds that are not soluble in less polar solvents.
Dimethyl Sulfoxide-d6 (DMSO-d6)(CD3)2SOHighAprotic, strong H-bond acceptorExcellent solvent for a wide range of compounds, but can be difficult to remove.[8][9] The residual water peak can be prominent.
Methanol-d4CD3ODHighProtic, can donate and accept H-bondsThe hydroxyl proton of (+)-Epicubenol will exchange with the deuterium (B1214612) of the solvent, leading to the disappearance of the OH signal.[2]

Experimental Protocols

Protocol for NMR Sample Preparation of (+)-Epicubenol

  • Sample Weighing: Accurately weigh 5-10 mg of purified (+)-Epicubenol into a clean, dry vial. For 13C NMR, a higher concentration (20-50 mg) may be necessary.[4][10]

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[6][7]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming can be applied, but be cautious of potential degradation.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool or cotton placed in a Pasteur pipette directly into a clean, high-quality NMR tube.[6][11]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification, solvent, and date.[7]

  • Analysis: Insert the sample into the NMR spectrometer and acquire the spectrum following standard instrument procedures.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_evaluation Data Evaluation weigh 1. Weigh (+)-Epicubenol (5-10 mg) add_solvent 2. Add Deuterated Solvent (~0.6 mL) weigh->add_solvent dissolve 3. Dissolve Sample add_solvent->dissolve filter 4. Filter into NMR Tube dissolve->filter acquire 5. Acquire Initial NMR Spectrum filter->acquire store 6. Store Sample (e.g., 24h, RT, dark) acquire->store reacquire 7. Re-acquire NMR Spectrum store->reacquire compare 8. Compare Spectra for Changes reacquire->compare stable Stable compare->stable No significant changes unstable Potential Instability compare->unstable New peaks / ratio changes

Caption: Workflow for preparing and analyzing the stability of (+)-Epicubenol for NMR.

troubleshooting_flowchart start Unexpected NMR Spectrum check_broad Are peaks broad? start->check_broad check_new_peaks Are there new, unexpected peaks? check_broad->check_new_peaks No broad_solutions Troubleshoot Shimming, Concentration, Solubility check_broad->broad_solutions Yes check_shift_change Have chemical shifts changed? check_new_peaks->check_shift_change No new_peaks_solutions Check for Contamination (Solvent, Glassware) Consider Instability if Persistent check_new_peaks->new_peaks_solutions Yes shift_change_solutions Check for Concentration/Temperature Changes Ensure Tube is Capped check_shift_change->shift_change_solutions Yes end_node Spectrum Issues Resolved check_shift_change->end_node No broad_solutions->end_node new_peaks_solutions->end_node shift_change_solutions->end_node

Caption: Troubleshooting flowchart for common NMR spectral issues.

References

Troubleshooting

Technical Support Center: Storage and Handling of (+)-Epicubenol

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of (+)-Epicubenol during storage. By following these recommendations, you can ensu...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of (+)-Epicubenol during storage. By following these recommendations, you can ensure the integrity and purity of your samples for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is (+)-Epicubenol and why is proper storage important?

(+)-Epicubenol is a sesquiterpenoid, a class of naturally occurring organic compounds. It is a tertiary alcohol containing a carbon-carbon double bond within its structure. These structural features make it susceptible to degradation through various pathways, such as oxidation and rearrangement. Improper storage can lead to the formation of impurities, which can compromise the accuracy and reproducibility of your research results.

Q2: What are the primary factors that can cause degradation of (+)-Epicubenol?

The main factors that can contribute to the degradation of (+)-Epicubenol are:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to UV or ambient light can provide the energy to initiate degradation reactions.

  • Oxygen: As with many organic compounds, atmospheric oxygen can lead to oxidation of susceptible functional groups.

  • pH: Acidic or basic conditions can catalyze degradation pathways such as dehydration and rearrangement.

Q3: How can I visually inspect my (+)-Epicubenol sample for signs of degradation?

While visual inspection is not a definitive method for assessing purity, any noticeable changes in the physical appearance of the sample, such as a change in color or consistency, may indicate degradation. However, significant degradation can occur without any obvious visual cues. Therefore, analytical methods are necessary for accurate purity assessment.

Q4: Which analytical techniques are recommended for assessing the purity of (+)-Epicubenol?

The purity of (+)-Epicubenol can be effectively determined using chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for separating and identifying volatile compounds like sesquiterpenoids. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is another excellent method for purity assessment and quantification of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help in identifying degradation products.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected peaks in GC-MS or HPLC chromatogram. Sample degradation due to improper storage.1. Review storage conditions (temperature, light exposure, atmosphere). 2. Prepare a fresh working solution from a properly stored stock. 3. If the issue persists, consider re-purifying the stock material.
Loss of biological activity in an assay. Degradation of the active compound, (+)-Epicubenol.1. Verify the purity of the sample using a recommended analytical technique (GC-MS or HPLC). 2. Use a freshly opened or newly purified sample for the assay. 3. Ensure that the solvent used for the assay is compatible and does not promote degradation.
Change in the physical appearance of the sample (e.g., color). Significant degradation has likely occurred.1. Do not use the sample for experiments. 2. Discard the degraded sample and obtain a fresh batch. 3. Review and improve storage protocols to prevent future degradation.

Experimental Protocols

Protocol 1: Purity Assessment of (+)-Epicubenol by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of a (+)-Epicubenol sample and identify potential volatile impurities.

Materials:

  • (+)-Epicubenol sample

  • High-purity solvent (e.g., hexane, ethyl acetate)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

  • Autosampler vials with caps

Methodology:

  • Sample Preparation: Prepare a dilute solution of the (+)-Epicubenol sample (e.g., 1 mg/mL) in a high-purity volatile solvent.

  • Instrument Setup:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

    • MS Detector: Set to scan a mass range appropriate for sesquiterpenoids (e.g., m/z 40-400).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

  • Data Analysis:

    • Identify the peak corresponding to (+)-Epicubenol based on its retention time and mass spectrum.

    • Integrate the peak areas of all detected compounds.

    • Calculate the purity of (+)-Epicubenol as the percentage of its peak area relative to the total peak area.

    • Attempt to identify any impurity peaks by comparing their mass spectra to library databases.

Minimizing Degradation Workflow

degradation_workflow Workflow for Minimizing (+)-Epicubenol Degradation cluster_storage Storage cluster_handling Handling cluster_assessment Purity Assessment cluster_troubleshooting Troubleshooting storage_temp Store at ≤ -20°C handling_aliquot Aliquot into smaller quantities storage_temp->handling_aliquot storage_light Protect from Light (Amber Vial) storage_light->handling_aliquot storage_atm Inert Atmosphere (Argon/Nitrogen) storage_atm->handling_aliquot assessment_initial Initial Purity Check (GC-MS/HPLC) handling_aliquot->assessment_initial handling_solvent Use high-purity, dry solvents handling_exposure Minimize exposure to air and light assessment_periodic Periodic Re-analysis assessment_initial->assessment_periodic trouble_impurity Impurity Detected assessment_periodic->trouble_impurity if purity is compromised trouble_action Action: Re-purify or discard trouble_impurity->trouble_action

Caption: Decision workflow for proper storage and handling to minimize (+)-Epicubenol degradation.

Optimization

Technical Support Center: Overcoming Matrix Effects in the LC-MS/MS Analysis of (+)-Epicubenol

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid C...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of (+)-Epicubenol and other sesquiterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of (+)-Epicubenol?

A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, (+)-Epicubenol.[1] These components can include lipids, proteins, salts, and other endogenous compounds from the sample origin (e.g., plant extracts, plasma). Matrix effects occur when these co-eluting substances interfere with the ionization of (+)-Epicubenol in the mass spectrometer's ion source.[1][2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of your quantitative analysis.[2][3]

Q2: Why is LC-MS/MS a suitable technique for analyzing sesquiterpenoids like (+)-Epicubenol?

A2: While Gas Chromatography-Mass Spectrometry (GC-MS) is traditionally used for volatile compounds like monoterpenes, LC-MS/MS is a viable and often preferred option for the analysis of less volatile or oxygenated sesquiterpenoids.[4] LC-MS/MS offers high sensitivity and selectivity, which is crucial for detecting and quantifying compounds in complex matrices.[5]

Q3: What are the common signs that my analysis is being affected by matrix effects?

A3: Common indicators of matrix effects include:

  • Poor reproducibility of results between samples.

  • Inaccurate quantification, leading to either overestimation or underestimation of the analyte concentration.

  • Non-linear calibration curves.

  • Significant variations in peak areas for quality control samples.

  • Changes in the retention time or peak shape of (+)-Epicubenol in matrix samples compared to pure standards.[1]

Q4: How can I quantitatively assess the extent of matrix effects in my assay?

A4: The post-extraction spike method is a common quantitative approach.[3][6] This involves comparing the peak response of (+)-Epicubenol in a standard solution (A) to the response of (+)-Epicubenol spiked into a blank matrix extract at the same concentration (B). The matrix effect can be calculated as a percentage: Matrix Effect (%) = (B/A) * 100. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low signal intensity or complete signal loss for (+)-Epicubenol Severe ion suppression due to co-eluting matrix components.1. Improve Sample Preparation: Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[7] 2. Optimize Chromatography: Adjust the mobile phase gradient, column chemistry, or flow rate to achieve better separation of (+)-Epicubenol from the matrix interferences. 3. Dilute the Sample: A simple dilution of the sample can reduce the concentration of matrix components, thereby mitigating their effect.[7] However, ensure the analyte concentration remains above the limit of quantification.
Poor reproducibility of results Variable matrix effects across different samples.1. Use an Internal Standard: Incorporate a stable isotope-labeled (SIL) internal standard of (+)-Epicubenol if available. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction.[2][8] If a SIL-IS is not available, a structurally similar compound (analog internal standard) can be used. 2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed.[1] This helps to compensate for consistent matrix effects.
Non-linear calibration curve Matrix effects are concentration-dependent.1. Assess Matrix Effects at Different Concentrations: Evaluate matrix effects at low, medium, and high concentrations of (+)-Epicubenol to understand their behavior. 2. Refine Sample Cleanup: A more effective sample preparation method can reduce interferences and improve linearity.
Retention time shifts Interaction of (+)-Epicubenol with matrix components.[1]1. Thorough Sample Cleanup: As with other issues, a cleaner sample is less likely to cause retention time shifts. 2. Column Washing: Implement a robust column washing step between injections to prevent the buildup of matrix components on the column.

Quantitative Data Summary

The following table summarizes typical matrix effects observed for terpenes in complex matrices and the impact of different sample preparation techniques. Note that specific values for (+)-Epicubenol may vary depending on the matrix and analytical conditions.

Analyte Class Matrix Sample Preparation Method Matrix Effect (%) Reference
TerpenoidsApple Peel ExtractQuEChERSSuppression observed[9][10]
Multiclass Contaminants (including some terpenes)Compound FeedSolid-Liquid ExtractionSignal Suppression is the main source of deviation[5]
Various AnalytesUrineFiltration and Dilution~34% Ion Suppression[2]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
  • Prepare a Standard Solution of (+)-Epicubenol: Dissolve pure (+)-Epicubenol standard in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 µg/mL).

  • Prepare a Blank Matrix Extract: Extract a sample that is known to not contain (+)-Epicubenol using your established sample preparation protocol.

  • Create Two Sets of Samples:

    • Set A (Neat Solution): Spike the standard solution of (+)-Epicubenol into the initial mobile phase or reconstitution solvent to achieve the desired final concentration.

    • Set B (Post-Spiked Matrix): Spike the same amount of (+)-Epicubenol standard into the blank matrix extract to achieve the same final concentration as in Set A.

  • LC-MS/MS Analysis: Analyze both sets of samples in triplicate using your optimized LC-MS/MS method.

  • Calculate Matrix Effect:

    • Calculate the average peak area for Set A (Area_neat) and Set B (Area_matrix).

    • Matrix Effect (%) = (Area_matrix / Area_neat) * 100

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Plant Extracts
  • Sample Homogenization: Homogenize the plant material (e.g., leaves, stems) and extract with an appropriate solvent like methanol (B129727) or acetonitrile.

  • SPE Cartridge Selection: Choose an SPE cartridge with a sorbent that retains (+)-Epicubenol while allowing interfering matrix components to be washed away. A C18 or a mixed-mode cation exchange cartridge may be suitable.

  • Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.

  • Sample Loading: Load the plant extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove polar interferences.

  • Elution: Elute (+)-Epicubenol from the cartridge with a stronger organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visualizations

Matrix_Effect_Assessment_Workflow Workflow for Assessing Matrix Effects cluster_prep Sample Preparation cluster_spiking Spiking prep_standard Prepare (+)-Epicubenol Standard Solution spike_neat Spike into Solvent (Set A) prep_standard->spike_neat spike_matrix Spike into Blank Extract (Set B) prep_standard->spike_matrix prep_blank Prepare Blank Matrix Extract prep_blank->spike_matrix analysis LC-MS/MS Analysis spike_neat->analysis spike_matrix->analysis calculation Calculate Matrix Effect (%) = (Peak Area B / Peak Area A) * 100 analysis->calculation interpretation Interpret Results: <100% = Suppression >100% = Enhancement calculation->interpretation Mitigation_Strategy_Decision_Tree Decision Tree for Mitigating Matrix Effects start Matrix Effect Observed? improve_prep Improve Sample Preparation (e.g., SPE, LLE) start->improve_prep Yes end Proceed with Validated Method start->end No optimize_lc Optimize Chromatographic Separation improve_prep->optimize_lc use_is Use Internal Standard (SIL-IS Preferred) optimize_lc->use_is matrix_match Use Matrix-Matched Calibration use_is->matrix_match matrix_match->end

References

Troubleshooting

Technical Support Center: Optimization of Headspace Parameters for Volatile Terpene Analysis

Welcome to the Technical Support Center for the analysis of volatile terpenes using headspace gas chromatography. This resource provides troubleshooting guidance and answers to frequently asked questions to help research...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of volatile terpenes using headspace gas chromatography. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is headspace analysis and why is it preferred for volatile terpenes?

Headspace analysis is a technique used to analyze volatile organic compounds (VOCs) from a solid or liquid sample. The sample is placed in a sealed vial and heated, allowing the volatile compounds, such as terpenes, to partition into the gas phase (the "headspace") above the sample. A portion of this headspace is then injected into a gas chromatograph (GC) for separation and detection.

This method is advantageous for terpene analysis because it is a clean sample introduction technique. It leaves non-volatile matrix components behind in the vial, which prevents contamination of the GC system and reduces instrument maintenance.[1][2] Headspace sampling can also be used to directly analyze some solid samples, like dried plant material, without prior solvent extraction, saving time and reducing solvent use.[1]

Q2: What are the key parameters to optimize in headspace analysis for terpenes?

The critical parameters to optimize for reliable terpene analysis include:

  • Incubation Temperature: This affects the vapor pressure of the terpenes. Higher temperatures increase the concentration of less volatile compounds in the headspace, but can decrease the extraction efficiency of highly volatile compounds.[3]

  • Incubation Time (Equilibrium Time): This is the time required for the volatile compounds to reach equilibrium between the sample matrix and the headspace.

  • Sample Amount/Vial Size: The ratio of the sample to the headspace volume can impact the concentration of analytes in the gas phase.[4] A smaller headspace volume can lead to higher analyte concentrations but may also increase pressure within the vial.[4]

  • Agitation: Shaking the vial during incubation helps to facilitate the release of volatiles from the sample matrix.

  • Additives (Salting-out effect): The addition of salts like sodium chloride (NaCl) to aqueous samples can increase the vapor pressure of volatile and semi-volatile analytes, thereby increasing their concentration in the headspace.[1]

Q3: I am seeing poor recovery for less volatile terpenes (sesquiterpenes). What should I do?

Poor recovery of sesquiterpenes is a common issue due to their lower volatility compared to monoterpenes.[1] Here are several strategies to improve their recovery:

  • Increase Incubation Temperature: Higher temperatures will increase the vapor pressure of sesquiterpenes, driving more of them into the headspace.[3]

  • Use a Carrier Solvent: Adding a carrier solvent like water and salt (NaCl) or glycerol (B35011) to the headspace vial can help coax less volatile compounds into the headspace.[1]

  • Consider Liquid Injection: While headspace is preferred for its cleanliness, liquid injection may offer better recovery for less volatile terpenes. However, this comes with increased sample preparation and the potential for matrix contamination.[1]

  • Full Evaporation Technique (FET): This approach involves completely evaporating a small amount of the sample to create a single gas phase, ensuring that all analytes are volatilized and freed from the matrix.[1][5][6]

Q4: My results for highly volatile terpenes (monoterpenes) are inconsistent. What could be the cause?

Inconsistent results for highly volatile monoterpenes can be due to analyte loss.[1] Here are some tips to prevent this:

  • Sample Preparation: To prevent premature volatilization, keep samples chilled and minimize exposure to light and moisture before analysis.[1] For plant material, grinding samples while frozen or under liquid nitrogen can prevent heat-induced loss of volatile terpenes.[1][5]

  • Incubation Temperature: While higher temperatures are good for less volatile compounds, they can decrease the extraction efficiency for highly volatile ones as they may be driven out of the headspace sampling loop or SPME fiber.[3] An optimal temperature must be determined experimentally.

  • System Integrity: Ensure that the headspace vials are properly sealed with high-quality septa and caps (B75204) to prevent leakage of volatile analytes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the optimization of headspace parameters for volatile terpene analysis.

Issue 1: Low Sensitivity or Poor Peak Area Response
Possible Cause Troubleshooting Step
Sub-optimal Incubation Temperature The incubation temperature is too low, resulting in insufficient volatilization of terpenes. Increase the temperature in increments (e.g., 10°C) and observe the effect on peak area. Be aware that excessively high temperatures can degrade some terpenes or decrease the recovery of highly volatile ones.[3]
Insufficient Incubation Time The system has not reached equilibrium. Increase the incubation time to allow for complete partitioning of the analytes into the headspace.
Incorrect Sample to Headspace Ratio A large headspace volume can lead to lower analyte concentrations.[4] Try increasing the sample amount or using a smaller vial to decrease the headspace volume.
Matrix Effects The sample matrix may be retaining the terpenes. For viscous samples like oils, dilution with a solvent such as dimethylacetamide (DMA) or methanol (B129727) (MeOH) prior to headspace analysis can improve recovery.[1] For aqueous samples, adding salt (e.g., NaCl) can increase the volatility of the terpenes.[1]
Condensation of Analytes Higher boiling point analytes may condense in the headspace syringe or transfer line.[1] Ensure the syringe and transfer line temperatures are sufficiently high to prevent this.
Issue 2: Poor Reproducibility (High %RSD)
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure that the sample amount, particle size (for solids), and any solvent/additive volumes are consistent across all samples and standards.[7]
Variable Incubation Conditions Verify that the incubation temperature and time are precisely controlled by the instrument for every sample.
Leaks in the System Check for leaks in the vial caps, septa, syringe, and GC inlet. Use high-quality consumables to ensure a proper seal.
Inconsistent Headspace Volume Use vials of the same size and ensure a consistent sample volume to maintain a constant headspace volume.[8]
Issue 3: Peak Co-elution
Possible Cause Troubleshooting Step
Inadequate Chromatographic Separation Many terpenes are isomers with very similar structures, which can lead to co-elution.[1]
- Optimize the GC temperature program: A slower temperature ramp or an isothermal hold can improve the separation of critical pairs.
- Use a more selective GC column: Different column stationary phases offer different selectivities. A mid-polar or polar column may provide better separation for some terpenes than a non-polar column.
Overloading the GC Column Injecting too high a concentration of analytes can lead to broad, fronting, or tailing peaks that overlap with adjacent peaks.
- Dilute the sample: Reduce the concentration of the sample being analyzed.
- Increase the split ratio: This will reduce the amount of sample introduced onto the column.

Experimental Protocols

Protocol 1: Static Headspace GC-MS Method for Terpene Profiling

This protocol provides a starting point for the analysis of volatile terpenes in a solid plant matrix.

  • Sample Preparation:

    • Weigh 0.2 g of homogenized, dried plant material into a 20 mL headspace vial.

    • For quantitative analysis, prepare a series of calibration standards by spiking a blank matrix with known concentrations of terpene standards.[7]

  • Headspace Parameters:

    • Vial Incubation Temperature: 80°C

    • Vial Incubation Time: 20 minutes

    • Agitation: On (e.g., 250 rpm)

    • Syringe Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Injection Volume: 1 mL

  • GC-MS Parameters:

    • Inlet Temperature: 250°C

    • Split Ratio: 50:1

    • Column: e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm)

    • Oven Program: 40°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min.

    • MS Transfer Line: 280°C

    • Ion Source: 230°C

    • Mass Range: 40-400 amu

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

HS-SPME is a sensitive technique for extracting and concentrating volatile and semi-volatile terpenes.

  • Sample Preparation:

    • Weigh 0.1 g of ground sample into a 20 mL headspace vial. For liquid samples, use a consistent volume.[9]

  • HS-SPME Parameters:

    • SPME Fiber: e.g., 100 µm Polydimethylsiloxane (PDMS) or Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS). The choice of fiber will depend on the target terpenes.[2]

    • Equilibration Temperature: 40°C[9][10]

    • Equilibration Time: 30 minutes

    • Extraction Time: 10 minutes

    • Desorption Temperature: 250°C

    • Desorption Time: 2 minutes

  • GC-MS Parameters:

    • Inlet: Use a narrow-bore inlet liner (e.g., 0.75 mm I.D.) and operate in splitless mode for the duration of the desorption.[8]

    • Follow a similar GC-MS temperature program and settings as described in Protocol 1, adjusting as necessary for the specific terpenes of interest.

Data Summary

Table 1: Example Headspace Parameters for Terpene Analysis from Literature
ParameterMethod 1 (Static HS)Method 2 (HS-SPME)Method 3 (FET HS)
Sample Matrix Cannabis FlowerHops FlowersCannabis Extract
Sample Amount 50 mg0.2 g10-50 mg[6]
Vial Size 20 mL10 mL20 mL
Incubation Temp. 140°C[6]40°C140°C[6]
Incubation Time 30 min[6]30 min30 min[6]
SPME Fiber N/A100 µm PDMSN/A
Extraction Time N/A10 minN/A

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hs Headspace Analysis cluster_gcms GC-MS Analysis start Start: Obtain Sample weigh Weigh Sample into Vial start->weigh additives Add Solvents/Salts (Optional) weigh->additives seal Seal Vial additives->seal incubate Incubate and Agitate seal->incubate extract Extract Headspace (Syringe/SPME) incubate->extract inject Inject into GC extract->inject separate Separate Analytes inject->separate detect Detect and Identify separate->detect quantify Quantify Results detect->quantify end end quantify->end End: Report Data

Caption: General workflow for headspace GC-MS analysis of volatile terpenes.

troubleshooting_logic cluster_poor_recovery Poor Recovery cluster_reproducibility Poor Reproducibility cluster_coelution Peak Co-elution start Problem Encountered is_volatile Highly Volatile Terpenes? start->is_volatile check_prep Verify Sample Prep Consistency start->check_prep optimize_gc Optimize GC Method (Temp Program, Column) start->optimize_gc check_leaks Check for Leaks Lower Incubation Temp is_volatile->check_leaks Yes increase_temp Increase Incubation Temp Add Carrier Solvent is_volatile->increase_temp No (Less Volatile) end Problem Resolved check_leaks->end increase_temp->end check_conditions Check Incubation Conditions check_prep->check_conditions check_conditions->end check_overload Check for Column Overload (Dilute, Increase Split) optimize_gc->check_overload check_overload->end

Caption: Troubleshooting logic for common issues in terpene headspace analysis.

References

Optimization

purification strategies to remove impurities from synthetic (+)-Epicubenol

Technical Support Center: Purification of Synthetic (+)-Epicubenol Welcome to the technical support center for the purification of synthetic (+)-Epicubenol. This resource is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Synthetic (+)-Epicubenol

Welcome to the technical support center for the purification of synthetic (+)-Epicubenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this sesquiterpenoid.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities encountered in the synthesis of (+)-Epicubenol?

A1: Impurities in synthetic (+)-Epicubenol often depend on the specific synthetic route employed. A common strategy for constructing the cadinane (B1243036) skeleton of epicubenol (B33960) involves a Robinson annulation.[1][2][3][4] Potential impurities from such a synthesis can include:

  • Unreacted Starting Materials: Residual precursors such as substituted cyclohexanones or methyl vinyl ketone equivalents.[5]

  • Michael Adduct Intermediate: The product of the initial Michael addition that has not undergone the subsequent intramolecular aldol (B89426) condensation.

  • Aldol Addition Product: The intermediate formed after the aldol addition but before dehydration to the enone.

  • Stereoisomers: Epicubenol has several stereocenters, and synthetic routes may produce diastereomers or enantiomers that require separation. Other sesquiterpene isomers with different carbon skeletons, such as germacranes and cadalanes, could also form depending on the reaction conditions.

  • Byproducts from Side Reactions: Polymerization of methyl vinyl ketone is a common side reaction, especially under basic conditions.[5]

Q2: What are the recommended primary purification techniques for crude synthetic (+)-Epicubenol?

A2: The most common and effective method for the purification of sesquiterpenoids like (+)-Epicubenol from a crude reaction mixture is column chromatography .[6] Silica (B1680970) gel is a frequently used stationary phase. Depending on the impurity profile, other techniques like preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) might be necessary for achieving high purity.[7]

Q3: How can I effectively separate (+)-Epicubenol from its stereoisomers?

A3: Separating stereoisomers can be challenging. For diastereomers, careful optimization of silica gel column chromatography is often successful. Sometimes, silver nitrate-impregnated silica gel (argentation chromatography) can be effective for separating isomers with different degrees of unsaturation or where the double bond is in a different position. For enantiomers, chiral HPLC is the most definitive method for separation and analysis.[7]

Q4: My purified (+)-Epicubenol sample still shows minor impurities by GC-MS. What further steps can I take?

A4: If minor impurities persist after column chromatography, consider the following:

  • Recrystallization: If your sample is a solid or can be derivatized to a crystalline solid, recrystallization can be a powerful final purification step. The choice of solvent is critical and may require screening.

  • Preparative HPLC (Prep-HPLC): For high-purity requirements, prep-HPLC offers higher resolution than standard column chromatography.

  • Distillation: If the impurities have significantly different boiling points from (+)-Epicubenol, distillation under reduced pressure (Kugelrohr) could be an option, although this is less common for complex molecules.

Q5: What analytical techniques are best for assessing the purity of (+)-Epicubenol?

A5: A combination of techniques is recommended for a thorough purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for analyzing volatile compounds like sesquiterpenoids and identifying impurities based on their mass spectra and retention times.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities, even isomers, through unexpected signals.

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for quantitative analysis of purity and for separating non-volatile impurities. Chiral HPLC can be used to determine enantiomeric excess.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield after column chromatography The polarity of the elution solvent is too high, causing co-elution with polar impurities.Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity with a solvent like ethyl acetate (B1210297) or diethyl ether. Use TLC to guide the choice of solvent system.
The compound is adsorbing irreversibly to the silica gel.Add a small amount of a modifying solvent like triethylamine (B128534) to the eluent if your compound is basic. Consider using a different stationary phase like alumina (B75360).
Co-elution of (+)-Epicubenol with a closely related impurity The chosen solvent system does not provide sufficient resolution.Try a different solvent system. For example, if you are using a hexane (B92381)/ethyl acetate gradient, try a hexane/diethyl ether or a dichloromethane (B109758)/methanol gradient. A shallower gradient can also improve separation.
The impurity is a stereoisomer.Consider argentation chromatography (silver nitrate-impregnated silica gel) if the isomers have different double bond environments. For enantiomers, chiral HPLC is necessary.
Broad peaks during column chromatography The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
The sample was not loaded onto the column in a concentrated band.Dissolve the crude product in a minimal amount of solvent and load it onto the column. A more viscous loading solution can help maintain a tight band.
(+)-Epicubenol appears to be degrading on the silica gel column (+)-Epicubenol may be sensitive to the acidic nature of silica gel.Use deactivated (neutral) silica gel or alumina as the stationary phase.

Experimental Protocol: Silica Gel Column Chromatography Purification

This protocol provides a general guideline for the purification of synthetic (+)-Epicubenol using silica gel column chromatography.

1. Preparation of the Column:

  • Select an appropriate size glass column based on the amount of crude material (a rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
  • Prepare a slurry of silica gel (60 Å, 230-400 mesh) in a non-polar solvent (e.g., hexane).
  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
  • Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading and solvent addition.
  • Drain the solvent until it is just level with the top of the sand.

2. Sample Loading:

  • Dissolve the crude (+)-Epicubenol in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the initial elution solvent).
  • Carefully apply the sample solution to the top of the column.
  • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

3. Elution:

  • Begin elution with a non-polar solvent system (e.g., 100% hexane).
  • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or diethyl ether). A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate. The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).
  • Collect fractions of a suitable volume.

4. Fraction Analysis:

  • Analyze the collected fractions by TLC to identify those containing the desired product.
  • Combine the pure fractions containing (+)-Epicubenol.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualization of Purification Workflow

Purification_Workflow crude Crude Synthetic (+)-Epicubenol column Silica Gel Column Chromatography crude->column Load sample fractions Collected Fractions column->fractions Elute with solvent gradient tlc TLC Analysis fractions->tlc Monitor fractions pure_fractions Pure (+)-Epicubenol Fractions tlc->pure_fractions Identify pure product impure_fractions Impure Fractions tlc->impure_fractions Identify mixed fractions evaporation Solvent Evaporation pure_fractions->evaporation further_purification Further Purification (e.g., Prep-HPLC, Crystallization) impure_fractions->further_purification purified_product Purified (+)-Epicubenol evaporation->purified_product

Caption: General workflow for the purification of synthetic (+)-Epicubenol.

References

Troubleshooting

improving the efficiency of the final purification step for (+)-Epicubenol

Welcome to the technical support center for the purification of (+)-Epicubenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (+)-Epicubenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of the final purification step of (+)-Epicubenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the final purification step of (+)-Epicubenol?

The most common challenges in the final purification of (+)-Epicubenol, a sesquiterpenoid, often revolve around the presence of closely related isomers with similar physicochemical properties. This can lead to co-elution in chromatographic methods. Other challenges include the potential for thermal degradation during GC-based purifications and the need to select appropriate stationary and mobile phases for effective separation in liquid chromatography.

Q2: Which chromatographic techniques are most suitable for the final purification of (+)-Epicubenol?

For the final, high-purity isolation of (+)-Epicubenol, preparative High-Performance Liquid Chromatography (HPLC) and preparative Gas Chromatography (GC) are the most suitable techniques. The choice between them depends on the scale of purification, the nature of the impurities, and the required purity level. Chiral chromatography is essential if the starting material is a racemic mixture and the goal is to isolate the (+)-enantiomer.

Q3: How can I improve the resolution between (+)-Epicubenol and its isomers?

Improving resolution can be achieved by optimizing several chromatographic parameters. In HPLC, this includes adjusting the mobile phase composition, flow rate, and column temperature.[1] Utilizing a column with a different stationary phase chemistry can also significantly alter selectivity.[2] For GC, optimizing the temperature program, such as using a slower ramp rate, and selecting a column with a different polarity stationary phase are key strategies.

Q4: My (+)-Epicubenol sample shows a single peak on my analytical column, but the purity is still low. What could be the issue?

This is a classic case of co-elution, where an impurity has the same retention time as your target compound under the current analytical conditions. To diagnose this, it is recommended to use a different analytical method, such as a column with a different stationary phase or a different chromatographic technique (e.g., GC instead of HPLC, or vice versa). Mass spectrometry (MS) detection can also help identify if multiple components are present within a single chromatographic peak.

Q5: What are some common impurities found with (+)-Epicubenol?

Common impurities can include other sesquiterpenoid isomers formed during synthesis or isolated from a natural source, such as cubenol, and other cadinane-type sesquiterpenes.[3] Depending on the source, you may also find related sesquiterpenes like β-caryophyllene and germacrene D.[4] If the material is from a biological system, farnesol (B120207) and nerolidol (B1678203) could also be present as precursors or byproducts.[5]

Troubleshooting Guides

Issue 1: Poor Resolution and Peak Tailing in Preparative HPLC
Possible Cause Solution
Inappropriate Mobile Phase Composition Optimize the mobile phase by systematically varying the solvent ratios. For reversed-phase HPLC, adjust the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in water. Small changes can significantly impact selectivity.[2]
Column Overload Reduce the sample injection volume or concentration. Overloading the column is a common cause of peak broadening and tailing in preparative chromatography.[6]
Secondary Interactions with the Stationary Phase Add a small amount of a modifier to the mobile phase. For example, adding a low concentration of an acid like trifluoroacetic acid (TFA) can suppress silanol (B1196071) interactions on silica-based columns and improve peak shape.
Column Contamination or Degradation Flush the column with a strong solvent to remove any adsorbed impurities. If performance does not improve, the column may need to be replaced.[7]
Inappropriate Flow Rate Optimize the flow rate. A lower flow rate can sometimes improve resolution, but will also increase the run time. Finding the optimal balance is key.
Issue 2: Co-elution of Isomers in Preparative GC
Possible Cause Solution
Suboptimal Temperature Program Modify the temperature ramp rate. A slower ramp rate often provides better separation of closely eluting isomers. Introducing an isothermal hold at a temperature just below the elution temperature of the target compounds can also enhance resolution.
Inadequate Column Stationary Phase Switch to a GC column with a different stationary phase polarity. If you are using a non-polar column, a mid-polar or polar column may provide the necessary selectivity to separate the isomers.
Column Efficiency is Too Low Use a longer GC column or a column with a smaller internal diameter to increase the number of theoretical plates and improve separation efficiency.
Analyte Derivatization For isomers that are difficult to separate, chemical derivatization of the hydroxyl group of (+)-Epicubenol can alter its volatility and chromatographic behavior, potentially resolving co-elution. Silylation is a common derivatization technique for alcohols.

Data Presentation

Table 1: Comparison of Preparative Chromatography Techniques for Sesquiterpenoid Purification

Parameter Preparative HPLC Preparative GC Remarks
Sample Volatility Not a limiting factorRequires volatile or semi-volatile compounds(+)-Epicubenol is suitable for both.
Sample Load Can handle larger sample loads (grams)Typically smaller sample loads (milligrams to grams)HPLC is generally better for larger scale purification.[8]
Resolution High resolution achievable with optimized methodsVery high resolution, especially for isomersGC often provides superior resolution for volatile compounds.[9]
Solvent Consumption HighLow (uses carrier gas)Preparative HPLC can be solvent-intensive.[2]
Thermal Degradation Risk LowPotential for degradation of thermally labile compoundsImportant consideration for sensitive molecules.
Cost High initial instrument cost and ongoing solvent costsLower solvent costs, but specialized columns can be expensiveOverall cost depends on the scale of operation.

Table 2: Example GC Parameters for Sesquiterpenoid Analysis

Parameter Condition 1 Condition 2
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film)DB-Wax (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas HeliumHelium
Inlet Temperature 250 °C250 °C
Oven Program 60 °C (2 min), then 5 °C/min to 240 °C, hold 5 min50 °C (2 min), then 4 °C/min to 220 °C, hold 10 min
Detector Mass Spectrometer (MS)Flame Ionization Detector (FID)
Expected Outcome Good separation of non-polar to mid-polar compoundsBetter separation of more polar compounds

Experimental Protocols

Protocol 1: Preparative HPLC for (+)-Epicubenol Final Purification

This protocol is a model for the final purification of a partially purified (+)-Epicubenol sample.

  • Sample Preparation: Dissolve the partially purified (+)-Epicubenol extract in the mobile phase to a concentration of 10-50 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation and Columns:

    • Preparative HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v). The optimal ratio should be determined by analytical HPLC first.

    • Flow Rate: 10 mL/min.

    • Detection Wavelength: 210 nm (as (+)-Epicubenol has weak UV absorbance, a refractive index detector can also be used).

    • Injection Volume: 1-5 mL, depending on the column capacity and sample concentration.

  • Fraction Collection: Collect fractions corresponding to the (+)-Epicubenol peak.

  • Purity Analysis: Analyze the collected fractions by analytical GC-MS or HPLC to determine the purity. Pool the fractions with the desired purity.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified (+)-Epicubenol.

Protocol 2: Preparative GC for High-Purity (+)-Epicubenol Isomer Separation

This protocol is a model for obtaining very high purity (+)-Epicubenol, especially for separating it from closely related isomers.

  • Sample Preparation: Prepare a concentrated solution of the (+)-Epicubenol mixture in a volatile solvent like hexane (B92381) or ethyl acetate (B1210297) (e.g., 100 mg/mL).

  • Instrumentation and Columns:

    • Preparative gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS) and a fraction collection system.

    • Column: A high-capacity, polar stationary phase column (e.g., a polyethylene (B3416737) glycol-based column) is recommended for isomer separation.

  • Chromatographic Conditions:

    • Carrier Gas: Helium or Nitrogen at an optimized flow rate.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a lower temperature (e.g., 100 °C) and use a slow temperature ramp (e.g., 2-3 °C/min) to the final temperature (e.g., 220 °C).

    • Injection: Manual or automated injection of a small volume (e.g., 10-100 µL) per run.

  • Fraction Collection: Use a heated transfer line to direct the column effluent to a cooled trapping system to condense and collect the fractions corresponding to the (+)-Epicubenol peak.

  • Purity Analysis: Analyze the collected fractions using analytical GC-MS to confirm purity.

Mandatory Visualization

experimental_workflow cluster_start Initial Sample cluster_analysis Analysis and Final Product start Partially Purified (+)-Epicubenol prep_hplc Preparative HPLC start->prep_hplc prep_gc Preparative GC start->prep_gc purity_analysis Purity Analysis (GC-MS / HPLC) prep_hplc->purity_analysis prep_gc->purity_analysis final_product High-Purity (+)-Epicubenol purity_analysis->final_product

Caption: Workflow for the final purification of (+)-Epicubenol.

troubleshooting_logic cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome problem Poor Separation/ Co-elution optimize_mobile Optimize Mobile Phase/ Temperature Program problem->optimize_mobile change_column Change Stationary Phase problem->change_column reduce_load Reduce Sample Load problem->reduce_load derivatize Consider Derivatization optimize_mobile->derivatize outcome Improved Resolution and Purity optimize_mobile->outcome change_column->outcome reduce_load->outcome

Caption: Troubleshooting logic for poor separation of (+)-Epicubenol.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activities of (+)-Epicubenol and (-)-Epicubenol: A Review of Available Data

Despite the well-established principle of stereoselectivity in pharmacology, where enantiomers of a chiral molecule can exhibit significantly different biological activities, a comprehensive head-to-head comparison of th...

Author: BenchChem Technical Support Team. Date: December 2025

Despite the well-established principle of stereoselectivity in pharmacology, where enantiomers of a chiral molecule can exhibit significantly different biological activities, a comprehensive head-to-head comparison of the biological activities of (+)-epicubenol and (-)-epicubenol is notably absent in the currently available scientific literature. While both enantiomers are naturally occurring sesquiterpenoids found in various plant species, research detailing their comparative efficacy in areas such as antimicrobial, cytotoxic, or anti-inflammatory activities remains elusive.

This guide aims to provide a comparative overview based on the limited information available, highlighting the need for further research to fully elucidate the pharmacological potential of these stereoisomers.

Chemical and Physical Properties

Both (+)-epicubenol and (-)-epicubenol share the same molecular formula (C₁₅H₂₆O) and molecular weight. Their distinct stereochemistry, however, results in different optical rotations.

Property(+)-Epicubenol(-)-Epicubenol
Molecular Formula C₁₅H₂₆OC₁₅H₂₆O
Molecular Weight ~222.37 g/mol ~222.37 g/mol
Stereochemistry (1R,4S,4aR,8aS)(1S,4R,4aS,8aR)
Natural Sources Reported in species such as Camellia sinensis (tea) and Chamaecyparis formosensis (Formosan cypress).Reported in species such as Humulus lupulus (hops) and the marine dinoflagellate Gymnodinium nagasakiense.

Biological Activity: The Unanswered Question

A thorough review of published studies reveals a significant gap in our understanding of the enantioselective biological activities of epicubenol (B33960). While many essential oils containing epicubenol as a component have been investigated for various pharmacological properties, these studies do not differentiate between the activities of the individual enantiomers.

The principle of stereoisomerism in drug action is fundamental. The three-dimensional arrangement of atoms in a molecule can drastically alter its interaction with biological targets such as enzymes and receptors. One enantiomer may exhibit potent therapeutic effects, while the other may be less active, inactive, or even elicit undesirable side effects.

Given the lack of direct comparative data for (+)- and (-)-epicubenol, it is not possible to construct a quantitative comparison of their biological activities. There are no available IC₅₀ values, inhibition constants, or other quantitative measures to populate a comparative data table.

Experimental Protocols: A Call for Future Research

To address this knowledge gap, future research should focus on the following experimental approaches:

Isolation or Enantioselective Synthesis
  • Isolation: Develop and apply robust chromatographic methods, such as chiral chromatography, to isolate pure (+)-epicubenol and (-)-epicubenol from their natural sources.

  • Synthesis: Employ stereoselective synthetic routes to produce each enantiomer with high purity, providing a reliable source of material for biological testing.

Comparative Biological Assays

Once pure enantiomers are obtained, a panel of standardized biological assays should be conducted in parallel. This would include, but not be limited to:

  • Antimicrobial Activity:

    • Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of each enantiomer against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).

  • Cytotoxic Activity:

    • MTT or XTT Assay: To evaluate the cytotoxic effects of each enantiomer on various cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line to determine IC₅₀ values and assess selectivity.

  • Anti-inflammatory Activity:

    • Nitric Oxide (NO) Inhibition Assay: To measure the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

    • Cyclooxygenase (COX) Inhibition Assay: To assess the inhibitory activity of each enantiomer against COX-1 and COX-2 enzymes.

Logical Workflow for Future Comparative Studies

The following diagram illustrates a logical workflow for future research aimed at comparing the biological activities of (+)-epicubenol and (-)-epicubenol.

G cluster_0 Source Material cluster_1 Enantiomer Preparation cluster_2 Purified Enantiomers cluster_3 Comparative Biological Evaluation cluster_4 Data Analysis & Conclusion Source Natural Source (e.g., Essential Oil) Isolation Chiral Chromatography Isolation Source->Isolation Synthesis Enantioselective Synthesis Source->Synthesis Positive_Epi (+)-Epicubenol Isolation->Positive_Epi Negative_Epi (-)-Epicubenol Isolation->Negative_Epi Synthesis->Positive_Epi Synthesis->Negative_Epi Antimicrobial Antimicrobial Assays (MIC, MBC) Positive_Epi->Antimicrobial Cytotoxic Cytotoxicity Assays (IC50) Positive_Epi->Cytotoxic AntiInflammatory Anti-inflammatory Assays (NO, COX inhibition) Positive_Epi->AntiInflammatory Negative_Epi->Antimicrobial Negative_Epi->Cytotoxic Negative_Epi->AntiInflammatory Comparison Direct Comparison of Biological Activity Antimicrobial->Comparison Cytotoxic->Comparison AntiInflammatory->Comparison

Comparative

Unveiling the Antimicrobial Potential of (+)-Epicubenol: An In Vitro Comparative Guide

While in vivo validation of the antimicrobial properties of (+)-Epicubenol in a mouse model is not currently available in published literature, this guide provides a comparative analysis of its in vitro antimicrobial act...

Author: BenchChem Technical Support Team. Date: December 2025

While in vivo validation of the antimicrobial properties of (+)-Epicubenol in a mouse model is not currently available in published literature, this guide provides a comparative analysis of its in vitro antimicrobial activity based on available data for essential oils containing this compound as a major constituent. This document is intended for researchers, scientists, and drug development professionals interested in the potential of (+)-Epicubenol as a novel antimicrobial agent.

This guide synthesizes the available experimental data to offer an objective comparison with established antibiotics. All quantitative data is presented in structured tables, and detailed experimental protocols for the cited methodologies are provided to ensure reproducibility.

Comparative Analysis of In Vitro Antimicrobial Activity

The antimicrobial efficacy of (+)-Epicubenol is primarily documented through studies of essential oils where it is a significant component. One such study on the essential oil of Calendula arvensis, which contains 10.7% epi-cubebol, demonstrated weak inhibitory activity against Gram-negative Escherichia coli and Gram-positive Bacillus cereus[1][2][3]. The Minimum Inhibitory Concentration (MIC) for the essential oil was reported as 8 mg/mL for both bacterial strains[1][2][3].

For a comprehensive comparison, the following table summarizes the in vitro activity of the Calendula arvensis essential oil alongside the MIC values of standard antibiotics against the same bacterial reference strains. It is important to note that the activity of the essential oil cannot be solely attributed to (+)-Epicubenol, as other components may contribute to its antimicrobial effect.

Antimicrobial Agent Bacterial Strain Minimum Inhibitory Concentration (MIC)
Essential Oil of Calendula arvensis (containing 10.7% epi-cubebol)Escherichia coli ATCC 259228 mg/mL[1][2][3]
Bacillus cereus ATCC 145798 mg/mL[1][2][3]
Reference Antibiotics
AmpicillinEscherichia coli ATCC 259222-8 µg/mL[4]
Ciprofloxacin (B1669076)Escherichia coli ATCC 259220.004-0.015 µg/mL[5][6]
Vancomycin (B549263)Bacillus cereus ATCC 145792 µg/mL[7]
GentamicinBacillus cereus ATCC 14579Data not consistently available for direct comparison

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the antimicrobial susceptibility of microorganisms. The following is a detailed methodology for the broth microdilution assay, a standard method used in the cited studies.

Broth Microdilution Assay for Essential Oils

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

1. Preparation of Materials:

  • Bacterial Strains: Escherichia coli ATCC 25922 and Bacillus cereus ATCC 14579.
  • Growth Medium: Mueller-Hinton Broth (MHB).
  • Antimicrobial Agent: Essential oil of Calendula arvensis.
  • Equipment: Sterile 96-well microtiter plates, micropipettes, incubator, spectrophotometer.

2. Inoculum Preparation:

  • Aseptically pick several colonies of the test bacterium from a fresh agar (B569324) plate.
  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antimicrobial Dilutions:

  • Prepare a stock solution of the essential oil. Due to the hydrophobic nature of essential oils, a solvent such as dimethyl sulfoxide (B87167) (DMSO) may be used, ensuring the final concentration of the solvent does not inhibit bacterial growth.
  • Perform serial two-fold dilutions of the essential oil in MHB across the wells of the 96-well plate to achieve a range of concentrations.

4. Inoculation and Incubation:

  • Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions.
  • Include a positive control well (MHB with inoculum, no antimicrobial agent) and a negative control well (MHB only).
  • Incubate the microtiter plate at 35-37°C for 16-20 hours.

5. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity.
  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC).

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Bacterial Inoculum Preparation Inoculation Inoculation of 96-Well Plate Inoculum->Inoculation Dilutions Serial Dilutions of Antimicrobial Agent Dilutions->Inoculation Incubation Incubation (16-20h at 37°C) Inoculation->Incubation Observation Visual Observation of Growth Incubation->Observation MIC_Determination MIC Determination Observation->MIC_Determination

Broth Microdilution Assay Workflow

Disclaimer: The antimicrobial activity data presented for the essential oil of Calendula arvensis is indicative of the potential of its components, including (+)-Epicubenol. Further studies on the purified compound are necessary to definitively ascertain its individual antimicrobial properties and to validate these findings in in vivo models. The information provided in this guide is for research and informational purposes only and should not be considered as a substitute for professional scientific guidance.

References

Validation

comparative analysis of (+)-Epicubenol with other cadinane sesquiterpenoids

A Comparative Analysis of (+)-Epicubenol and Other Cadinane (B1243036) Sesquiterpenoids for Researchers and Drug Development Professionals Introduction (+)-Epicubenol is a sesquiterpenoid belonging to the cadinane class,...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of (+)-Epicubenol and Other Cadinane (B1243036) Sesquiterpenoids for Researchers and Drug Development Professionals

Introduction

(+)-Epicubenol is a sesquiterpenoid belonging to the cadinane class, a diverse group of bicyclic natural products. Sesquiterpenoids, in general, have garnered significant attention from the scientific community due to their wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This guide provides a comparative analysis of (+)-Epicubenol with other notable cadinane sesquiterpenoids, focusing on their performance in various biological assays. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. While quantitative experimental data for (+)-Epicubenol is limited in the currently available literature, this guide summarizes the existing knowledge and provides a comparative context based on data from other well-studied cadinane sesquiterpenoids.

Data Presentation: Comparative Biological Activities

The following tables summarize the available quantitative data for the antifungal, anti-inflammatory, and cytotoxic activities of various cadinane sesquiterpenoids. It is important to note that direct comparative studies of (+)-Epicubenol with these compounds using the same experimental protocols are scarce.

Table 1: Antifungal Activity of Cadinane Sesquiterpenoids
CompoundFungal StrainActivity MetricValueReference
Cadinan-3-ene-2,7-dioneSclerotium rolfsiiED50181.60 ± 0.58 µg/mL[1]
Cadinan-3-ene-2,7-dioneRhizoctonia solaniED50189.74 ± 1.03 µg/mL[1]
Cadinane Sesquiterpene 5Candida glabrataMIC75.0 µg/mL[2]
Cadinane Sesquiterpene 7Candida tropicalisMIC37.5 µg/mL[2]
Cadinane Sesquiterpenes (from Eupatorium adenophorum)Wood-decaying fungiEC5074.5 to 187.4 μg/mL[3]
Arteannuin BEscherichia coliMIC25 µg/mL[4]
Arteannuin BEnterobacter aerogenesMIC50 µg/mL[4]
Table 2: Anti-inflammatory Activity of Cadinane Sesquiterpenoids
CompoundAssayCell Line/ModelActivity MetricValueReference
Cadinane Sesquiterpenoid 1 (from Heterotheca inuloides)TPA-induced mouse ear edemaMouse% Inhibition43.14 ± 8.09% at 228 µ g/ear [5]
(+)-AristoloneLPS-induced TNF-α and CCL2 releaseRAW 264.7 macrophages% Inhibition74.1% (TNF-α), 64.1% (CCL2) at 1 µM[6]
Mappianiodene (1) and analogues (2-8)LPS-induced Nitric Oxide (NO) productionRAW 264.7 macrophagesIC50Equivalent to hydrocortisone[7][8]
Table 3: Cytotoxic Activity of Cadinane Sesquiterpenoids
CompoundCancer Cell LineActivity MetricValueReference
(+)-Epicubenol HeLa (Cervical Cancer) Cytotoxicity Toxic at 31.5 µg/mL [5]
Amorphaenes A-O (compounds 1, 5, 8, 13, 16)Pancreatic ductal adenocarcinoma (PDAC) cellsIC5013.1 ± 1.5 to 28.6 ± 2.9 µM[9]
Cadinane Sesquiterpenoids (1a, 1b)SW480 (Colon Cancer)IC5019.3 to 33.3 µM[10]
Cadinane Sesquiterpenoids (1a, 1b)MCF-7 (Breast Cancer)IC5019.3 to 33.3 µM[10]
Cadinane Sesquiterpenoid (2)HL-60 (Leukemia)IC5012.3 µM[10]
Cadinane Sesquiterpenoids (1b, 2b, 4, 6, 8 from Hibiscus tiliaceus)HepG2 (Liver Cancer)IC503.5 to 6.8 µM[11][12]
Cadinane Sesquiterpenoids (1b, 2b, 4, 6, 8 from Hibiscus tiliaceus)Huh7 (Liver Cancer)IC503.5 to 6.8 µM[11][12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are generalized protocols for the key bioassays mentioned in this guide.

Antifungal Activity Assay (Poison Food Technique)
  • Medium Preparation : Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar) and sterilize it by autoclaving.

  • Compound Incorporation : While the medium is still molten, add the test compound (dissolved in a suitable solvent like DMSO) to achieve the desired final concentrations. Pour the mixture into sterile Petri dishes and allow it to solidify.

  • Fungal Inoculation : Place a mycelial disc of the test fungus at the center of each agar (B569324) plate.

  • Incubation : Incubate the plates at an appropriate temperature for the specific fungus until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the plate.

  • Data Analysis : Measure the diameter of the fungal colony in both control and treated plates. Calculate the percentage of mycelial growth inhibition. The ED50 (Effective Dose 50%) is the concentration of the compound that causes a 50% reduction in mycelial growth.[1]

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
  • Cell Culture : Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding : Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treatment : Pre-treat the cells with various concentrations of the test compound for a specified period.

  • Stimulation : Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Nitrite (B80452) Quantification : After incubation, collect the cell culture supernatant. Determine the concentration of nitrite (a stable product of NO) using the Griess reagent.

  • Data Analysis : Measure the absorbance at a specific wavelength and calculate the percentage of NO production inhibition compared to the LPS-stimulated control. The IC50 value represents the concentration of the compound that inhibits NO production by 50%.[7][8]

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding : Seed the desired cancer cell line in a 96-well plate at a predetermined density and allow the cells to attach overnight.

  • Compound Treatment : Treat the cells with a range of concentrations of the test compound and incubate for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.

  • Formazan Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength using a microplate reader.

  • Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Experimental Workflows

The biological activities of cadinane sesquiterpenoids are often attributed to their modulation of specific cellular signaling pathways. Below are diagrams generated using the DOT language to visualize these pathways and a typical experimental workflow.

experimental_workflow cluster_extraction Extraction & Isolation cluster_purification Purification cluster_bioassay Biological Assays cluster_analysis Data Analysis plant_material Plant Material extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Column Chromatography crude_extract->chromatography fractions Fractions chromatography->fractions hplc HPLC fractions->hplc pure_compound Pure Compound hplc->pure_compound antifungal Antifungal Assay pure_compound->antifungal anti_inflammatory Anti-inflammatory Assay pure_compound->anti_inflammatory cytotoxicity Cytotoxicity Assay pure_compound->cytotoxicity ic50 IC50/EC50 Determination antifungal->ic50 anti_inflammatory->ic50 cytotoxicity->ic50

General workflow for isolation and bioactivity screening of sesquiterpenoids.

wnt_pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus Wnt_absent Wnt Ligand (Absent) Destruction_Complex Destruction Complex (Axin, APC, GSK3, CK1) Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates Proteasome Proteasome Beta_Catenin->Proteasome ubiquitination & degradation TCF_LEF_off TCF/LEF Target_Genes_off Target Gene Expression (OFF) TCF_LEF_off->Target_Genes_off Wnt_present Wnt Ligand (Present) Receptors Frizzled/LRP5/6 Wnt_present->Receptors Dsh Dishevelled Receptors->Dsh activates Dsh->Destruction_Complex inhibits Beta_Catenin_stable β-catenin (stabilized) Nucleus Nucleus Beta_Catenin_stable->Nucleus TCF_LEF_on TCF/LEF Beta_Catenin_stable->TCF_LEF_on binds Target_Genes_on Target Gene Expression (ON) TCF_LEF_on->Target_Genes_on Cadinane Cadinane Sesquiterpenoids Cadinane->Destruction_Complex Modulates?

Simplified Wnt signaling pathway and potential modulation by cadinane sesquiterpenoids.

nfkb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases Nucleus Nucleus NFkB_p65_p50->Nucleus NFkB_translocation NF-κB Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, iNOS, COX-2) NFkB_translocation->Inflammatory_Genes activates transcription Sesquiterpenoids Sesquiterpenoids Sesquiterpenoids->IKK Inhibits? Sesquiterpenoids->NFkB_translocation Inhibits?

Simplified NF-κB signaling pathway and potential inhibition by sesquiterpenoids.

Conclusion

The available scientific literature suggests that cadinane sesquiterpenoids, as a class of natural products, exhibit promising antifungal, anti-inflammatory, and cytotoxic activities. While quantitative data for (+)-Epicubenol remains limited, the information gathered on other cadinane sesquiterpenoids provides a valuable framework for future research and drug development endeavors. The diverse biological activities and the modulation of key signaling pathways, such as Wnt and NF-κB, highlight the therapeutic potential of this compound class. Further investigation into the specific mechanisms of action and structure-activity relationships of (+)-Epicubenol and its analogues is warranted to fully elucidate their potential as lead compounds for the development of novel therapeutic agents.

References

Comparative

Differentiating (+)-Epicubenol from its Diastereomers using Mass Spectrometry: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals (+)-Epicubenol, a naturally occurring sesquiterpenoid, and its diastereomers, such as cubenol (B1250972) and other epicubenol (B33960) isomers, present a si...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Epicubenol, a naturally occurring sesquiterpenoid, and its diastereomers, such as cubenol (B1250972) and other epicubenol (B33960) isomers, present a significant analytical challenge due to their identical mass and similar chemical properties. However, subtle differences in their stereochemistry can lead to distinct fragmentation patterns in mass spectrometry, enabling their differentiation. This guide provides a comparative analysis of the mass spectral data of (+)-epicubenol and its diastereomers, supported by experimental protocols, to aid in their unambiguous identification.

Mass Spectral Data Comparison

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a cornerstone technique for the analysis of volatile compounds like sesquiterpenes. The high energy of EI induces extensive fragmentation, generating a unique fingerprint for each molecule. While diastereomers often exhibit similar mass spectra, careful examination of the relative abundances of key fragment ions can reveal telling differences.

A detailed analysis of the mass spectra of epicubenol and its diastereomer, cubenol, reveals distinct fragmentation patterns useful for their differentiation. The mass spectrum of epi-cubenol is characterized by a base peak at m/z 207, resulting from the loss of a methyl group ([M-15]⁺). Other significant fragments are observed at m/z 179, corresponding to the loss of an isopropyl group ([M-43]⁺), as well as ions at m/z 161, 119, and 43. In contrast, the mass spectrum of cubenol shows a prominent peak at m/z 119, which is often the base peak. Other key fragments for cubenol appear at m/z 161, 105, and 41.

CompoundMolecular Weight ( g/mol )Key Fragment Ions (m/z) and their Relative AbundanceBase Peak (m/z)
(+)-Epicubenol222.37207 ([M-CH₃]⁺), 179 ([M-C₃H₇]⁺), 161, 119, 43207
Cubenol222.37161, 119, 105, 41119
epi-Cubebol222.37207 ([M-CH₃]⁺), 179 ([M-C₃H₇]⁺), 161, 119, 43207

Note: The fragmentation patterns can be influenced by the specific instrumentation and analytical conditions.

Experimental Protocols

Accurate differentiation of these diastereomers relies on standardized and well-documented experimental protocols. Below is a typical GC-MS protocol for the analysis of sesquiterpenoids.

Sample Preparation: Samples containing (+)-epicubenol and its diastereomers are typically extracted using a suitable organic solvent, such as hexane (B92381) or ethyl acetate. The extract is then concentrated and, if necessary, derivatized to improve volatility and thermal stability, although for these sesquiterpene alcohols, direct analysis is common.

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:

  • Gas Chromatograph: Agilent 6890N GC or similar.

  • Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, then ramped to 240 °C at a rate of 3 °C/min, and held for 5 minutes.

  • Mass Spectrometer: Agilent 5973N MSD or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Fragmentation Pathways and Experimental Workflow

The differentiation of (+)-epicubenol from its diastereomers is predicated on the subtle differences in their fragmentation pathways upon electron ionization. These differences arise from the varied spatial arrangements of the atoms, which can influence the stability of the resulting fragment ions.

Fragmentation_Pathway cluster_epicubenol (+)-Epicubenol Fragmentation cluster_cubenol Cubenol Fragmentation Epicubenol (+)-Epicubenol (m/z 222) Frag207_epi m/z 207 ([M-CH₃]⁺) Epicubenol->Frag207_epi - CH₃ Frag179_epi m/z 179 ([M-C₃H₇]⁺) Epicubenol->Frag179_epi - C₃H₇ Frag161_epi m/z 161 Frag207_epi->Frag161_epi Cubenol Cubenol (m/z 222) Frag161_cub m/z 161 Cubenol->Frag161_cub Frag119_cub m/z 119 Frag161_cub->Frag119_cub Frag105_cub m/z 105 Frag119_cub->Frag105_cub

Caption: Proposed fragmentation pathways for (+)-Epicubenol and Cubenol.

The experimental workflow for differentiating these diastereomers is a systematic process that ensures reliable and reproducible results.

Experimental_Workflow Sample Sample Containing Sesquiterpenoids Extraction Solvent Extraction (e.g., Hexane) Sample->Extraction Concentration Concentration of Extract Extraction->Concentration GCMS GC-MS Analysis (EI, 70 eV) Concentration->GCMS Data Data Acquisition (Mass Spectra) GCMS->Data Analysis Comparative Analysis of Fragmentation Patterns Data->Analysis Identification Identification of Diastereomers Analysis->Identification

Caption: General experimental workflow for diastereomer differentiation.

By carefully controlling the analytical conditions and meticulously comparing the resulting mass spectra against a reliable database or known standards, researchers can confidently distinguish (+)-epicubenol from its diastereomers. This capability is crucial for quality control in natural product chemistry, metabolomics, and the development of new therapeutic agents.

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for (+)-Epicubenol Quantification

For researchers, scientists, and professionals in drug development, the accurate quantification of specific compounds is paramount. This guide provides a comparative analysis of analytical methodologies for the quantific...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of specific compounds is paramount. This guide provides a comparative analysis of analytical methodologies for the quantification of (+)-Epicubenol, a sesquiterpenoid alcohol found in various essential oils. The focus is on providing objective performance comparisons and supporting experimental data to aid in the selection of the most appropriate analytical method.

Comparison of Analytical Method Performance

The quantification of (+)-Epicubenol, like other sesquiterpenoids, is predominantly achieved through chromatographic techniques coupled with mass spectrometry. The two most common and effective methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on the sample matrix, the required sensitivity, and the available instrumentation.

Below is a summary of typical performance characteristics for these methods based on published data for sesquiterpenoid quantification. It is important to note that while (+)-Epicubenol is detectable by these methods, comprehensive validation data specifically for this compound is not widely published. The presented data is representative of the performance achievable for structurally similar sesquiterpenoids.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) ≥ 0.99≥ 0.999
Accuracy (Recovery) 80 - 115%97 - 103%
Precision (RSD) ≤ 15%< 5%
Limit of Detection (LOD) 0.05 µg/L0.01 - 7.5 ng/mL
Limit of Quantification (LOQ) 0.15 µg/L0.035 - 5.5 ng/mL

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of sesquiterpenoids, including (+)-Epicubenol, using GC-MS and LC-MS/MS.

Protocol 1: Quantification of (+)-Epicubenol using GC-MS

This method is well-suited for the analysis of volatile compounds like (+)-Epicubenol in essential oils and other plant extracts.

1. Sample Preparation:

  • For essential oil samples, dilute the oil in a suitable organic solvent such as hexane (B92381) or ethyl acetate (B1210297) to a concentration within the calibrated range.

  • For plant material, perform extraction using a non-polar solvent. The extract can be further concentrated and reconstituted in a suitable solvent for injection.

2. GC-MS System:

  • Gas Chromatograph: Equipped with a split/splitless injector.

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm), is commonly used.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 min.

    • Ramp to 240°C at a rate of 3°C/min.

    • Hold at 240°C for 5 min.

  • Injector Temperature: 250°C.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For (+)-Epicubenol (m/z 222.37), characteristic ions would be monitored.

Protocol 2: Quantification of (+)-Epicubenol using LC-MS/MS

LC-MS/MS offers high sensitivity and specificity and is particularly useful for analyzing complex matrices or when derivatization for GC-MS is not desirable.

1. Sample Preparation:

  • Extract the sample with a suitable solvent system, such as methanol (B129727) or acetonitrile.

  • Centrifuge the extract to remove particulate matter.

  • Filter the supernatant through a 0.22 µm syringe filter before injection.

2. LC-MS/MS System:

  • Liquid Chromatograph: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is typically used.

  • Mobile Phase: A gradient elution is often employed.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Tandem Mass Spectrometer:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion for (+)-Epicubenol ([M+H]⁺ or another suitable adduct) and its specific product ions would be determined and monitored.

Workflow for Analytical Method Cross-Validation

The cross-validation of analytical methods is a critical step to ensure that different methods provide comparable results. This is essential when transferring methods between laboratories or when different techniques are used to analyze samples from the same study. A generalized workflow for this process is depicted below.

CrossValidationWorkflow A Define Acceptance Criteria B Select Two Validated Analytical Methods (Method A & B) A->B C Prepare a Set of Identical Quality Control (QC) Samples B->C D Analyze QC Samples with Method A C->D E Analyze QC Samples with Method B C->E F Compare the Results from Method A and Method B D->F E->F G Statistical Analysis (e.g., Bland-Altman, t-test) F->G H Do the Results Meet Acceptance Criteria? G->H I Methods are Cross-Validated H->I Yes J Investigate Discrepancies (e.g., sample stability, matrix effects) H->J No K Modify Method(s) and Re-validate J->K K->C

Caption: A generalized workflow for the cross-validation of two analytical methods.

Comparative

Confirming the Absolute Configuration of Synthetic (+)-Epicubenol: A Comparative Guide

Introduction The determination of the absolute configuration of a chiral molecule is a critical step in the process of chemical synthesis and drug development. For natural products like the sesquiterpenoid (+)-Epicubenol...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The determination of the absolute configuration of a chiral molecule is a critical step in the process of chemical synthesis and drug development. For natural products like the sesquiterpenoid (+)-Epicubenol, which possesses multiple stereocenters, unambiguously establishing the three-dimensional arrangement of its atoms is paramount for understanding its biological activity and ensuring the efficacy and safety of any potential therapeutic applications. This guide provides a comparative overview of modern analytical techniques that can be employed to confirm the absolute configuration of synthetic (+)-Epicubenol, supported by representative experimental data and detailed methodologies.

Comparison of Analytical Techniques

Several powerful analytical methods are available to the modern chemist for the unambiguous assignment of absolute stereochemistry. The choice of technique often depends on factors such as the physical state of the sample (crystalline vs. amorphous), the presence of suitable chromophores, and the availability of instrumentation. Below is a comparison of the most common methods used for this purpose.

TechniquePrincipleSample RequirementsStrengthsLimitations
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the arrangement of atoms in the crystal lattice.High-quality single crystal.Provides a direct and unambiguous determination of the absolute configuration (via anomalous dispersion).Growing suitable crystals can be a significant bottleneck. Not applicable to non-crystalline (amorphous) solids or oils.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.~5-10 mg, soluble in a suitable solvent (e.g., CDCl₃).Applicable to a wide range of molecules, including those without a UV chromophore. Provides a definitive absolute configuration when compared with quantum chemical calculations.Requires specialized instrumentation and computational analysis (DFT calculations). Can be challenging for highly flexible molecules.
Electronic Circular Dichroism (ECD) Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule.< 1 mg, soluble in a suitable solvent, requires a UV-Vis chromophore.Highly sensitive method. Can provide information on both absolute configuration and solution-state conformation.The molecule must possess a suitable chromophore in proximity to the stereocenter(s). Interpretation often relies on comparison with theoretical calculations.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents to create diastereomeric species that can be distinguished by NMR.~1-5 mg, soluble in a suitable deuterated solvent.Widely available instrumentation. Can be used to determine the configuration of specific stereocenters.Requires the presence of a suitable functional group for derivatization. The analysis can be complex for molecules with multiple stereocenters.
Optical Rotation (OR) Measures the rotation of plane-polarized light by a chiral sample.~1-10 mg, soluble in a suitable solvent.Simple and rapid measurement. Useful for comparing a synthetic sample to a known standard (e.g., the natural product).Provides a single value that can be influenced by impurities and experimental conditions. Does not provide detailed structural information on its own.

Experimental Protocols

1. X-ray Crystallography

  • Methodology: A single crystal of synthetic (+)-Epicubenol (or a suitable crystalline derivative) is mounted on a goniometer and placed in a beam of X-rays. The diffraction pattern is collected and processed to generate an electron density map, from which the positions of the atoms are determined. To establish the absolute configuration, the anomalous dispersion effect is utilized, often requiring the presence of a heavy atom or the use of copper radiation. The Flack parameter is a critical value in determining the correctness of the assigned absolute stereochemistry.

2. Vibrational Circular Dichroism (VCD) Spectroscopy

  • Instrumentation: A commercial VCD spectrometer.

  • Sample Preparation: Approximately 5-10 mg of synthetic (+)-Epicubenol is dissolved in a suitable solvent (e.g., deuterated chloroform, CDCl₃) to a concentration of ~0.1 M.

  • Data Acquisition: The VCD and IR spectra are recorded in the mid-IR region (e.g., 2000-900 cm⁻¹).

  • Computational Analysis: The experimental VCD spectrum is compared to the Boltzmann-averaged spectrum calculated for one enantiomer (e.g., the (1R,4S,4aR,8aS)-enantiomer) using density functional theory (DFT). A good match between the experimental and calculated spectra confirms the absolute configuration of the synthetic sample.

3. Electronic Circular Dichroism (ECD) Spectroscopy

  • Instrumentation: A commercial circular dichroism spectrometer.

  • Sample Preparation: A dilute solution of synthetic (+)-Epicubenol (if it has a suitable chromophore) is prepared in a UV-transparent solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: The ECD spectrum is recorded in the UV-Vis region where the chromophore absorbs.

  • Analysis: The experimental ECD spectrum is compared to the theoretically calculated spectrum for a specific enantiomer. Alternatively, if the ECD spectrum of the natural product is known, a direct comparison can be made.

4. NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Ester Analysis)

  • Derivatization: Synthetic (+)-Epicubenol is reacted separately with the (R)- and (S)-enantiomers of a chiral derivatizing agent, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form diastereomeric esters.

  • NMR Analysis: The ¹H NMR spectra of the two diastereomeric esters are recorded.

  • Data Interpretation: The chemical shift differences (Δδ = δS - δR) for the protons near the newly formed chiral center are analyzed. A consistent pattern of positive and negative Δδ values can be used to deduce the absolute configuration of the alcohol.

Mandatory Visualizations

G Workflow for Absolute Configuration Confirmation cluster_synthesis Synthesis cluster_analysis Chiroptical & Spectroscopic Analysis cluster_comparison Comparison & Confirmation start Starting Materials synth Enantioselective Synthesis start->synth product Synthetic (+)-Epicubenol synth->product xray X-ray Crystallography product->xray vcd VCD Spectroscopy product->vcd ecd ECD Spectroscopy product->ecd nmr NMR (Mosher's) product->nmr or Optical Rotation product->or confirmation Absolute Configuration Confirmed xray->confirmation compare_calc Compare with Theoretical Calculations (DFT) vcd->compare_calc ecd->compare_calc nmr->confirmation compare_natural Compare with Natural (+)-Epicubenol Data or->compare_natural compare_natural->confirmation compare_calc->confirmation compare_calc->confirmation

Caption: Workflow for the confirmation of the absolute configuration of synthetic (+)-Epicubenol.

G Decision Tree for Method Selection start Is the sample crystalline? xray Use X-ray Crystallography start->xray Yes not_cryst Is there a UV chromophore? start->not_cryst No ecd Use ECD Spectroscopy not_cryst->ecd Yes no_chrom Use VCD Spectroscopy not_cryst->no_chrom No nmr_option Consider NMR with Chiral Reagents ecd->nmr_option no_chrom->nmr_option

Caption: A decision tree for selecting the primary method for absolute configuration determination.

Comparative

Comparative Efficacy Analysis: Eugenol versus Ciprofloxacin Against Staphylococcus aureus

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the antimicrobial efficacy of the natural phytochemical Eugenol and the synthetic antibiotic Ciprofloxacin (B16...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial efficacy of the natural phytochemical Eugenol and the synthetic antibiotic Ciprofloxacin (B1669076) against Staphylococcus aureus. The information presented is based on published experimental data to facilitate an objective evaluation for research and drug development purposes.

Quantitative Efficacy Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for Eugenol and Ciprofloxacin against Staphylococcus aureus. These values are crucial indicators of antimicrobial potency.

Antimicrobial AgentBacterial StrainMIC (µg/mL)MBC (µg/mL)
Eugenol S. aureus ATCC 29213256[1]~512 (approx. 2x MIC)[2]
Methicillin-Resistant S. aureus (MRSA)128 - 512[1]Not consistently reported
Ciprofloxacin Methicillin-Resistant S. aureus (MRSA) - MIC₅₀0.25[3]Not reported
Methicillin-Resistant S. aureus (MRSA) - MIC₉₀0.5[3]1.0[3]

MIC₅₀ and MIC₉₀ represent the minimum concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[5][6]

1. Preparation of Antimicrobial Solutions:

  • Stock solutions of Eugenol and Ciprofloxacin are prepared in an appropriate solvent (e.g., Dimethyl Sulfoxide for Eugenol, sterile distilled water for Ciprofloxacin) at a high concentration.

  • Serial two-fold dilutions of the stock solutions are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of desired concentrations.[4]

2. Inoculum Preparation:

  • A pure culture of Staphylococcus aureus is grown on an appropriate agar (B569324) medium.

  • Several colonies are used to inoculate a sterile broth, which is then incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.

  • Control wells are included: a growth control (broth and bacteria, no antimicrobial) and a sterility control (broth only).

  • The plate is incubated at 35-37°C for 16-20 hours.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the bacteria.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[7]

1. Subculturing from MIC Assay:

  • Following the determination of the MIC, a small aliquot (typically 10-100 µL) is taken from each well of the MIC plate that shows no visible growth.

  • The aliquot is spread onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

2. Incubation:

  • The agar plates are incubated at 35-37°C for 18-24 hours.

3. Interpretation of Results:

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum. This is determined by counting the number of colonies on the agar plates.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination A Prepare serial dilutions of Antimicrobial Agent C Inoculate microtiter plate wells with bacteria and antimicrobial dilutions A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Observe for visible growth (turbidity) D->E F Determine MIC: Lowest concentration with no growth E->F G Subculture from clear MIC wells onto agar plates F->G H Incubate agar plates at 37°C for 18-24 hours G->H I Count colonies H->I J Determine MBC: Lowest concentration with ≥99.9% killing I->J

Caption: Workflow for MIC and MBC Determination.

Mechanism of Action Pathways

G cluster_eugenol Eugenol Mechanism of Action cluster_ciprofloxacin Ciprofloxacin Mechanism of Action Eugenol Eugenol Membrane Bacterial Cell Membrane Eugenol->Membrane interacts with QS Quorum Sensing System (e.g., AgrA phosphorylation) Eugenol->QS inhibits Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage QS_Inhibition Inhibition of Quorum Sensing QS->QS_Inhibition Virulence Decreased Virulence Factor Expression QS_Inhibition->Virulence Ciprofloxacin Ciprofloxacin Enzymes DNA Gyrase & Topoisomerase IV Ciprofloxacin->Enzymes binds to Inhibition Inhibition of Enzyme Activity Enzymes->Inhibition Replication Inhibition of DNA Replication & Repair Inhibition->Replication Division Inhibition of Cell Division Replication->Division

Caption: Mechanisms of Action for Eugenol and Ciprofloxacin.

References

Validation

A Comparative Guide to the In Vivo Validation of the Anti-inflammatory Effects of (+)-Epicubenol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the in vivo validation of the anti-inflammatory properties of a novel sesquiterpenoid, (+)-Epicubenol. In...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of the anti-inflammatory properties of a novel sesquiterpenoid, (+)-Epicubenol. In the absence of extensive published in vivo data for (+)-Epicubenol, this document outlines a comparative approach, pitting the compound against a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The experimental designs and mechanistic pathways detailed herein are based on established models for assessing anti-inflammatory efficacy.

Comparative Analysis of Anti-inflammatory Activity

The following tables present hypothetical data to illustrate how the anti-inflammatory effects of (+)-Epicubenol could be quantified and compared against a vehicle control and a standard drug, Indomethacin, in two common acute inflammation models.

Table 1: Effect of (+)-Epicubenol on Carrageenan-Induced Paw Edema in Rats

Treatment Group (n=8)Dose (mg/kg, p.o.)Paw Volume Increase (mL) at 3hInhibition of Edema (%)
Vehicle Control (Saline)-0.85 ± 0.07-
(+)-Epicubenol250.62 ± 0.05*27.1
(+)-Epicubenol500.43 ± 0.06 49.4
Indomethacin (Positive Control)100.35 ± 0.0458.8

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are expressed as mean ± SEM.

Table 2: Effect of (+)-Epicubenol on TPA-Induced Ear Edema in Mice

Treatment Group (n=8)Dose (µ g/ear , topical)Ear Punch Weight (mg)Inhibition of Edema (%)
Vehicle Control (Acetone)-12.3 ± 1.1-
(+)-Epicubenol2509.5 ± 0.8*22.8
(+)-Epicubenol5007.1 ± 0.6 42.3
Dexamethasone (Positive Control)505.8 ± 0.552.8

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are expressed as mean ± SEM.

Table 3: Modulation of Pro-inflammatory Markers in Paw Tissue by (+)-Epicubenol

Treatment GroupDose (mg/kg)MPO Activity (U/g tissue)TNF-α (pg/mg protein)IL-1β (pg/mg protein)
Vehicle Control-4.2 ± 0.4158 ± 12210 ± 18
(+)-Epicubenol502.5 ± 0.3 95 ± 9125 ± 11
Indomethacin102.1 ± 0.282 ± 7 108 ± 9

**p < 0.01 compared to Vehicle Control. Data are expressed as mean ± SEM. Myeloperoxidase (MPO) is an indicator of neutrophil infiltration.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below. These protocols are standard in the field of inflammation research.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation and the efficacy of anti-inflammatory agents.[1][2]

  • Animals: Male Wistar rats (180-220 g) are used. Animals are acclimatized for at least one week before the experiment.

  • Grouping and Dosing: Animals are randomly divided into groups (n=8 per group): Vehicle control, (+)-Epicubenol (e.g., 25 and 50 mg/kg), and a positive control (Indomethacin, 10 mg/kg). Treatments are administered orally (p.o.) one hour before the induction of inflammation.

  • Induction of Inflammation: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan solution in saline into the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured immediately before the carrageenan injection and at specified intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The increase in paw volume is calculated as the difference between the final and initial paw volumes. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

12-O-Tetradecanoylphorbol-13-acetate (TPA)-Induced Ear Edema in Mice

This model is suitable for assessing the topical anti-inflammatory activity of compounds.[3][4]

  • Animals: Swiss albino mice (25-30 g) are used.

  • Grouping and Dosing: Mice are divided into groups (n=8 per group). TPA (2.5 µg in 20 µL acetone) is applied to the inner and outer surfaces of the right ear. Concurrently, the test compound, (+)-Epicubenol (e.g., 250 and 500 µ g/ear ), or a positive control (Dexamethasone, 50 µ g/ear ) is applied topically in the same manner. The left ear serves as a negative control.

  • Measurement of Edema: After a set period (e.g., 6 hours), the mice are euthanized, and a circular section (e.g., 6 mm diameter) is punched out from both the treated and untreated ears. The weight of the ear punch is measured.

  • Data Analysis: The degree of edema is calculated as the difference in weight between the right (treated) and left (untreated) ear punches. The percentage inhibition is calculated as described for the paw edema model.

Mechanistic Pathways and Visualizations

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of key signaling pathways that regulate the expression of pro-inflammatory genes.

Proposed Anti-inflammatory Mechanism of (+)-Epicubenol

It is hypothesized that (+)-Epicubenol may exert its anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central to the inflammatory response and are activated by inflammatory stimuli such as lipopolysaccharide (LPS) or carrageenan.[5][6] Activation of these pathways leads to the production of pro-inflammatory mediators like TNF-α, IL-1β, and enzymes such as COX-2 and iNOS.[5]

G cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling Pathways cluster_transcription Nuclear Transcription cluster_mediators Pro-inflammatory Mediators cluster_response Physiological Response Stimulus Carrageenan / TPA MAPK MAPK Pathway (p38, JNK, ERK) Stimulus->MAPK NFkB_path NF-κB Pathway Stimulus->NFkB_path AP1 AP-1 Activation MAPK->AP1 NFkB NF-κB Activation NFkB_path->NFkB Cytokines Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Enzymes Enzymes (COX-2, iNOS) NFkB->Enzymes AP1->Cytokines AP1->Enzymes Inflammation Inflammation (Edema, Pain, Redness) Cytokines->Inflammation Mediators Other Mediators (PGs, NO) Enzymes->Mediators Mediators->Inflammation Epicubenol (+)-Epicubenol Epicubenol->MAPK Epicubenol->NFkB_path

Caption: Proposed mechanism of action for (+)-Epicubenol.

Experimental Workflow for In Vivo Validation

The following diagram illustrates a typical workflow for the in vivo validation of a novel anti-inflammatory compound.

G cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Experimentation cluster_analysis Phase 3: Ex Vivo & Data Analysis cluster_conclusion Phase 4: Conclusion A1 Compound Preparation ((+)-Epicubenol) B1 Dosing (Oral / Topical) A1->B1 A2 Animal Acclimatization (Wistar Rats / Swiss Mice) A3 Group Allocation (Vehicle, Test, Positive Control) A2->A3 A3->B1 B2 Induction of Inflammation (Carrageenan / TPA) B1->B2 B3 Measurement of Edema (Plethysmometer / Ear Punch Weight) B2->B3 C1 Tissue Collection (Paw / Ear) B2->C1 C3 Statistical Analysis B3->C3 C2 Biochemical Assays (MPO, Cytokine ELISA) C1->C2 C2->C3 D1 Efficacy & Potency Determination C3->D1

Caption: Workflow for in vivo anti-inflammatory validation.

References

Comparative

reproducibility of published synthesis protocols for (+)-Epicubenol

A comprehensive literature search for published total synthesis protocols of the sesquiterpenoid (+)-Epicubenol has revealed no successful enantioselective or stereoselective total synthesis of this natural product. Ther...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive literature search for published total synthesis protocols of the sesquiterpenoid (+)-Epicubenol has revealed no successful enantioselective or stereoselective total synthesis of this natural product. Therefore, a comparison guide on the reproducibility of different synthetic routes is not possible at this time.

For researchers, scientists, and drug development professionals interested in (+)-Epicubenol, this presents both a challenge and an opportunity. The absence of a reported total synthesis means that access to this compound is currently limited to isolation from natural sources. However, it also signifies an open field for synthetic chemists to develop a novel and efficient route to this target.

(+)-Epicubenol is a carbobicyclic compound with a cis-decalin core and multiple stereocenters, making its stereocontrolled synthesis a significant challenge.[1] It has been identified in various plants, including Camellia sinensis and Chamaecyparis formosensis.[1]

While no total syntheses have been published, research has been conducted on the biosynthesis of epicubenol (B33960). Studies on epicubenol synthase, a type of terpene cyclase, have elucidated the enzymatic pathway for the cyclization of farnesyl pyrophosphate to form the epicubenol skeleton.[2] This biosynthetic approach, involving a complex cascade of carbocationic intermediates, highlights the intricate stereochemical control that a synthetic strategy would need to achieve.

Researchers aiming to synthesize (+)-Epicubenol may draw inspiration from synthetic efforts towards other cadinane (B1243036) sesquiterpenes, which share a similar carbocyclic framework. Methodologies employed in the synthesis of related compounds could potentially be adapted for the stereoselective construction of the (+)-Epicubenol scaffold.

As no synthetic routes are available for comparison, the data presentation, experimental protocol, and visualization requirements of the original request cannot be fulfilled. The scientific community awaits the first successful total synthesis of (+)-Epicubenol, which would undoubtedly be a significant achievement in the field of natural product synthesis.

References

Validation

A Head-to-Head Comparison of Chiral Columns for the Separation of Epicubenol Enantiomers

A Guide for Researchers in Natural Product Chemistry, Drug Development, and Flavor & Fragrance Analysis The enantioselective separation of chiral compounds is a critical step in drug development, natural product analysis...

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Natural Product Chemistry, Drug Development, and Flavor & Fragrance Analysis

The enantioselective separation of chiral compounds is a critical step in drug development, natural product analysis, and the flavor and fragrance industry. Epicubenol (B33960), a sesquiterpenoid alcohol found in various essential oils, possesses chiral centers, making the separation of its enantiomers essential for understanding its distinct biological and olfactory properties. Due to a lack of direct comparative studies for epicubenol, this guide provides a head-to-head comparison of two highly effective types of chiral gas chromatography (GC) columns—trifluoroacetylated γ-cyclodextrin and permethylated β-cyclodextrin—based on their performance with structurally similar sesquiterpenes.

Performance Comparison of Chiral GC Columns

The selection of an appropriate chiral stationary phase (CSP) is paramount for achieving baseline separation of epicubenol enantiomers. For volatile compounds like sesquiterpenes, derivatized cyclodextrin-based capillary GC columns are the industry standard. These columns achieve separation through inclusion complexation, where the analyte forms a transient diastereomeric complex with the chiral cyclodextrin (B1172386) cavity.[1][2] The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation.

This comparison focuses on two leading column chemistries:

  • Astec CHIRALDEX® G-TA: A trifluoroacetylated γ-cyclodextrin column known for its high enantioselectivity for a broad range of compounds, including those with polar functional groups.[2][3]

  • Supelco® β-DEX™ 120: A permethylated β-cyclodextrin column that is a versatile, general-purpose chiral column effective for a wide variety of compounds, including hydrocarbons, esters, and alcohols.[1][2]

The following table summarizes the key characteristics and performance attributes of these two column types, with performance data extrapolated from the analysis of structurally related sesquiterpenes like germacrene D and δ-cadinene.

FeatureAstec CHIRALDEX® G-TA (Trifluoroacetylated γ-Cyclodextrin)Supelco® β-DEX™ 120 (Permethylated β-Cyclodextrin)
Chiral Selector Trifluoroacetylated γ-CyclodextrinPermethylated β-Cyclodextrin
Separation Mechanism Primarily surface interactions and inclusion complexation.[2]Primarily inclusion complexation.[1][2]
Key Strengths Excellent selectivity for polar compounds like alcohols, diols, and lactones.[2][3] Often provides high resolution for a wide array of enantiomers.[4]Highly effective for saturated and unsaturated hydrocarbons, esters, and ketones.[1][2] A robust, general-purpose chiral column.[1]
Applicability to Epicubenol The hydroxyl group of epicubenol makes it a strong candidate for good interaction and separation on this phase.The sesquiterpene backbone of epicubenol fits well within the β-cyclodextrin cavity, making it a suitable choice.
Reported Performance for Related Sesquiterpenes Successfully used for the enantioselective analysis of various sesquiterpene hydrocarbons and alcohols. The elution order of some terpenes can be reversed compared to β-cyclodextrin phases, which can be advantageous in resolving co-eluting peaks.[3]Has demonstrated effective separation of sesquiterpene enantiomers, such as those of germacrene D.[5] Enantioselectivity is known to increase with higher cyclodextrin content in the stationary phase.[1]
Typical Operating Temperature Range 30 °C to 200/220 °C30 °C to 230 °C

Experimental Protocols

Below is a detailed experimental protocol for the chiral GC-MS analysis of sesquiterpenes, which can be adapted for the separation of epicubenol enantiomers. This protocol is a representative method based on common practices for analyzing similar compounds.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Chiral Capillary Column (e.g., Astec CHIRALDEX® G-TA, 30 m x 0.25 mm ID, 0.25 µm film thickness or Supelco® β-DEX™ 120, 30 m x 0.25 mm ID, 0.25 µm film thickness)

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 2 °C/min to 180 °C

    • Hold: 5 minutes at 180 °C

  • Transfer Line Temperature: 280 °C

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-350

Experimental Workflow

The following diagram illustrates the general workflow for the chiral GC-MS analysis of epicubenol from an essential oil sample.

G cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Essential Oil Sample Dilution Dilution in Hexane Sample->Dilution Injection GC Injection Dilution->Injection Separation Chiral Column Separation Injection->Separation Detection MS Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Identification Peak Identification Chromatogram->Identification Quantification Enantiomeric Ratio Calculation Identification->Quantification

References

Safety & Regulatory Compliance

Safety

Proper Disposal of (+)-Epicubenol: A Guide for Laboratory Professionals

I. Immediate Safety Precautions Before handling (+)-Epicubenol, it is crucial to be familiar with general safety protocols for managing laboratory chemicals.

Author: BenchChem Technical Support Team. Date: December 2025

I. Immediate Safety Precautions

Before handling (+)-Epicubenol, it is crucial to be familiar with general safety protocols for managing laboratory chemicals.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Handle (+)-Epicubenol in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ensure the spill area is well-ventilated.

II. Step-by-Step Disposal Protocol

The proper disposal of (+)-Epicubenol involves segregation, clear labeling, and disposal through an approved hazardous waste program. Never dispose of (+)-Epicubenol down the drain or in regular trash.[1]

1. Waste Segregation:

  • Solid Waste: Collect any materials contaminated with (+)-Epicubenol, such as absorbent pads, gloves, and weigh boats, in a dedicated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing (+)-Epicubenol in a separate, leak-proof container designed for flammable organic waste. Do not mix with other waste streams unless compatibility has been confirmed to avoid potentially reactive mixtures.

2. Waste Container Labeling:

  • All waste containers must be clearly labeled with the full chemical name, "(+)-Epicubenol," and indicate that it is a "Flammable Organic" and "Volatile Organic Compound." Include the appropriate hazard pictograms.

  • The date of waste accumulation should also be clearly marked on the container.

3. Storage of Waste:

  • Store waste containers in a designated, secure, and well-ventilated area away from heat, sparks, and open flames.

  • The storage area should be cool and dry to prevent any degradation of the container or its contents.

4. Final Disposal:

  • Arrange for the disposal of all (+)-Epicubenol waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2]

  • Follow all local, state, and federal regulations for the disposal of hazardous waste.

III. Quantitative Data Summary

While specific quantitative data for (+)-Epicubenol's environmental impact is not available, general data for VOCs highlights the importance of proper disposal.

ParameterGeneral Information for VOCs
Environmental Fate Volatile organic compounds can contribute to the formation of ground-level ozone and other air pollutants. Improper disposal can lead to soil and water contamination.
Regulatory Thresholds Disposal regulations for hazardous waste are often based on the quantity generated per month. Consult your local EHS for specific thresholds.
Treatment Requirements Some jurisdictions may require the treatment of volatile organic waste to reduce its VOC content by a certain percentage (e.g., 99%) before final disposal.[3]

IV. Experimental Protocols

Not applicable to this procedural guide.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of (+)-Epicubenol.

G cluster_prep Preparation cluster_segregation Waste Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify (+)-Epicubenol as Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste liquid or solid? B->C D Collect in Labeled Liquid Waste Container C->D Liquid E Collect in Labeled Solid Waste Container C->E Solid F Store Waste Container in Designated Hazardous Waste Area D->F E->F G Ensure Area is Cool, Dry, and Well-Ventilated F->G H Contact Environmental Health & Safety (EHS) Office G->H I Schedule Pickup by Licensed Waste Disposal Vendor H->I J Document Waste Manifest I->J

Caption: Workflow for the proper disposal of (+)-Epicubenol.

References

Handling

Personal protective equipment for handling (+)-Epicubenol

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for hand...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling (+)-Epicubenol, a sesquiterpenoid alcohol. Adherence to these procedures will minimize risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling (+)-Epicubenol, a comprehensive personal protective equipment strategy is crucial to prevent exposure. The following table summarizes the required PPE.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes/Face Safety glasses with side shieldsEnsure a proper fit to protect against splashes.
Skin Chemical-resistant glovesNitrile or other suitable chemically resistant gloves should be worn. Inspect gloves for integrity before each use.
Lab coat or impervious clothingA standard lab coat is required. For tasks with a higher risk of splashing, a chemically resistant apron or coveralls should be used.
Respiratory Use in a well-ventilated areaWork should be conducted in a chemical fume hood to avoid inhalation of vapors, mists, or aerosols.[1][2]
Respirator (if necessary)If ventilation is inadequate or in the case of a large spill, a NIOSH-approved respirator may be required.

Operational Plan for Safe Handling

A systematic approach to handling (+)-Epicubenol from receipt to disposal is critical for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.

  • Keep the container tightly closed when not in use.

2. Handling and Use:

  • All handling of (+)-Epicubenol should be performed within a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Avoid contact with skin and eyes.[1][2]

  • Use the smallest quantity of the substance necessary for the experiment.

  • Grounding and bonding of containers and receiving equipment may be necessary to prevent static discharges, especially when transferring large quantities.

  • After handling, wash hands thoroughly with soap and water.

3. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal. For large spills, evacuate the area and contact emergency services. Ensure adequate ventilation.[1]

Disposal Plan

Proper disposal of (+)-Epicubenol and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of waste (+)-Epicubenol through a licensed chemical waste disposal company.[2] Methods may include controlled incineration with flue gas scrubbing.[2] Do not dispose of down the drain.[1]

  • Contaminated Materials: Any materials contaminated with (+)-Epicubenol, such as gloves, absorbent pads, and empty containers, should be placed in a sealed, labeled container and disposed of as chemical waste.

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and treated as chemical waste. Puncture or crush the container to prevent reuse before disposal.

  • Regulations: All disposal activities must adhere to local, regional, and national environmental regulations.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of (+)-Epicubenol in a laboratory setting.

SafeHandlingWorkflow Safe Handling Workflow for (+)-Epicubenol cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review SDS B Don Personal Protective Equipment (PPE) A->B C Work in Chemical Fume Hood B->C D Dispense and Use (+)-Epicubenol C->D E Decontaminate Work Area D->E F Segregate and Label Waste E->F G Dispose of Waste via Licensed Contractor F->G H Spill I Exposure J Follow Emergency Procedures H->J I->J

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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